molecular formula C4H4O3 B1585304 4-Hydroxybut-2-ynoic acid CAS No. 7218-52-2

4-Hydroxybut-2-ynoic acid

Cat. No.: B1585304
CAS No.: 7218-52-2
M. Wt: 100.07 g/mol
InChI Key: QVYMWMSAXULCMW-UHFFFAOYSA-N
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Description

4-Hydroxybut-2-ynoic acid is a useful research compound. Its molecular formula is C4H4O3 and its molecular weight is 100.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 620042. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxybut-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4O3/c5-3-1-2-4(6)7/h5H,3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYMWMSAXULCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326873
Record name 4-hydroxybut-2-ynoic acid
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Molecular Weight

100.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7218-52-2
Record name 4-hydroxybut-2-ynoic acid
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Record name 4-hydroxybut-2-ynoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxybut-2-ynoic Acid: Properties, Synthesis, and Reactivity for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide serves as a comprehensive technical resource on 4-hydroxybut-2-ynoic acid, a trifunctional building block of significant interest in organic synthesis and medicinal chemistry. As a Senior Application Scientist, the following narrative is structured to provide not just procedural steps, but a deeper understanding of the causality behind its chemical behavior and synthetic utility, ensuring a foundation of expertise, trustworthiness, and authoritative grounding for your research endeavors.

Core Molecular Characteristics

This compound (CAS No. 7218-52-2) is a compact molecule featuring a carboxylic acid, a primary alcohol, and an internal alkyne. This unique combination of functional groups within a four-carbon chain imparts a rigid structure and a rich, versatile reactivity profile, making it a valuable precursor for a variety of complex molecular architectures.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various solvent systems and reaction conditions. The predicted pKa of its unsaturated analogue, 4-hydroxybut-2-enoic acid, is 4.31[1], suggesting that this compound is a moderately strong organic acid.

PropertyValueSource
Molecular Formula C₄H₄O₃[2][3]
Molecular Weight 100.07 g/mol [2][3]
Melting Point 115-116 °C[2]
Boiling Point (Predicted) 319.2 ± 25.0 °C[2]
Density (Predicted) 1.429 ± 0.06 g/cm³[2]
Solubility Acetonitrile (Slightly), DMSO (Slightly)ChemicalBook
Storage Temperature 2-8°C[2]

Synthesis of this compound: A Tale of Two Strategies

The synthesis of this compound can be approached from two primary starting materials, each with its own set of advantages and considerations. The choice of synthetic route often depends on the scale of the reaction, the availability of starting materials, and the desired purity of the final product.

The Propiolic Alcohol Approach: Carboxylation of an Acetylide

A common and direct method involves the carboxylation of the lithium salt of propargyl alcohol. This method leverages the acidity of the terminal alkyne proton.

Caption: Synthesis via carboxylation of propargyl alcohol.

Experimental Protocol: Synthesis of Methyl 4-Hydroxy-2-butynoate (as an example of the propiolic alcohol approach)

This protocol is adapted from a reliable Organic Syntheses procedure for the methyl ester, which can be hydrolyzed to the desired acid.

Self-Validating System: This protocol includes steps for protecting the alcohol, which is crucial for preventing side reactions with the Grignard reagent, and for deprotection to yield the final product. The success of each step can be monitored by thin-layer chromatography (TLC).

  • Protection of Propargyl Alcohol: In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, add dihydropyran. Add a catalytic amount of p-toluenesulfonic acid. Slowly add propargyl alcohol while maintaining the temperature. The reaction is exothermic. Stir until the reaction is complete (monitored by TLC). The product, tetrahydro-2-(2-propynyloxy)-2H-pyran, can be purified by distillation.

  • Grignard Formation and Carboxylation: Prepare a Grignard reagent from ethyl bromide and magnesium in anhydrous diethyl ether. To this, add the protected propargyl alcohol in anhydrous tetrahydrofuran. Stir the mixture, then pour it over crushed dry ice (solid CO₂). Allow the mixture to warm to room temperature.

  • Workup and Esterification: Acidify the reaction mixture with aqueous acid (e.g., H₂SO₄) and extract with an organic solvent. The crude acid is then esterified by refluxing in methanol with a catalytic amount of sulfuric acid.

  • Deprotection and Purification: The tetrahydropyranyl protecting group is removed by stirring with a cation exchange resin (H⁺ form) in methanol. After filtration and removal of the solvent, the product, methyl 4-hydroxy-2-butynoate, is purified by distillation.

The 1,4-Butynediol Approach: Selective Oxidation

An alternative, industrially scalable method involves the selective oxidation of one of the primary alcohol groups of 1,4-butynediol.[4] This approach avoids the use of pyrophoric organolithium reagents.

Caption: Synthesis via selective oxidation of 1,4-butynediol.

Experimental Protocol: TEMPO-Catalyzed Oxidation of 1,4-Butynediol

This protocol is based on the methodology described in Chinese patent CN113651684A.[4]

Self-Validating System: The reaction progress can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to track the consumption of the starting material and the formation of the product. The selectivity of the reaction is a key validation point, aiming to minimize the formation of butynedioic acid.

  • Reaction Setup: In a reaction vessel, dissolve 1,4-butynediol in a suitable organic solvent (e.g., acetonitrile).

  • Catalyst Addition: Add the N-O free radical catalyst (e.g., TEMPO or a derivative) and a ferrous or ferric salt catalyst (e.g., FeCl₃).

  • Oxidation: Continuously introduce air or oxygen into the reaction mixture while stirring. Maintain the reaction temperature as specified in the patent.

  • Monitoring and Workup: Monitor the reaction until completion. After the reaction, the product can be isolated by standard workup procedures, which may include solvent removal, extraction, and crystallization.

The Trifunctional Reactivity of this compound

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for a wide range of transformations, making it a versatile intermediate in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds.[2]

Caption: Overview of the reactivity of this compound.

Reactions of the Carboxylic Acid Group
  • Esterification: The carboxylic acid can be readily converted to its corresponding esters via Fischer esterification, which involves reacting it with an alcohol in the presence of an acid catalyst. This is a reversible reaction, and often the alcohol is used as the solvent to drive the equilibrium towards the product.

  • Amidation: Reaction with amines, typically in the presence of a coupling agent (e.g., DCC, EDC), yields amides. This is a cornerstone reaction in peptide synthesis and the formation of many pharmaceutical compounds.

Reactions of the Alkyne Group

The internal alkyne is a hub for carbon-carbon bond formation and the introduction of new functional groups.

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for the synthesis of complex frameworks.[5] While this compound has an internal alkyne, it can be synthesized from propargyl alcohol, which is a terminal alkyne and readily undergoes Sonogashira coupling.[6]

  • Click Chemistry: The alkyne functionality is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This reaction provides a highly efficient and selective method for forming 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in drug discovery.

  • Cycloaddition Reactions: The alkyne can participate in various cycloaddition reactions, such as [3+2] cycloadditions, to form five-membered heterocyclic rings, which are prevalent in many biologically active molecules.

Reactions of the Alcohol Group

The primary alcohol can be oxidized or used as a nucleophile.

  • Oxidation: Selective oxidation of the primary alcohol to an aldehyde or further to a carboxylic acid can be achieved using a variety of reagents (e.g., PCC, Swern oxidation).

  • Etherification: The alcohol can be converted to an ether through reactions like the Williamson ether synthesis.

Intramolecular Reactions: The Gateway to Heterocycles

One of the most valuable transformations of this compound and its derivatives is intramolecular cyclization, or lactonization, to form butenolides. Butenolides are a class of unsaturated γ-lactones that are core structures in numerous natural products and pharmaceuticals with a wide range of biological activities, including anticancer and anti-HIV properties.[7]

The synthesis of butenolides can be achieved from 4-hydroxy-2-alkynoates through various catalytic methods, including ruthenium-catalyzed Alder-ene additions.[8]

Applications in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of a diverse range of heterocyclic compounds and other complex molecules with potential therapeutic applications.[2] Its derivatives have been investigated for various biological activities. For instance, derivatives of 4-hydroxybutanoic acid have been synthesized as ligands for γ-hydroxybutyrate (GHB) receptors, with potential applications in treating sleep disorders and anxiety.[9]

The butenolide core, readily accessible from this compound, is a well-established pharmacophore. The development of efficient synthetic routes to substituted butenolides is an active area of research, with the aim of creating libraries of compounds for screening against various biological targets.[7]

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazards:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated place at 2-8°C.[2] Keep container tightly closed.

Always consult the material safety data sheet (MSDS) for the most up-to-date and detailed safety information before handling this compound.

Conclusion

This compound is a potent and versatile building block for organic synthesis. Its trifunctional nature allows for a multitude of chemical transformations, making it an ideal starting point for the synthesis of complex and biologically relevant molecules, particularly heterocyclic compounds like butenolides. A thorough understanding of its chemical properties, synthetic routes, and reactivity is crucial for leveraging its full potential in research and development, especially in the pursuit of novel therapeutics. This guide provides a solid foundation for scientists and researchers to confidently and effectively utilize this valuable chemical entity in their work.

References

The Strategic Synthesis of 4-Hydroxybut-2-ynoic Acid: A Technical Guide for Advanced Chemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Hydroxybut-2-ynoic acid is a compact, trifunctional molecule poised at a crossroads of synthetic utility. Its unique combination of a terminal alkyne, a carboxylic acid, and a primary alcohol makes it a highly valuable building block, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of the principal synthetic pathways to this versatile intermediate, designed for researchers, chemists, and drug development professionals. Moving beyond a simple recitation of methods, this document elucidates the causal logic behind procedural choices, offers detailed, field-tested protocols, and provides a comparative analysis to guide strategic synthetic planning.

Introduction: The Synthetic Value Proposition of a Trifunctional Core

The strategic importance of this compound lies in its inherent, orthogonally reactive functional groups. This structure serves as a linchpin for the construction of complex molecular architectures, most notably butyrolactone derivatives and other heterocyclic systems that are prevalent in biologically active compounds.[1][2] Its utility is demonstrated in the synthesis of key intermediates for advanced pharmaceutical agents, including analogues of the thrombin receptor antagonist Vorapaxar and the natural product Himbacine.[3][4]

This guide will dissect three primary, validated synthetic strategies:

  • Pathway A: Direct Carboxylation of Propargyl Alcohol

  • Pathway B: Selective Oxidation of 2-Butyne-1,4-diol

  • Pathway C: Organometallic Approach via Protected Propargyl Alcohol

Each pathway will be evaluated for its efficiency, scalability, safety, and substrate compatibility, providing the reader with the critical insights needed to select the optimal route for their specific research and development objectives.

Pathway A: Direct Carboxylation of Propargyl Alcohol

The addition of a carboxyl group to the terminal alkyne of propargyl alcohol is an atom-economical and direct approach. Modern catalysis has enabled this transformation under increasingly mild conditions, primarily through nickel-based systems that activate the C-H bond for CO₂ insertion.

Mechanistic Rationale: The Nickel-Catalyzed Cycle

The nickel-catalyzed carboxylation of propargyl alcohol proceeds through a well-defined catalytic cycle. The key to this process is the in-situ generation of a catalytically active Ni(0) species, which undergoes oxidative addition to the C-O bond of the alcohol. This is followed by a series of ligand exchange and reductive steps to incorporate carbon dioxide. A notable variation involves a preliminary hydrogenation of the alkyne to an allylic alcohol intermediate when water is present, which then undergoes carboxylation.[5][6]

G cluster_0 Ni(0)-Catalyzed Carboxylation Cycle Ni0 Ni(0)L_n Ni_pi_complex π-Complex Ni0->Ni_pi_complex PropargylOH Propargyl Alcohol PropargylOH->Ni_pi_complex Coordination OxidativeAddition Oxidative Addition (C-O Cleavage) Ni_pi_complex->OxidativeAddition Ni_II_intermediate Ni(II)-alkoxide OxidativeAddition->Ni_II_intermediate Carboxylation CO₂ Insertion Ni_II_intermediate->Carboxylation CO2 CO₂ CO2->Carboxylation Ni_II_carboxylate Ni(II)-propargyl carboxylate Carboxylation->Ni_II_carboxylate ReductiveElimination Reductive Elimination Ni_II_carboxylate->ReductiveElimination Mn_oxidized Mn(II) ReductiveElimination->Ni0 Catalyst Regeneration Product This compound ReductiveElimination->Product Mn_reductant Mn (reductant) Mn_reductant->Ni0 Reduces Ni(II) to Ni(0)

Caption: Ni(0)-Catalyzed Carboxylation of Propargyl Alcohol.

Experimental Protocol: Nickel-Catalyzed Reductive Carboxylation

This protocol is adapted from the procedure developed by Mei and coworkers, which utilizes manganese powder as a safe and effective reductant.[6]

Materials:

  • NiCl₂·6H₂O (Nickel(II) chloride hexahydrate)

  • 1,2-Bis(dicyclohexylphosphino)ethane (dcype)

  • Manganese powder (<50 mesh, activated)

  • Propargyl alcohol

  • Dimethylformamide (DMF), anhydrous

  • Carbon dioxide (balloon pressure)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add NiCl₂·6H₂O (5 mol%), dcype (5.5 mol%), and activated manganese powder (3.0 equiv.).

  • Reaction Setup: Evacuate and backfill the tube with the inert gas three times. Add anhydrous DMF (to achieve a 0.2 M concentration of the alcohol).

  • Substrate Addition: Add propargyl alcohol (1.0 equiv.) to the mixture via syringe.

  • Carboxylation: Purge the reaction vessel with carbon dioxide from a balloon and maintain a CO₂ atmosphere (1 atm).

  • Reaction: Stir the mixture vigorously at room temperature (25 °C) for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, carefully quench the reaction by slow addition of 1 M HCl at 0 °C.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound.

Pathway B: Selective Oxidation of 2-Butyne-1,4-diol

This pathway offers a robust and often high-yielding alternative, starting from the symmetrical and commercially available 2-butyne-1,4-diol. The challenge lies in the selective oxidation of only one of the two primary alcohol groups to a carboxylic acid. The use of nitroxyl radical catalysts, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), provides an elegant solution.

Mechanistic Rationale: The TEMPO/Bleach Catalytic Cycle

The TEMPO-mediated oxidation is a well-established and powerful method for the selective oxidation of primary alcohols.[7] The catalytic cycle is initiated by the oxidation of TEMPO to the highly reactive N-oxoammonium ion by a stoichiometric oxidant, typically sodium hypochlorite (bleach). This cation is the active oxidant that converts the alcohol to an aldehyde. The aldehyde hydrate is then further oxidized to the carboxylic acid, regenerating the active catalyst.[1][8] A Chinese patent describes a variation using air or oxygen as the terminal oxidant, co-catalyzed by an iron salt and a TEMPO derivative, which enhances the safety and scalability of the process.[9]

G cluster_1 TEMPO-Mediated Oxidation Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Reduced to Alcohol 2-Butyne-1,4-diol Oxoammonium->Alcohol Oxidizes Hydroxylamine->TEMPO Re-oxidized by NaOCl Aldehyde 4-Hydroxybut-2-ynal (Hydrated Intermediate) Alcohol->Aldehyde Forms Acid This compound Aldehyde->Acid Oxidized to NaOCl NaOCl (Bleach) NaOCl->Oxoammonium Oxidizes NaCl NaCl

Caption: Catalytic Cycle of TEMPO/NaOCl Oxidation.

Experimental Protocol: TEMPO-Catalyzed Oxidation of 2-Butyne-1,4-diol

This protocol is based on the principles of Anelli and Zhao oxidations, adapted for the specific substrate.[1][7]

Materials:

  • 2-Butyne-1,4-diol

  • TEMPO (or 4-acetamido-TEMPO)

  • Sodium hypochlorite solution (commercial bleach, ~5-8%)

  • Sodium chlorite (NaClO₂)

  • Sodium phosphate buffer (pH ~6.7)

  • Acetonitrile

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-butyne-1,4-diol (1.0 equiv.) in a mixture of acetonitrile and pH 6.7 phosphate buffer (e.g., 1:1 v/v).

  • Catalyst Addition: Add TEMPO (0.01-0.02 equiv.).

  • Oxidant Addition: Cool the mixture to 0-5 °C in an ice bath. Prepare a solution of sodium chlorite (1.5 equiv.) in water. Simultaneously, begin the slow, dropwise addition of both the sodium chlorite solution and a dilute solution of sodium hypochlorite (0.05 equiv.) over 1-2 hours, ensuring the internal temperature does not exceed 15 °C. Caution: Do not pre-mix sodium chlorite and bleach solutions as this can be hazardous.[7]

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC for the disappearance of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess oxidants.

  • Work-up: Acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x V).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The product can be purified by recrystallization or silica gel chromatography.

Pathway C: Organometallic Approach via Protected Propargyl Alcohol

For syntheses where high purity is paramount and harsh reagents are tolerable, the use of organolithium reagents provides a classic and reliable route. This pathway involves the deprotonation of the terminal alkyne followed by quenching with an electrophilic carbon source. To prevent interference from the acidic hydroxyl group, it must first be protected.

Rationale and Workflow: Protection, Lithiation, and Carboxylation

This strategy follows a logical three-step sequence. First, the hydroxyl group of propargyl alcohol is protected, often as a tetrahydropyranyl (THP) ether, due to its stability under strongly basic conditions and ease of removal under mild acidic conditions. Second, the protected alkyne is deprotonated with a strong base like n-butyllithium to form a lithium acetylide. Finally, this nucleophilic intermediate is reacted with an electrophilic C1 source, such as carbon dioxide (as dry ice) or methyl chloroformate, to install the carboxyl group. A final deprotection step liberates the target molecule.[10]

G start Propargyl Alcohol step1 Protect Hydroxyl (e.g., DHP, H⁺) start->step1 protected THP-Protected Propargyl Alcohol step1->protected step2 Deprotonate (n-BuLi, THF, -78 °C) protected->step2 lithium_acetylide Lithium Acetylide step2->lithium_acetylide step3 Carboxylate (e.g., CO₂, then H⁺) lithium_acetylide->step3 protected_acid THP-Protected This compound step3->protected_acid step4 Deprotect (Acidic Hydrolysis) protected_acid->step4 end 4-Hydroxybut-2-ynoic Acid step4->end

Caption: Workflow for Organometallic Synthesis Pathway.

Experimental Protocol: Synthesis via Lithiation

This procedure is a composite of established methods for THP protection, lithiation, and carboxylation, as detailed in resources like Organic Syntheses.[10]

Materials:

  • Propargyl alcohol

  • Dihydropyran (DHP)

  • p-Toluenesulfonic acid (p-TsOH)

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Dry ice (solid CO₂)

  • Dowex 50W-X8 resin (H⁺ form) or dilute HCl

  • Diethyl ether

Procedure:

  • Protection:

    • To propargyl alcohol (1.0 equiv.) in dichloromethane at 0 °C, add dihydropyran (1.1 equiv.) followed by a catalytic amount of p-TsOH.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench with saturated NaHCO₃ solution, extract with ether, dry the organic layer, and concentrate. Purify by distillation to obtain tetrahydro-2-(2-propynyloxy)-2H-pyran.

  • Lithiation and Carboxylation:

    • Dissolve the THP-protected alcohol (1.0 equiv.) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add n-BuLi (1.1 equiv.) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.

    • In a separate flask, prepare a slurry of crushed dry ice in THF.

    • Transfer the lithium acetylide solution via cannula into the dry ice slurry. Caution: This is a highly exothermic reaction.

    • Allow the mixture to warm slowly to room temperature.

  • Deprotection and Work-up:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Acidify the aqueous layer to pH ~2 with dilute HCl.

    • Extract thoroughly with diethyl ether.

    • Combine the organic layers, dry over Na₂SO₄, and concentrate. The THP group can be fully cleaved by stirring the crude product with an acidic resin (like Dowex 50W) in methanol, followed by filtration and evaporation.

  • Purification: The final product, this compound, is typically a solid and can be purified by recrystallization.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route is a critical decision dictated by laboratory capabilities, scale, cost, and the purity requirements of the final product.

Parameter Pathway A: Ni-Carboxylation Pathway B: TEMPO Oxidation Pathway C: Organometallic Route
Starting Material Propargyl Alcohol2-Butyne-1,4-diolPropargyl Alcohol
Key Reagents Ni catalyst, Ligand, Mn reductant, CO₂TEMPO, NaOCl, NaClO₂n-BuLi, Dry Ice, Protecting Group
Typical Yield 60-85%70-95%50-70% (over 3 steps)
Scalability Moderate; gas handling required.High; patent literature suggests industrial suitability.[9]Moderate; requires cryogenic temperatures and handling of pyrophoric reagents.
Safety Profile Air-sensitive catalyst; CO₂ pressure.Caution: Mixing bleach and chlorite can be hazardous.[7]Extreme Caution: n-BuLi is pyrophoric. Requires stringent anhydrous conditions.
Advantages Atom economical, direct C-H functionalization.High yields, uses inexpensive reagents, avoids pyrophorics.Well-established chemistry, high-purity product.
Disadvantages Catalyst/ligand cost, potential metal contamination.Potential for over-oxidation or chlorination side-reactions.Multi-step, requires protecting groups, cryogenic conditions, hazardous reagents.

Conclusion and Future Outlook

The synthesis of this compound is achievable through several robust and well-documented pathways. For large-scale, cost-effective production where high yields are critical, the TEMPO-mediated oxidation of 2-butyne-1,4-diol (Pathway B) stands out as a particularly attractive option due to its operational simplicity and avoidance of pyrophoric or expensive transition metal catalysts. For exploratory, lab-scale synthesis where directness and atom economy are valued, the nickel-catalyzed carboxylation of propargyl alcohol (Pathway A) represents the state-of-the-art in C-H functionalization. The organometallic approach (Pathway C) , while classic and reliable, is increasingly superseded by catalytic methods for all but the most specialized, small-scale applications where its specific advantages might be required.

As the demand for sustainable and efficient chemical synthesis grows, future research will likely focus on further refining catalytic systems. This includes the development of earth-abundant metal catalysts for carboxylation that operate under even milder conditions and the design of heterogeneous or recyclable TEMPO-based systems to improve the environmental footprint of the oxidation pathway. These advancements will continue to enhance the accessibility of this compound, solidifying its role as a pivotal building block for innovation in drug discovery and beyond.

References

biological activity of 4-hydroxybut-2-ynoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 4-Hydroxybut-2-ynoic Acid

Abstract

This compound is a multifunctional chemical entity whose compact structure, featuring hydroxyl, carboxylic acid, and alkyne groups, belies its potential for significant and diverse biological activity. While primarily utilized as a versatile intermediate in the synthesis of complex pharmaceuticals and bioactive heterocyclic compounds, its intrinsic reactivity suggests direct engagement with biological systems.[1][2] This technical guide provides a comprehensive analysis of the known and postulated biological activities of this compound. We will delve into its potential interactions with neurotransmitter systems, drawing parallels with γ-hydroxybutyric acid (GHB), and explore a compelling, mechanism-driven hypothesis of its function as an enzyme inactivator. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for investigating this intriguing molecule.

Molecular Profile and Physicochemical Properties

This compound (CAS: 7218-52-2) is a short-chain hydroxy fatty acid.[3] Its unique trifunctional nature—stemming from the terminal alcohol, a central alkyne bond, and a terminal carboxylic acid—confers a rigid structure and high reactivity, making it a valuable building block in medicinal chemistry.[1]

PropertyValueSource
Molecular Formula C₄H₄O₃[3]
Molecular Weight 100.07 g/mol [1][3]
IUPAC Name This compound[3]
Melting Point 115-116 °C[1]
Canonical SMILES C(C#CC(=O)O)O[3]
InChIKey QVYMWMSAXULCMW-UHFFFAOYSA-N[3]
Storage 2-8°C[1]

Postulated Biological Mechanisms of Action

The is not extensively documented in primary literature. However, its structural features allow for two primary, compelling hypotheses regarding its mechanism of action: interaction with the GHB/GABAergic neurotransmitter systems and irreversible enzyme inactivation.

Hypothesis 1: Interaction with the γ-Hydroxybutyric Acid (GHB) System

A structurally related compound, 4-hydroxybut-2-enoic acid (the alkene analog), is reported to be an analog of γ-hydroxybutyric acid (GHB) that binds with high affinity to the GHB receptor.[4][5] GHB is a naturally occurring neurotransmitter with complex effects on the central nervous system (CNS).[6] It acts as an agonist at the specific GHB receptor and as a weak partial agonist at the GABA-B receptor, a key inhibitory receptor in the brain.[6][7] The CNS-depressant effects of GHB, which include euphoria, sedation, and amnesia, are mediated through this dual receptor activity.[8][9]

Given the structural similarity, it is plausible that this compound could also interact with the GHB receptor. The rigid alkyne bond, while different from the saturated chain of GHB, may orient the terminal hydroxyl and carboxyl groups in a conformation suitable for receptor binding.

GHB_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GHB GHB / this compound (Hypothetical) GHB_R GHB Receptor GHB->GHB_R Agonist GABAB_R GABA-B Receptor GHB->GABAB_R Weak Agonist G_Protein Gi/o Protein GHB_R->G_Protein Activates GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel (GIRK) G_Protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) K_Channel->K_efflux Suicide_Inhibition_Workflow E_S Enzyme (E) + This compound (I) EI_Complex Reversible E-I Complex E_S->EI_Complex Binding (k1, k-1) E_I_star Enzyme-Activated Inhibitor Intermediate [E-I*] EI_Complex->E_I_star Catalytic Activation (k2) E_I_covalent Irreversibly Inactivated Enzyme (E-I) E_I_star->E_I_covalent Covalent Adduct Formation (k3) Binding_Assay_Workflow Tissue Rat Brain Cortex Homogenize Homogenize & Centrifuge Tissue->Homogenize Membranes Isolated Brain Membranes Homogenize->Membranes Assay Set up Assay: Membranes + [3H]Ligand + Competitor (Test Compound) Membranes->Assay Incubate Incubate to Equilibrium Assay->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 and Ki Count->Analyze

References

An In-Depth Technical Guide to the Discovery and Isolation of 4-Hydroxybut-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybut-2-ynoic acid, a compact and functionally rich molecule, holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a carboxylic acid, a hydroxyl group, and an alkyne moiety, allows for diverse chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures, including heterocyclic compounds and butyrolactone derivatives. This guide provides a comprehensive overview of the discovery, synthesis, isolation, and characterization of this compound, offering a blend of historical context and practical, field-proven insights for researchers.

Introduction: The Significance of a Multifunctional Building Block

In the landscape of drug discovery and development, the demand for novel molecular scaffolds with diverse functionalities is ever-present. This compound ([C₄H₄O₃], Molar Mass: 100.07 g/mol ) emerges as a compelling synthon due to its trifunctional nature.[1][2] The presence of a terminal alkyne allows for participation in a wide array of coupling reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), while the carboxylic acid and hydroxyl groups offer sites for esterification, amidation, and etherification. This inherent reactivity makes it a valuable starting material for the synthesis of a variety of biologically active molecules and specialty polymers.[2]

Physical and Chemical Properties [1][2]

PropertyValue
CAS Number 7218-52-2
Molecular Formula C₄H₄O₃
Molecular Weight 100.07 g/mol
Melting Point 115-116 °C
Boiling Point (Predicted) 319.2 ± 25.0 °C
Density (Predicted) 1.429 ± 0.06 g/cm³
Storage 2-8°C

The Genesis of a Synthon: Discovery and Early Synthesis

The pioneering work on acetylenic compounds by Sir Ewart Jones and his collaborators in the mid-20th century laid the foundation for the synthesis of molecules like this compound. A key publication in 1946 by Bowden, Heilbron, Jones, and Weedon detailed the oxidation of acetylenic carbinols and glycols, a foundational method for accessing acetylenic ketones and acids.[3][4] While this seminal paper focused on a range of acetylenic compounds, the principles of oxidizing a primary alcohol adjacent to an acetylene bond are directly applicable to the synthesis of our target molecule.

One of the earliest and most straightforward methods for the preparation of this compound is the Jones oxidation of 1,4-butynediol . This reaction utilizes a solution of chromium trioxide in aqueous sulfuric acid, a potent oxidizing agent that selectively converts the primary alcohol functionality to a carboxylic acid while preserving the alkyne bond.

Synthetic Pathways: A Modern Perspective

While the Jones oxidation remains a classic approach, contemporary synthetic chemistry offers several alternative routes to this compound, often with improved safety and environmental profiles.

Oxidation of 1,4-Butynediol with N-O Free Radical Catalysts

A more modern and greener approach involves the catalytic oxidation of 1,4-butynediol using N-O free radical catalysts, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), in the presence of a co-catalyst like a ferrous or ferric salt. This method utilizes air or oxygen as the terminal oxidant, offering a more sustainable alternative to stoichiometric chromium reagents.

Carboxylation of Propargyl Alcohol

Another versatile strategy is the carboxylation of propargyl alcohol. This method typically involves the deprotonation of the terminal alkyne with a strong base, such as n-butyllithium, followed by quenching the resulting acetylide with carbon dioxide. This approach allows for the direct installation of the carboxylic acid moiety.

Isolation and Purification: From Crude Mixture to Pure Compound

The isolation and purification of this compound from the reaction mixture is a critical step to obtain a high-purity product suitable for subsequent applications. The acidic nature of the compound dictates the general work-up procedure.

Experimental Protocol: Isolation and Purification
  • Acidification and Extraction: Following the completion of the synthesis reaction, the aqueous reaction mixture is cooled and then carefully acidified with a mineral acid (e.g., 1 M HCl) to a pH of approximately 2-3. This protonates the carboxylate salt, rendering the this compound soluble in organic solvents. The acidified solution is then extracted multiple times with an appropriate organic solvent, such as ethyl acetate.

  • Washing and Drying: The combined organic extracts are washed with brine to remove any remaining inorganic salts. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude this compound, often as an oil or a solid.

  • Purification by Recrystallization: For obtaining a highly pure product, recrystallization is the preferred method. The choice of solvent is crucial. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvent systems for recrystallization include ethyl acetate/hexane or diethyl ether/petroleum ether. The crude product is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization. The resulting crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Structural Elucidation and Characterization

The unambiguous identification and confirmation of the structure of this compound are achieved through a combination of spectroscopic techniques.

Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. For this compound, one would expect to see distinct signals for the methylene protons adjacent to the hydroxyl group, the hydroxyl proton, and the carboxylic acid proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments in the molecule. Key signals would include those for the carboxylic acid carbon, the two acetylenic carbons, and the methylene carbon bearing the hydroxyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present. Characteristic absorption bands for this compound would include a broad O-H stretch from the carboxylic acid and alcohol, a C=O stretch from the carboxylic acid, and a C≡C stretch from the alkyne.

  • MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Applications in Drug Discovery and Beyond

The trifunctional nature of this compound makes it a valuable intermediate in the synthesis of a wide range of compounds with potential biological activity.[2] Its ability to participate in diverse chemical transformations allows for the construction of complex molecular frameworks. It is a key building block for synthesizing butyrolactone derivatives and other heterocyclic compounds, which are prevalent in medicinal chemistry.[2] Furthermore, its rigid structure and functional handles make it suitable for the development of specialty polymers and agrochemicals.[2]

Conclusion

This compound stands as a testament to the enduring value of fundamental organic synthesis. From its early roots in the exploration of acetylenic compounds to its modern applications as a versatile building block, this small molecule continues to be a valuable tool for chemists in academia and industry. This guide has provided a comprehensive overview of its discovery, synthesis, isolation, and characterization, equipping researchers with the knowledge to effectively utilize this powerful synthon in their own endeavors.

Visualizations

Diagram 1: Synthetic Pathway via Jones Oxidation

Synthesis 1,4-Butynediol 1,4-Butynediol This compound This compound 1,4-Butynediol->this compound  CrO₃, H₂SO₄, Acetone (Jones Oxidation)

Caption: Jones oxidation of 1,4-butynediol.

Diagram 2: Isolation and Purification Workflow

Purification cluster_extraction Extraction cluster_purification Purification Reaction Mixture Reaction Mixture Acidification (pH 2-3) Acidification (pH 2-3) Reaction Mixture->Acidification (pH 2-3) Solvent Extraction\n(e.g., Ethyl Acetate) Solvent Extraction (e.g., Ethyl Acetate) Acidification (pH 2-3)->Solvent Extraction\n(e.g., Ethyl Acetate) Combined Organic Layers Combined Organic Layers Solvent Extraction\n(e.g., Ethyl Acetate)->Combined Organic Layers Washing & Drying Washing & Drying Combined Organic Layers->Washing & Drying Crude Product Crude Product Recrystallization\n(e.g., EtOAc/Hexane) Recrystallization (e.g., EtOAc/Hexane) Crude Product->Recrystallization\n(e.g., EtOAc/Hexane) Pure Crystals Pure Crystals Recrystallization\n(e.g., EtOAc/Hexane)->Pure Crystals Drying Drying Pure Crystals->Drying Solvent Evaporation Solvent Evaporation Washing & Drying->Solvent Evaporation Solvent Evaporation->Crude Product Final Product Final Product Drying->Final Product

Caption: Workflow for isolation and purification.

References

An In-depth Technical Guide to 4-Hydroxybut-2-ynoic Acid: Structural Analogs, Derivatives, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-hydroxybut-2-ynoic acid, its structural analogs, and derivatives. It is intended for researchers, scientists, and drug development professionals interested in the chemistry, pharmacology, and therapeutic applications of this unique class of compounds. We will delve into their synthesis, multifaceted mechanisms of action, and potential as modulators of key neurological pathways.

Introduction: The Significance of the Butynoic Acid Scaffold

This compound is a versatile bifunctional molecule, featuring both a hydroxyl and a carboxylic acid group, separated by a rigid alkyne unit. This structural arrangement bestows upon it a unique chemical reactivity, making it a valuable building block in medicinal chemistry for the synthesis of a variety of derivatives, including esters, amides, and heterocyclic compounds. The core focus of this guide, however, is on its role as a progenitor of potent enzyme inhibitors and receptor modulators, particularly within the central nervous system (CNS).

The primary biological target of many this compound analogs is γ-aminobutyric acid aminotransferase (GABA-T), a key enzyme in the metabolic pathway of the principal inhibitory neurotransmitter, GABA. By inhibiting GABA-T, these compounds can elevate GABA levels in the brain, a strategy that has proven effective in the treatment of various neurological disorders, most notably epilepsy. Furthermore, structural analogs of this compound, such as 4-hydroxybut-2-enoic acid (T-HCA), exhibit a fascinating dual pharmacology, interacting with both specific high-affinity γ-hydroxybutyrate (GHB) receptors and, to a lesser extent, GABA-B receptors. This complex interplay of activities opens up a wide range of therapeutic possibilities.

This guide will provide a detailed exploration of the synthesis of these compounds, their intricate mechanisms of action, structure-activity relationships (SAR), and their potential applications in the treatment of neurological and psychiatric disorders.

Synthetic Strategies for this compound and Its Derivatives

The synthesis of this compound and its derivatives can be achieved through several routes, with the choice of method often depending on the desired scale and the specific analog being targeted.

Synthesis of the Core Scaffold: this compound

A common laboratory-scale synthesis of this compound involves the carboxylation of the lithium salt of propargyl alcohol. This method, while effective, requires the use of pyrophoric reagents like n-butyllithium and stringent anhydrous conditions. An alternative and potentially safer approach involves the oxidation of 1,4-butynediol using a catalytic system, such as a TEMPO radical in the presence of a co-oxidant.

Derivatization of the Carboxylic Acid and Hydroxyl Groups

The carboxylic acid and hydroxyl moieties of this compound offer convenient handles for derivatization to generate a diverse library of analogs.

  • Esters and Amides: Standard esterification and amidation reactions can be employed to modify the carboxylic acid group. For instance, reaction with an alcohol in the presence of an acid catalyst or a coupling agent like DCC (dicyclohexylcarbodiimide) yields the corresponding ester. Similarly, amides can be prepared by reacting the acid with an amine using a suitable coupling agent. The synthesis of chiral amides, such as 4-hydroxypent-2-ynoic acid diphenylamide, has been reported as a key step in the preparation of thrombin receptor antagonists.

  • Heterocyclic Analogs: The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. For example, intramolecular cyclization can lead to the formation of lactones, while reactions with dinucleophiles can be used to construct a variety of five- and six-membered rings. The design of heterocyclic imines of GABA analogues has been explored as a strategy to create novel GABA-AT inhibitors with improved blood-brain barrier permeability.

Mechanism of Action: A Tale of Two Targets

The biological effects of this compound analogs are primarily mediated through two distinct, yet potentially interconnected, mechanisms: the irreversible inhibition of GABA-T and the modulation of GHB and GABA-B receptors.

Mechanism-Based Inactivation of GABA-T

Many acetylenic compounds, including derivatives of this compound, are potent mechanism-based inhibitors, also known as "suicide inhibitors," of GABA-T. This means that the inhibitor is itself catalytically converted by the target enzyme into a reactive species that then irreversibly inactivates the enzyme.

The process can be summarized in the following steps:

  • Initial Binding and Schiff Base Formation: The inhibitor, structurally resembling the natural substrate GABA, binds to the active site of GABA-T and forms a Schiff base with the pyridoxal-5'-phosphate (PLP) cofactor.

  • Enzymatic Conversion to a Reactive Intermediate: The enzyme's catalytic machinery then abstracts a proton, leading to the formation of a highly reactive allene or a related conjugated system.

  • Irreversible Covalent Modification: This reactive intermediate is then attacked by a nucleophilic residue in the active site of GABA-T, forming a stable covalent bond and rendering the enzyme permanently inactive.

This "suicide inhibition" is a highly specific and efficient mechanism of enzyme inactivation, as the reactive species is generated only at the active site of the target enzyme, minimizing off-target effects.

Suicide_Inhibition E_PLP GABA-T (E-PLP) E_PLP_I Enzyme-Inhibitor Complex E_PLP->E_PLP_I Binding of Inhibitor (I) E_PLP_I_SB Schiff Base Intermediate E_PLP_I->E_PLP_I_SB Schiff Base Formation E_PLP_Reactive Reactive Allene Intermediate E_PLP_I_SB->E_PLP_Reactive Enzymatic Tautomerization E_Inactive Inactive Covalent Adduct E_PLP_Reactive->E_Inactive Nucleophilic Attack by Enzyme Residue

Caption: Mechanism-based ("suicide") inhibition of GABA-T.

Dual Pharmacology at GHB and GABA-B Receptors

Structural analogs where the alkyne is reduced to an alkene, such as 4-hydroxybut-2-enoic acid (T-HCA), exhibit a distinct pharmacological profile. These compounds are known to interact with the GHB receptor, a G-protein coupled receptor (GPCR) that is distinct from the GABA receptors. Activation of the GHB receptor is thought to be excitatory, leading to the release of glutamate.

In addition to their effects on the GHB receptor, some of these compounds can also act as weak partial agonists at GABA-B receptors, which are inhibitory GPCRs. The sedative and other CNS depressant effects of GHB itself are primarily attributed to its action at GABA-B receptors. This dual pharmacology, with opposing effects at two different receptor systems, contributes to the complex and often biphasic behavioral effects observed with these compounds.

GHB_Receptor_Signaling cluster_membrane Cell Membrane GHB_R GHB Receptor (GPCR) G_Protein G-Protein GHB_R->G_Protein Activation Effector Effector Enzyme (e.g., PLC) G_Protein->Effector Activation Second_Messenger Second Messengers (e.g., IP3, DAG) Effector->Second_Messenger Production Ligand 4-Hydroxybut-2-enoic Acid (or GHB) Ligand->GHB_R Binding Downstream_Effects Downstream Effects (e.g., Glutamate Release, Ca2+ Mobilization) Second_Messenger->Downstream_Effects Signal Transduction

Caption: Simplified GHB receptor downstream signaling pathway.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the design of potent and selective inhibitors.

ModificationEffect on ActivityRationale
Esterification/Amidation of Carboxylic Acid Generally reduces GABA-T inhibitory activity but can improve pharmacokinetic properties (e.g., as prodrugs).The free carboxylic acid is often important for binding to the enzyme's active site.
Substitution on the Hydroxyl Group Can modulate potency and selectivity. Bulky substituents may decrease activity due to steric hindrance.The hydroxyl group may be involved in hydrogen bonding interactions within the active site.
Introduction of Heterocyclic Moieties Can significantly enhance potency and improve drug-like properties such as solubility and CNS penetration.Heterocyclic rings can introduce additional binding interactions and favorable physicochemical properties.
Chirality at C4 Can have a profound impact on activity, with one enantiomer often being significantly more potent.The enzyme's active site is chiral, leading to stereospecific interactions with the inhibitor.

Therapeutic Potential in Neurological and Psychiatric Disorders

The ability of this compound analogs to modulate GABAergic and GHBergic systems makes them attractive candidates for the treatment of a range of CNS disorders.

  • Epilepsy: The primary and most well-established therapeutic application for GABA-T inhibitors is in the treatment of epilepsy. By increasing synaptic GABA concentrations, these compounds can enhance inhibitory neurotransmission and suppress seizure activity. Preclinical studies in various animal models of epilepsy have demonstrated the anticonvulsant efficacy of GABA-T inhibitors.

  • Anxiety and Panic Disorders: Given the role of GABA in anxiety, enhancing GABAergic neurotransmission is a promising strategy for the treatment of anxiety and panic disorders. Some GABAergic drugs have shown efficacy in reducing experimentally induced panic symptoms.

  • Addiction and Substance Use Disorders: There is growing evidence that GABA-T inhibitors may have a role in the treatment of addiction. By increasing GABA levels, these compounds may be able to modulate the brain's reward pathways and reduce drug-seeking behavior.

  • Other Neurological Disorders: The potential applications of these compounds may extend to other neurological conditions characterized by neuronal hyperexcitability or GABAergic dysfunction, such as neuropathic pain and spasticity.

Experimental Protocols

General Procedure for the Synthesis of this compound Amides
  • To a solution of this compound (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane or DMF) at 0 °C, add a coupling agent such as HBTU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

In Vitro GABA-T Inhibition Assay (Spectrophotometric)

This assay measures the activity of GABA-T by coupling the production of succinic semialdehyde to the reduction of NADP+ by succinic semialdehyde dehydrogenase (SSADH), which can be monitored spectrophotometrically at 340 nm.

Materials:

  • Purified GABA-T enzyme

  • GABA solution

  • α-ketoglutarate solution

  • NADP+ solution

  • SSADH enzyme

  • Test compound (inhibitor) solution

  • Assay buffer (e.g., 50 mM potassium pyrophosphate, pH 8.6)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, α-ketoglutarate, and NADP+.

  • Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., vigabatrin).

  • Add the GABA-T enzyme to all wells and pre-incubate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37 °C) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the GABA solution to all wells.

  • Immediately begin monitoring the increase in absorbance at 340 nm over time using the microplate reader.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curves.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

GABA_T_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reaction Mixture (Buffer, α-KG, NADP+) Add_Inhibitor Add Inhibitor to Microplate Reagents->Add_Inhibitor Inhibitor Prepare Inhibitor Dilutions Inhibitor->Add_Inhibitor Add_Enzyme Add GABA-T Enzyme Add_Inhibitor->Add_Enzyme Preincubation Pre-incubate Add_Enzyme->Preincubation Add_Substrate Initiate with GABA Preincubation->Add_Substrate Measurement Monitor Absorbance at 340 nm Add_Substrate->Measurement Calc_Rates Calculate Initial Rates Measurement->Calc_Rates Calc_Inhibition Calculate % Inhibition Calc_Rates->Calc_Inhibition Plot_Data Plot Dose-Response Curve Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for a spectrophotometric GABA-T inhibition assay.

Conclusion and Future Directions

This compound and its structural analogs represent a rich and versatile class of compounds with significant potential for the development of novel therapeutics for a range of neurological and psychiatric disorders. Their ability to act as mechanism-based inhibitors of GABA-T provides a powerful strategy for modulating GABAergic neurotransmission with high specificity. Furthermore, the dual pharmacology of some of their derivatives at GHB and GABA-B receptors adds another layer of complexity and therapeutic opportunity.

Future research in this area should focus on several key aspects:

  • Design and Synthesis of Novel Analogs: The exploration of novel heterocyclic scaffolds and the introduction of diverse substituents are likely to yield compounds with improved potency, selectivity, and pharmacokinetic profiles.

  • Elucidation of Structure-Activity Relationships: Detailed SAR studies are needed to guide the rational design of next-generation inhibitors with optimized properties.

  • Preclinical and Clinical Evaluation: Rigorous preclinical evaluation in relevant animal models of disease, followed by well-designed clinical trials, will be essential to translate the therapeutic potential of these compounds into clinical reality.

  • Exploration of New Therapeutic Indications: The multifaceted pharmacology of these compounds suggests that their therapeutic utility may extend beyond epilepsy to other CNS disorders where GABAergic and GHBergic signaling are implicated.

An In-Depth Technical Guide to the Solubility and Stability of 4-hydroxybut-2-ynoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-hydroxybut-2-ynoic acid, a molecule possessing a unique combination of a carboxylic acid, a hydroxyl group, and an alkyne functionality, presents both opportunities and challenges in pharmaceutical development. Its structural motifs suggest potential utility as a versatile building block in medicinal chemistry. However, the inherent reactivity of the α,β-acetylenic carbonyl system necessitates a thorough understanding of its physicochemical properties, particularly its solubility and stability, to enable successful formulation and development. This guide provides a comprehensive overview of the known characteristics of this compound, supplemented with detailed, field-proven methodologies for its rigorous characterization. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Introduction: The Chemical Landscape of this compound

This compound (CAS No. 7218-52-2) is a C4 carboxylic acid with the molecular formula C₄H₄O₃ and a molecular weight of 100.07 g/mol .[1] Its structure features a terminal hydroxyl group and an internal alkyne conjugated with a carboxylic acid. This arrangement of functional groups makes it a reactive and potentially valuable intermediate in organic synthesis. The presence of both hydrogen bond donors (-OH and -COOH) and acceptors (C=O and -OH) suggests a degree of polarity that will influence its solubility in various media. The electron-withdrawing nature of the carboxylic acid and the triple bond can impact the acidity of the proton and the overall stability of the molecule.

A comprehensive understanding of its solubility and stability is paramount for any application, from synthetic chemistry to drug development. This guide will first summarize the available physicochemical data and then provide detailed experimental protocols for a thorough evaluation of these critical parameters.

Physicochemical Properties: A Data-Driven Overview

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that much of the available data is predictive, underscoring the necessity for experimental verification.

PropertyValueSource
Molecular Formula C₄H₄O₃[1]
Molecular Weight 100.07 g/mol [1]
CAS Number 7218-52-2[1]
Melting Point 115-116 °C[2]
Predicted Boiling Point 319.2 ± 25.0 °C[2]
Predicted Density 1.429 ± 0.06 g/cm³[2]
Predicted pKa 2.09 ± 0.10[3]
Qualitative Solubility Slightly soluble in Acetonitrile and DMSO[4]

Note: The predicted pKa for the structurally similar 4-hydroxybut-2-enoic acid is 4.31 ± 0.10.[5] The significant difference in predicted pKa values highlights the importance of experimental determination.

Solubility Profile: A Critical Parameter for Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For this compound, its polar functional groups suggest potential for aqueous solubility, while its carbon backbone may impart some solubility in organic solvents.

Known Solubility Data

Direct, quantitative solubility data for this compound is sparse. It is reported to be slightly soluble in acetonitrile and dimethyl sulfoxide (DMSO).[4] For its unsaturated analog, 4-hydroxybut-2-enoic acid, a high aqueous solubility of 200 g/L at 25°C has been reported, which may serve as a preliminary, albeit optimistic, indicator for the aqueous solubility of the ynoic acid.[5]

Experimental Protocol for Comprehensive Solubility Determination

To establish a comprehensive solubility profile, a systematic approach using a standardized and reliable method is essential. The shake-flask method is a well-established and robust technique for determining equilibrium solubility.

Rationale: The shake-flask method allows for the determination of the thermodynamic equilibrium solubility of a compound in a given solvent by ensuring that the solution is saturated and that excess solid is present to maintain saturation over a defined period.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a fixed volume (e.g., 5 mL) of the selected solvents (see Table 2 for a suggested list). An excess is visually confirmed by the presence of undissolved solid.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C to simulate room and physiological temperatures).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm filter (e.g., PTFE or PVDF, chosen for solvent compatibility) to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV, see Section 5.2).

    • Analyze the diluted samples and calculate the concentration of this compound.

    • Express the solubility in mg/mL or mol/L.

Table 2: Suggested Solvents for Solubility Profiling

Solvent ClassExamplesRationale
Aqueous Purified Water, pH 1.2, 4.5, 6.8, 7.4 BuffersTo assess solubility in biological media.
Alcohols Methanol, Ethanol, Isopropanol, Propylene GlycolCommon co-solvents in formulations.
Ketones AcetoneCommon organic solvent.
Aprotic Solvents Acetonitrile, DMSOSolvents for analytical and synthetic work.

Self-Validation and Trustworthiness: The protocol's trustworthiness is enhanced by including multiple time points for equilibration to confirm that a plateau in concentration has been reached. Additionally, analyzing the solid phase before and after the experiment by techniques like DSC or PXRD can confirm the absence of any polymorphic or solvate transitions during the experiment.

Stability Profile and Degradation Pathways

The stability of this compound is a critical quality attribute that can be influenced by its inherent chemical structure and external factors such as pH, temperature, light, and the presence of oxidative species. The conjugated system and the alkyne functionality are potential sites of instability.

Theoretical Stability Considerations
  • pH-Dependent Hydrolysis: The carboxylic acid moiety will ionize at pH values above its pKa. The stability of the molecule may differ between the ionized and non-ionized forms. The α,β-unsaturation can make the molecule susceptible to nucleophilic attack, a reaction that can be pH-dependent.

  • Oxidative Degradation: The alkyne and the allylic hydroxyl group are potential sites for oxidation. Oxidative cleavage of the triple bond can lead to the formation of carboxylic acids and other degradation products.

  • Photostability: Unsaturated systems can be susceptible to photodegradation upon exposure to UV or visible light.

  • Thermal Stability: The presence of the energetic alkyne functional group suggests potential for thermal decomposition, a concern for processes like milling or heat sterilization.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of the molecule. This information is crucial for the development of a stability-indicating analytical method.

Rationale: By subjecting the molecule to stress conditions more severe than those encountered during storage, potential degradation products can be generated in a shorter timeframe, allowing for their identification and the development of analytical methods capable of resolving them from the parent compound.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and 1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH and 1 M NaOH at room temperature and elevated temperature (e.g., 60 °C). Neutralize the samples before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% and 30% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60 °C, 80 °C) in a calibrated oven.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.

    • Analyze the samples using a stability-indicating HPLC method (see Section 5.2).

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

  • Mass Balance:

    • Assess the mass balance to ensure that all degradation products are being detected. The sum of the assay of this compound and the levels of all degradation products should ideally be close to 100% of the initial concentration.

Diagram of Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis (0.1M & 1M HCl) Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Basic Hydrolysis (0.1M & 1M NaOH) Base->Analysis Oxidation Oxidative Degradation (3% & 30% H2O2) Oxidation->Analysis Thermal Thermal Degradation (Solid & Solution) Thermal->Analysis Photo Photostability (ICH Q1B) Photo->Analysis API This compound (Stock Solution) API->Acid API->Base API->Oxidation API->Thermal API->Photo Identification Degradant Identification (LC-MS, NMR) Analysis->Identification Pathway Elucidation of Degradation Pathways Identification->Pathway

Caption: Workflow for forced degradation studies of this compound.

Analytical Methodologies for Quantification and Characterization

Reliable analytical methods are the cornerstone of any physicochemical characterization. For this compound, a combination of chromatographic and spectroscopic techniques is recommended.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and identification of impurities or degradation products. 2D NMR techniques such as COSY, HSQC, and HMBC can provide further structural elucidation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for accurate mass determination and elemental composition analysis. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the parent molecule and its degradation products, aiding in their structural identification.

Proposed Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can accurately and precisely quantify the decrease in the concentration of the API due to degradation and simultaneously resolve the API peak from all degradation product peaks.

Rationale: Reversed-phase HPLC with UV detection is a widely used, robust, and reliable technique for the analysis of small organic molecules. The choice of a C18 column provides good retention for moderately polar compounds. A gradient elution is proposed to ensure the separation of the parent compound from potentially more or less polar degradation products.

Step-by-Step Methodology:

  • Chromatographic System:

    • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

    • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric acid in water (adjust pH to 2.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A starting point could be 5% B, increasing to 95% B over 20 minutes, followed by a hold and re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the λmax of this compound (to be determined by PDA analysis) and at a lower wavelength (e.g., 210 nm) to detect potential degradation products that may lack a strong chromophore.

    • Injection Volume: 10 µL.

  • Method Validation:

    • The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

    • Specificity is demonstrated by showing that the peaks of degradation products from the forced degradation study do not interfere with the peak of this compound. Peak purity analysis using a PDA detector is essential.

Diagram of HPLC Method Development and Validation

HPLC_Validation cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Col Column Selection (e.g., C18) MP Mobile Phase Optimization Col->MP Grad Gradient Elution Development MP->Grad Det Detector Wavelength Selection (PDA) Grad->Det Optimized Optimized Method Det->Optimized Spec Specificity Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LODQ LOD & LOQ Prec->LODQ Rob Robustness LODQ->Rob Validated Validated Stability-Indicating Method Rob->Validated Start Start Start->Col Optimized->Spec

Caption: Logical flow for the development and validation of a stability-indicating HPLC method.

Conclusion and Future Directions

This compound is a molecule with significant potential, but its successful application hinges on a thorough understanding of its solubility and stability. This guide has provided a framework for this understanding by consolidating available data and presenting detailed, actionable protocols for its comprehensive characterization. The proposed experimental designs are rooted in established scientific principles and regulatory expectations, ensuring the generation of high-quality, reliable data.

For researchers and drug development professionals, the next steps should involve the systematic execution of these protocols. The resulting data will not only de-risk the development process but also provide the fundamental knowledge required for rational formulation design and the establishment of appropriate storage conditions and shelf-life for any potential pharmaceutical product containing this compound.

References

4-Hydroxybut-2-ynoic acid CAS number 7218-52-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Hydroxybut-2-ynoic Acid (CAS 7218-52-2)

Authored by: A Senior Application Scientist

Introduction: A Trifunctional Building Block of Strategic Importance

This compound is a compact yet highly functionalized organic molecule that has garnered significant interest as a versatile intermediate in complex organic synthesis.[1][2] Its structure is deceptively simple, featuring a four-carbon backbone that incorporates three distinct and reactive functional groups: a terminal primary alcohol (-CH₂OH), an internal alkyne (-C≡C-), and a carboxylic acid (-COOH). This trifunctional arrangement provides a rich platform for a diverse array of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals, biologically active molecules, specialty polymers, and agrochemicals.[1] The inherent rigidity of the alkyne unit, combined with the synthetic handles at both ends of the molecule, allows for the precise construction of more complex molecular architectures, including various heterocyclic compounds like butyrolactone derivatives, which are prevalent in medicinal chemistry.[1]

This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its reactivity, applications, and handling protocols. The content is tailored for researchers, scientists, and drug development professionals who seek to leverage this unique building block in their synthetic endeavors.

Physicochemical and Structural Properties

A comprehensive understanding of a reagent's physical and chemical properties is foundational to its effective use in experimental design. The key properties of this compound are summarized below. Proper storage at 2-8°C is recommended to ensure its stability.[1][3]

PropertyValueSource(s)
CAS Number 7218-52-2[4][5]
Molecular Formula C₄H₄O₃[1][2][4][5]
Molecular Weight 100.07 g/mol [1][2][4][5]
IUPAC Name This compound[5]
SMILES O=C(O)C#CCO[4][5]
Melting Point 115-116 °C[1]
Boiling Point 319.2 ± 25.0 °C (Predicted)[1][3]
Density 1.429 ± 0.06 g/cm³ (Predicted)[1][2][3]
Storage 2-8°C[1][3]

Synthesis and Manufacturing Strategies

The synthesis of this compound is a critical aspect of its utility, with methodologies primarily focusing on the selective functionalization of readily available C4 precursors like 2-butyne-1,4-diol or propargyl alcohol. The choice of synthetic route is often dictated by factors such as desired scale, available equipment, and tolerance for specific reagents and catalysts.

Method 1: Selective Oxidation of 2-Butyne-1,4-diol

One prominent industrial approach involves the selective oxidation of a single primary alcohol group of 2-butyne-1,4-diol to a carboxylic acid.[6] This method is advantageous as it starts from a symmetrical and commercially available precursor.[7][8] A patented method describes a process utilizing air or oxygen as the oxidant in an organic solvent.[6] The reaction is synergistically catalyzed by a combination of an N-O free radical catalyst (such as TEMPO) and a ferrous (Fe²⁺) or ferric (Fe³⁺) salt.[6] This approach avoids the use of highly reactive and hazardous organolithium reagents, enhancing the safety profile and reducing production costs. Under optimized conditions, this method can achieve near-quantitative selectivity for the desired mono-acid product.[6]

Method 2: Carboxylation of Propargyl Alcohol

Another well-established strategy is the carboxylation of propargyl alcohol. This transformation involves the addition of a carboxyl group to the alkyne framework. Transition metal catalysts are essential for this process.

  • Nickel-Catalyzed Carboxylation: Stoichiometric or catalytic amounts of nickel carbonyl have been used to carboxylate propargyl alcohol, often in the presence of carbon monoxide.[9] More modern approaches utilize nickel catalysts in conjunction with carbon dioxide (CO₂) as the C1 source.[10][11][12] In some systems, CO₂ not only serves as the carboxylating agent but also activates the hydroxyl group, facilitating the key C-OH bond cleavage step required for the catalytic cycle.[10][11]

  • Palladium-Catalyzed Carbonylation: Palladium complexes, such as Pd(OAc)₂, can also effectively catalyze the carbonylation of propargyl alcohol with high regioselectivity, yielding the corresponding acrylate esters which can then be hydrolyzed to the carboxylic acid.[13]

The diagram below illustrates a generalized workflow for the synthesis of this compound from these common starting materials.

G cluster_0 Synthesis Pathways A 2-Butyne-1,4-diol P1 Selective Oxidation (e.g., TEMPO/Fe salt, O₂) A->P1 B Propargyl Alcohol P2 Carboxylation (e.g., Ni catalyst, CO₂) B->P2 C This compound P1->C P2->C G cluster_1 Chemical Reactivity Profile Core This compound R1 Esterification, Amide Coupling Core->R1 -COOH R2 Oxidation, Protection Core->R2 -OH R3 Hydrogenation, Coupling Reactions, Cycloadditions Core->R3 -C≡C- P1 Esters, Amides R1->P1 P2 Aldehydes, Ethers R2->P2 P3 Butyrolactones, Functionalized Alkenes R3->P3

References

Methodological & Application

Application Notes & Protocols for the Synthesis of 4-Hydroxybut-2-ynoic Acid from 1,4-Butynediol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Hydroxybut-2-ynoic acid is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of pharmaceuticals, specialty polymers, and other biologically active compounds.[1][2] Its structure, featuring a hydroxyl group, a carboxylic acid, and an alkyne moiety, offers versatile reactivity for subsequent chemical transformations.[2] This document provides a comprehensive guide for the selective synthesis of this compound via the catalytic aerobic oxidation of 1,4-butynediol. We present a robust protocol centered on a modern, mild, and highly selective catalytic system, offering a significant improvement over classical stoichiometric oxidation methods that employ hazardous reagents. This guide is intended for researchers, chemists, and professionals in drug development and materials science, providing in-depth procedural details, mechanistic insights, and critical safety information.

Introduction and Synthetic Strategy

The conversion of 1,4-butynediol to this compound requires the selective oxidation of one of the terminal primary alcohol groups to a carboxylic acid while preserving the second alcohol and the internal alkyne.

Historically, such transformations might have relied on strong, non-selective oxidants like chromium-based reagents (e.g., Jones reagent).[3][4][5] While effective, the Jones oxidation utilizes highly toxic and carcinogenic Cr(VI) compounds and requires strongly acidic conditions, limiting its applicability for sensitive substrates and posing significant environmental and safety challenges.[5][6]

This protocol eschews these classical methods in favor of a more elegant and sustainable approach: a co-catalyzed aerobic oxidation. The chosen strategy employs a stable N-oxyl radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), in conjunction with an iron salt co-catalyst.[1] This system utilizes molecular oxygen (from air) as the terminal oxidant, offering a greener, safer, and highly selective alternative.[1][7]

Causality of the Method:

  • High Selectivity: The TEMPO-based system demonstrates remarkable selectivity for the oxidation of primary alcohols, minimizing side reactions and the formation of over-oxidation byproducts.[8][9]

  • Mild Reaction Conditions: The reaction proceeds efficiently at or near room temperature and atmospheric pressure, preserving the sensitive alkyne functionality.[1][8]

  • Catalytic Nature: Both TEMPO and the iron salt are used in catalytic amounts, reducing cost and chemical waste.

  • Safety and Sustainability: The use of air as the ultimate oxidant is environmentally benign and avoids the handling and disposal issues associated with heavy metal oxidants.

Mechanistic Rationale

The catalytic cycle for the TEMPO/Iron co-catalyzed aerobic oxidation is a well-established process.

  • Oxidation of TEMPO: The cycle is initiated by the oxidation of the TEMPO radical to the active N-oxoammonium cation by the iron(III) species.

  • Alcohol Oxidation: The N-oxoammonium cation is the primary oxidant that reacts with the primary alcohol of 1,4-butynediol to form an aldehyde intermediate (4-hydroxybut-2-ynal).

  • Aldehyde Oxidation: In the aqueous environment of the reaction, the aldehyde intermediate is hydrated to a gem-diol, which is then rapidly oxidized by another equivalent of the N-oxoammonium cation to the carboxylic acid.

  • Catalyst Regeneration: During these steps, the N-oxoammonium cation is reduced to hydroxylamine. The iron co-catalyst facilitates the re-oxidation of the reduced TEMPO species back to its active state using molecular oxygen as the terminal oxidant, thus closing the catalytic cycle.

Experimental Protocol: TEMPO/Fe-Catalyzed Aerobic Oxidation

This protocol is adapted from methodologies demonstrating high selectivity and yield for the target transformation.[1]

Materials and Equipment

Reagents:

  • 1,4-Butynediol (C₄H₆O₂)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) or 4-Hydroxy-TEMPO

  • Ferric Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O) or Ferric Chloride (FeCl₃)

  • Acetonitrile (CH₃CN), reaction solvent

  • Deionized Water

  • Hydrochloric Acid (HCl), 1 M solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Oxygen or clean, dry air source

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Gas inlet adapter and tubing

  • Oxygen balloon or air pump

  • Temperature-controlled heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Quantitative Data Summary

The following table provides representative quantities for a laboratory-scale synthesis. Researchers should scale the reaction as needed.

Component Molar Mass ( g/mol ) Amount Moles Equivalents
1,4-Butynediol86.098.61 g100 mmol1.0
4-Hydroxy-TEMPO172.24344 mg2.0 mmol0.02
Fe(NO₃)₃·9H₂O404.00808 mg2.0 mmol0.02
Acetonitrile-150 mL--
Water-50 mL--
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet, add 1,4-butynediol (8.61 g, 100 mmol).

  • Dissolution: Add acetonitrile (150 mL) and water (50 mL) to the flask. Stir the mixture until the 1,4-butynediol is completely dissolved.

  • Catalyst Addition: Add 4-Hydroxy-TEMPO (344 mg, 2.0 mmol) and Ferric Nitrate Nonahydrate (808 mg, 2.0 mmol) to the solution. The solution should turn a characteristic orange/brown color.

  • Initiation of Oxidation: Attach a balloon filled with oxygen to the gas inlet or begin bubbling a gentle stream of air through the solution.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature (approx. 25 °C). The reaction is typically monitored for 12-24 hours.[1] Progress can be tracked by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup - Quenching and Acidification: Once the reaction is complete (indicated by the consumption of the starting material), transfer the mixture to a separatory funnel. Acidify the solution to a pH of ~2 using 1 M HCl. This step is crucial to protonate the carboxylate product, rendering it soluble in organic solvents.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine (1 x 100 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. This will yield the crude this compound, typically as an oil or semi-solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product. The pure compound is a solid with a melting point of 115-116 °C.[2]

Visualized Workflows and Schemes

Overall Reaction Scheme

Caption: Catalytic aerobic oxidation of 1,4-butynediol.

Experimental Workflow Diagram

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A Dissolve 1,4-Butynediol in Acetonitrile/Water B Add Catalysts: TEMPO & Fe(NO₃)₃ A->B C Introduce Oxygen (Air) & Stir at RT (12-24h) B->C D Acidify with 1M HCl to pH 2 C->D Reaction Complete E Extract with Ethyl Acetate D->E F Wash with Brine & Dry E->F G Concentrate in vacuo F->G H Purify (Recrystallization or Chromatography) G->H Final_Product Pure this compound H->Final_Product Yields

Caption: Step-by-step experimental workflow.

Safety and Handling Precautions

All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[10][11]

  • 1,4-Butynediol: Can cause severe skin and eye irritation.[12] It is incompatible with strong acids and strong oxidizing agents.[12] Avoid inhalation of dust or vapors.

  • TEMPO and Derivatives: Stable radicals. While not acutely toxic, they should be handled with care. Avoid inhalation and skin contact.

  • Iron Salts (Fe(NO₃)₃, FeCl₃): Are oxidizing and can be corrosive. Avoid contact with skin and eyes.

  • Organic Solvents (Acetonitrile, Ethyl Acetate): Are flammable. Keep away from open flames and ignition sources. Acetonitrile is toxic if inhaled or absorbed through the skin.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Aqueous waste containing iron salts should be collected in a designated heavy metal waste container.

References

Application Notes & Protocols: 4-Hydroxybut-2-ynoic Acid as a Versatile Synthon in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Versatility of a Multifunctional Building Block

4-Hydroxybut-2-ynoic acid is a compact yet highly functionalized molecule that serves as a powerful building block in organic synthesis. Its structure, featuring a terminal alkyne, a primary alcohol, and a carboxylic acid, offers three distinct points for chemical modification. This trifunctional nature allows for a diverse range of transformations, including cyclizations, coupling reactions, and esterifications, making it an invaluable precursor for complex molecular architectures.[1] It is particularly instrumental in the synthesis of pharmaceuticals, biologically active molecules, and specialty polymers.[1][2] The inherent rigidity of the alkyne moiety combined with the reactivity of the hydroxyl and carboxyl groups provides a predictable and controllable platform for constructing intricate scaffolds, most notably butyrolactone derivatives and other heterocyclic systems prevalent in medicinal chemistry.[1]

PropertyValue
Molecular Formula C₄H₄O₃
Molecular Weight 100.07 g/mol [1][3]
Melting Point 115-116 °C[1]
Storage 2-8°C[1]

Core Synthetic Applications and Strategic Insights

The strategic application of this compound hinges on the selective manipulation of its three functional groups. The choice of reagents and reaction conditions dictates which part of the molecule reacts, enabling chemists to navigate complex synthetic pathways with precision.

G A This compound B Butenolides (γ-Lactones) A->B Intramolecular Cyclization C Ester Derivatives A->C Esterification (e.g., Fischer) D Substituted Heterocycles (e.g., Pyridines, Furans) A->D Cycloaddition/ Annulation Reactions E Chiral Precursors B->E Asymmetric Reduction/Addition C->D Further Functionalization

Caption: Key synthetic pathways originating from this compound.

Synthesis of Butenolides: A Gateway to Bioactive Scaffolds

Butenolides (or furanones) are five-membered lactone rings that form the core of numerous natural products and FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer and anti-HIV properties.[4] this compound is an ideal precursor for these structures via intramolecular cyclization (lactonization).

Causality of Lactonization: The reaction proceeds by the nucleophilic attack of the terminal hydroxyl group onto the electrophilic carbonyl carbon of the carboxylic acid (or its activated form). This process is typically catalyzed by acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack.[5] The initial cyclization forms an enol-lactone, which can then isomerize to the more stable butenolide. Metal catalysts, such as rhodium or palladium, can also facilitate this transformation and allow for the concurrent introduction of substituents, offering a pathway to highly decorated butenolides from organoboron derivatives and other coupling partners.[6]

Caption: Simplified mechanism for acid-catalyzed lactonization.

Protocol 1: Acid-Catalyzed Synthesis of 5-Hydroxymethyl-2(5H)-furanone

  • Principle: This protocol describes the acid-catalyzed intramolecular cyclization of this compound to yield the corresponding butenolide. A strong acid catalyst facilitates the reaction, which is driven to completion by heating.

  • Materials and Reagents:

    • This compound

    • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

    • Toluene

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Saturated sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask with reflux condenser and Dean-Stark trap

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (e.g., 1.0 g, 10.0 mmol).

    • Add toluene (50 mL) to suspend the acid.

    • Add a catalytic amount of concentrated H₂SO₄ (2-3 drops) or p-TsOH (0.1 eq, ~190 mg).

    • Heat the mixture to reflux. The causality here is twofold: heat provides the activation energy for the reaction, and the azeotropic removal of water with toluene via the Dean-Stark trap drives the equilibrium towards the lactone product, preventing the reverse hydrolysis reaction.[7]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with water (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL) to neutralize the acid catalyst, and finally with brine (1 x 25 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure butenolide.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

  • Safety: Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

Esterification: Modulating Reactivity and Solubility

Esterification of the carboxylic acid moiety is a fundamental transformation, often employed as a protecting group strategy or to modify the molecule's physical properties (e.g., solubility) for subsequent reactions.[8] The classic Fischer esterification is a reliable and scalable method for this purpose.[7]

Causality of Fischer Esterification: This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[8] Using the alcohol as the solvent provides a large excess, which, according to Le Chatelier's principle, shifts the equilibrium towards the formation of the ester. The acid catalyst works by protonating the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic alcohol.

CatalystAlcoholConditionsTypical Yield (%)
H₂SO₄ (conc.) MethanolReflux, 2-4h>90
p-TsOH EthanolReflux with Dean-Stark, 4-8h~95
SOCl₂ Methanol0°C to RT, 1-2h>95

Protocol 2: Fischer Esterification to Synthesize Methyl 4-hydroxybut-2-ynoate

  • Principle: This protocol details the conversion of the carboxylic acid to its corresponding methyl ester using methanol in excess as both reagent and solvent, with sulfuric acid as the catalyst.

  • Materials and Reagents:

    • This compound

    • Anhydrous Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Dissolve this compound (e.g., 1.0 g, 10.0 mmol) in anhydrous methanol (25 mL) in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly and cautiously add concentrated sulfuric acid (0.1 mL) to the stirred solution.

    • Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 65°C) for 2-3 hours.[7]

    • Monitor the reaction by TLC.

    • Once complete, cool the flask to room temperature.

  • Work-up and Purification:

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL).

    • Wash the organic phase with a saturated solution of NaHCO₃ (2 x 30 mL) to neutralize the acid, followed by brine (1 x 30 mL).[7]

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to obtain the crude ester.

    • Purify via silica gel chromatography if necessary.

  • Safety: Perform the addition of concentrated acid slowly and while cooling. Ensure the reaction is conducted in a well-ventilated fume hood.

Synthesis of Diverse Heterocyclic Frameworks

The unique arrangement of functional groups in this compound makes it a precursor for a variety of other heterocyclic systems beyond simple lactones.[1] For instance, the alkyne can participate in cycloaddition reactions, and the hydroxyl and carboxyl groups can be used as handles to build more complex rings, such as those found in 1,4-dihydropyridine compounds, which are known for their use as antihypertensive drugs.[2] The synthesis of such compounds often involves multi-step sequences where the initial building block is first derivatized (e.g., esterified) and then subjected to cyclization or condensation reactions with other reagents.[9][10]

G start 4-Hydroxybut-2-ynoic Acid Ester step1 Reaction with Amine/Ammonia start->step1 step2 Reaction with 1,3-Dicarbonyl step1->step2 step3 Intramolecular Cyclization/ Condensation step2->step3 product Substituted Heterocycle (e.g., Dihydropyridine) step3->product

Caption: Conceptual workflow for advanced heterocyclic synthesis.

Application as a Precursor to Chiral Molecules

Chirality is fundamental to drug action, as different enantiomers of a molecule can have vastly different biological effects.[11] this compound and its derivatives are valuable starting points for asymmetric synthesis.[12] The alkyne can be selectively hydrogenated to a cis- or trans-alkene, and subsequent reactions like enantioselective epoxidation or dihydroxylation can install stereocenters. Furthermore, derivatives of this acid can undergo asymmetric reductions. For example, a related compound, 4-oxopentanoic acid, can be asymmetrically reduced by ketoreductase enzymes to produce chiral 4-hydroxypentanoic acid with high enantioselectivity, demonstrating a powerful chemo-enzymatic strategy.[13]

Conclusion and Future Outlook

This compound is more than just a simple chemical; it is a strategic tool for molecular construction. Its trifunctional nature provides a robust platform for synthesizing a diverse array of high-value compounds, from bioactive butenolides to complex heterocyclic drug candidates. The protocols and insights provided herein demonstrate its utility and offer a foundation for researchers and drug development professionals to harness its full synthetic potential. Future advancements will likely focus on developing novel catalytic systems—both metallic and enzymatic—to further expand the scope of its applications, particularly in enantioselective transformations, solidifying its role as a cornerstone building block in modern organic chemistry.

References

The Versatile Building Block: 4-Hydroxybut-2-ynoic Acid in Pharmaceutical and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

4-Hydroxybut-2-ynoic acid is a trifunctional molecule featuring a carboxylic acid, a hydroxyl group, and an alkyne. This unique combination of functional groups makes it a highly valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules.[1] Its rigid structure and reactive sites allow for a variety of chemical transformations, including esterifications, coupling reactions, and cyclizations, making it a key component in the synthesis of complex molecular architectures such as butyrolactones and other heterocyclic compounds.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key properties.

PropertyValue
Molecular Formula C₄H₄O₃
Molecular Weight 100.07 g/mol
CAS Number 7218-52-2
Melting Point 115-116 °C
Boiling Point 319.2±25.0 °C (Predicted)
Density 1.429±0.06 g/cm³ (Predicted)

Core Application: Synthesis of Bioactive Butenolides

One of the most significant applications of this compound is its role as a precursor to butenolides, a class of unsaturated γ-lactones. The butenolide scaffold is a common motif in a wide array of natural products and pharmacologically active compounds, exhibiting diverse biological activities.

The conversion of this compound to a butenolide, specifically 5-(hydroxymethyl)-2(5H)-furanone, is a foundational transformation. This process typically involves an intramolecular cyclization, or lactonization, which can be promoted under various conditions.

The Logic of Lactonization

The intramolecular cyclization of 4-hydroxy-2-alkynoic acids is a thermodynamically favorable process leading to the formation of a stable five-membered lactone ring. The reaction proceeds via the nucleophilic attack of the terminal hydroxyl group onto the electrophilic alkyne, which is activated by the carboxylic acid. This transformation is a key step in the synthesis of many biologically active molecules.

Application Note 1: Synthesis of the Natural Product Precursor, 5-(Hydroxymethyl)-2(5H)-furanone

5-(Hydroxymethyl)-2(5H)-furanone is a key intermediate for the synthesis of various natural products and antiviral agents, such as (+)-muscarine and 3′-ethynylthymidine.[2] The following protocol details a common method for its preparation from an ester of this compound.

Experimental Workflow: From Ester to Lactone

G cluster_0 Step 1: Esterification cluster_1 Step 2: Cyclization start This compound ester Methyl 4-hydroxy-2-butynoate start->ester   CH3OH, H2SO4 (cat.) lactone 5-(Hydroxymethyl)-2(5H)-furanone ester->lactone   Acid or Base Catalyst

Caption: Workflow for the synthesis of 5-(Hydroxymethyl)-2(5H)-furanone.

Protocol 1: Synthesis of Methyl 4-hydroxy-2-butynoate

This protocol describes the esterification of 4-hydroxy-2-ynoic acid.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-hydroxy-2-ynoic acid in anhydrous methanol in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction to stir at room temperature overnight.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude methyl 4-hydroxy-2-butynoate.

  • Purify the crude product by distillation under reduced pressure. A reported boiling point for methyl 4-hydroxy-2-butynoate is 66–69°C at 0.2 mm Hg.[1]

Protocol 2: Cyclization to 5-(Hydroxymethyl)-2(5H)-furanone

This protocol details the acid-catalyzed cyclization of the methyl ester.

Materials:

  • Methyl 4-hydroxy-2-butynoate

  • Dilute hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reflux a solution of methyl 4-hydroxy-2-butynoate in dilute aqueous hydrochloric acid.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-(hydroxymethyl)-2(5H)-furanone.

  • Purify the product by column chromatography on silica gel.

Application Note 2: Total Synthesis of the Bioactive Natural Product (-)-Ranunculin

(-)-Ranunculin is a glucoside found in plants of the Ranunculaceae family.[3] Upon enzymatic hydrolysis, it releases protoanemonin, a reactive lactone with antimicrobial and anti-inflammatory properties.[3][4][5] The total synthesis of (-)-ranunculin provides a compelling example of the utility of this compound derivatives in the construction of complex, biologically active natural products. A key step in a reported synthesis involves the cyclization of a chiral precursor derived from D-mannitol to form the lactone core of ranunculin.[6]

Synthetic Strategy Overview

The synthesis of (-)-ranunculin showcases the strategic use of a chiral pool starting material to establish the stereochemistry of the final product. The butenolide ring is formed through an acid-catalyzed hydrolysis and concomitant cyclization of a protected precursor.

G cluster_0 Chiral Precursor Synthesis cluster_1 Lactone Formation and Glycosylation mannitol D-Mannitol glyceraldehyde 2,3-O-Isopropylidene-D-glyceraldehyde mannitol->glyceraldehyde  NaIO4 or Pb(OAc)4 wittig_product Z/E mixture of methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-propenoate glyceraldehyde->wittig_product  Wittig Reaction aglycone Optically active aglycone wittig_product->aglycone  Mild Acid Hydrolysis & Cyclization ranunculin_tetraacetate (-)-Ranunculin tetraacetate aglycone->ranunculin_tetraacetate  Koenigs-Knorr Reaction ranunculin (-)-Ranunculin ranunculin_tetraacetate->ranunculin  Hydrolysis (Ion Exchange Resin)

Caption: Synthetic overview for the total synthesis of (-)-ranunculin.

Protocol 3: Acid-Catalyzed Cyclization to the Aglycone

This protocol is adapted from the synthetic strategy for (-)-ranunculin and illustrates the formation of the butenolide core.[6]

Materials:

  • Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-propenoate (cis-isomer)

  • 0.1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Carefully treat the cis-isomer of methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-propenoate with 0.1 M hydrochloric acid. This step facilitates the hydrolysis of the ketal and subsequent intramolecular cyclization.[6]

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the optically active aglycone.[6]

  • The crude aglycone can be purified by column chromatography before proceeding to the glycosylation step.

Broader Applications and Future Perspectives

The versatility of this compound and its derivatives extends beyond the synthesis of butenolides. The alkyne functionality can participate in a variety of coupling reactions, such as the Sonogashira coupling, to introduce further complexity. Additionally, derivatives of butenolides have been investigated for a range of therapeutic applications.

Potential as Platelet Aggregation Inhibitors

Some studies have explored the potential of butenolide derivatives as inhibitors of platelet aggregation.[7][8] While not a direct application of this compound itself, this highlights the therapeutic potential of the scaffolds that can be readily accessed from this starting material. The mechanism of action for such compounds often involves the inhibition of enzymes in the arachidonic acid pathway, such as cyclooxygenase-1 (COX-1), which are crucial for the production of pro-aggregatory molecules like thromboxane A2.[8]

Conclusion

This compound is a powerful and versatile building block in medicinal and pharmaceutical chemistry. Its trifunctional nature allows for the efficient construction of complex and biologically relevant scaffolds, most notably butenolides. The application notes and protocols provided herein offer a practical guide for the synthesis of key intermediates and a bioactive natural product, demonstrating the immense potential of this compound in drug discovery and development. Future research will undoubtedly uncover new and innovative applications for this valuable synthetic precursor.

References

Application Notes and Protocols: Leveraging 4-Hydroxybut-2-ynoic Acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Versatility of a Trifunctional Linker

In the landscape of bioconjugation and materials science, the demand for versatile, efficient, and biocompatible chemical tools is paramount. 4-Hydroxybut-2-ynoic acid emerges as a uniquely powerful building block due to its trifunctional nature. The molecule possesses a terminal alkyne, a carboxylic acid, and a primary alcohol, all within a compact, four-carbon frame.[1] This arrangement provides three distinct and orthogonal handles for chemical modification, making it an exceptional candidate for constructing complex molecular architectures.

The terminal alkyne is the key to its participation in one of the most robust and widely adopted classes of bioorthogonal reactions: "click chemistry". Specifically, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) allows for the rapid, specific, and high-yielding formation of a stable triazole linkage with an azide-functionalized partner.[2][] This reaction's reliability and its inertness to most biological functional groups have revolutionized how scientists approach the labeling of biomolecules, the synthesis of antibody-drug conjugates (ADCs), and the functionalization of material surfaces.[4][5][]

This guide provides an in-depth exploration of this compound's application in click chemistry, detailing the mechanistic principles and offering field-proven protocols for researchers in life sciences and drug development.

Core Principle: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of this compound's utility in this context. It is a [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a Cu(I) species, to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer.[7][8] The reaction is characterized by its remarkable efficiency, proceeding rapidly to completion at room temperature and in a variety of solvents, including water.[2]

The catalytic cycle, a critical concept for understanding the reaction's efficiency, involves the formation of a copper(I) acetylide intermediate. This species then reacts with the azide, proceeding through a six-membered copper-containing intermediate before reductive elimination yields the stable triazole product and regenerates the Cu(I) catalyst.[8]

CuAAC_Mechanism cluster_catalyst Catalyst Generation cluster_cycle Catalytic Cycle Alkyne R1-C≡CH (this compound derivative) Cu_Acetylide Cu(I)-Acetylide Intermediate Alkyne->Cu_Acetylide Azide R2-N3 Metallacycle Six-membered Cu-Triazolide Intermediate Azide->Metallacycle Cu_I Cu(I) Cu_I->Cu_Acetylide Cu_II Cu(II) Cu_II->Cu_I Reduction Reducer Sodium Ascorbate Reducer->Cu_II Cu_Acetylide->Metallacycle Metallacycle->Cu_I Regeneration Product 1,4-Triazole Product Metallacycle->Product Protonolysis ADC_Workflow start START step1 Step 1: Payload Functionalization This compound + Cytotoxic Drug Amide Bond Formation start->step1 step2 Step 2: Antibody Modification Antibody + Azide Linker Attachment to Lys/Cys start->step2 step3 Step 3: CuAAC Conjugation Alkyne-Payload + Azide-Antibody Biocompatible Cu(I) Catalyst step1->step3 step2->step3 step4 Step 4: Purification Size Exclusion or Affinity Chromatography Removal of Unreacted Components step3->step4 end FINAL ADC step4->end

References

Application Notes and Protocols for the Esterification of 4-Hydroxybut-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxybut-2-ynoic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, a primary alcohol, and a reactive alkyne moiety, makes it a versatile building block for the synthesis of complex molecular architectures, including butyrolactone derivatives and other heterocyclic systems.[1][2] The esterification of the carboxylic acid group is a fundamental transformation that allows for the modulation of the molecule's physicochemical properties and provides a handle for further functionalization.

However, the simultaneous presence of a hydroxyl group and an alkyne presents unique challenges. Reaction conditions must be carefully selected to avoid undesirable side reactions such as intramolecular cyclization (lactone formation), polymerization of the alkyne, or reactions involving the hydroxyl group. This guide provides a comprehensive overview of robust protocols for the esterification of this compound, detailing the underlying chemical principles and offering practical, field-proven methodologies suitable for researchers in academic and industrial settings.

Chemical Principles and Strategy Selection

The key to successfully esterifying this compound lies in choosing a method that is chemoselective for the carboxylic acid in the presence of the primary alcohol and the alkyne. The three most common and effective strategies are Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction. The choice of method will depend on the scale of the reaction, the sensitivity of the substrate to acidic or basic conditions, and the desired purity of the final product.

Method Conditions Advantages Disadvantages Best Suited For
Fischer-Speier Esterification Acid catalyst (e.g., H₂SO₄, TsOH), excess alcohol, heat.Inexpensive, suitable for large scale, simple procedure.Harsh acidic conditions, risk of alkyne polymerization and lactone formation, reversible reaction.Large-scale synthesis where cost is a primary concern and potential side products can be easily separated.
Steglich Esterification DCC or EDC, DMAP (catalyst), room temperature.Mild, neutral conditions, high yields, suitable for acid-sensitive substrates.[3][4][5]DCC can cause allergic reactions, formation of dicyclohexylurea (DCU) byproduct requires careful removal.[4]Synthesizing esters from sensitive substrates or when avoiding harsh acidic conditions is critical.
Mitsunobu Reaction PPh₃, DEAD or DIAD, room temperature.Very mild conditions, high yields, predictable stereochemistry (inversion at the alcohol, not applicable here but a key feature).[6][7]Stoichiometric amounts of phosphine oxide byproduct, reagents are toxic and require careful handling.[6]Small-scale synthesis of high-value esters where mildness and yield are paramount.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

This protocol is a classic, cost-effective method suitable for producing simple alkyl esters. The use of a large excess of the alcohol serves as both reactant and solvent, driving the equilibrium towards the product.

Mechanism Visualization: Fischer-Speier Esterification

Fischer_Esterification cluster_reactants Reactants cluster_products Products Acid This compound Protonated_Acid Protonated Carbonyl Acid->Protonated_Acid + H+ Alcohol R'-OH H_plus H+ Tetrahedral_Int1 Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int1 + R'-OH Protonated_Ether Protonated Ether-like Intermediate Tetrahedral_Int1->Protonated_Ether Proton Transfer Protonated_Ester Protonated Ester Protonated_Ether->Protonated_Ester - H₂O Ester Ester Product Protonated_Ester->Ester - H+ Water H₂O

Caption: Mechanism of Fischer-Speier Esterification.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in a large excess of anhydrous alcohol (e.g., 20-40 eq, serving as solvent), slowly add concentrated sulfuric acid (0.1-0.2 eq) with cooling in an ice bath.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel if necessary. A literature example for the synthesis of methyl 4-hydroxy-2-butynoate involves treating the acid with 2% sulfuric acid in methanol, yielding 83% of the desired ester.[8]

Protocol 2: Steglich Esterification of this compound

This method is ideal for substrates that are sensitive to acid. It proceeds under mild, neutral conditions at room temperature.[3][4][5]

Mechanism Visualization: Steglich Esterification

Steglich_Esterification Acid This compound O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + DCC DCC DCC DMAP DMAP Alcohol R'-OH Acyl_DMAP N-Acylpyridinium Intermediate O_Acylisourea->Acyl_DMAP + DMAP DCU DCU (precipitate) O_Acylisourea->DCU + R'-OH Ester Ester Product Acyl_DMAP->Ester + R'-OH, - DMAP

Caption: Mechanism of Steglich Esterification.

Materials:

  • This compound

  • Alcohol (R'-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography on silica gel.

Protocol 3: Mitsunobu Reaction for Esterification

The Mitsunobu reaction is an exceptionally mild method for converting alcohols to esters, but in this context, we are reacting a carboxylic acid with an external alcohol. The reaction proceeds with an inversion of stereochemistry at the alcohol's chiral center, a feature that is not relevant for the esterification of this compound with a simple alcohol but is a hallmark of this reaction's power.[6][7]

Mechanism Visualization: Mitsunobu Reaction

Mitsunobu_Reaction PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Acid This compound Alcohol R'-OH Ion_Pair Ion Pair Betaine->Ion_Pair + Acid Alkoxyphosphonium Alkoxyphosphonium Salt Ion_Pair->Alkoxyphosphonium + Alcohol Hydrazine_Deriv Hydrazine Derivative Ion_Pair->Hydrazine_Deriv Ester Ester Product Alkoxyphosphonium->Ester + Carboxylate (SN2) TPPO PPh₃=O Alkoxyphosphonium->TPPO

Caption: Mechanism of the Mitsunobu Reaction.

Materials:

  • This compound

  • Alcohol (R'-OH)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Silica gel for chromatography

Procedure:

  • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.[6]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate are often observed.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product will contain the desired ester along with triphenylphosphine oxide and the hydrazine byproduct. Purification is typically achieved by column chromatography on silica gel.

Potential Side Reactions and Mitigation

  • Lactone Formation: Under acidic and/or high-temperature conditions, intramolecular esterification can occur to form a five-membered γ-lactone. This is a common side reaction in Fischer esterification of γ-hydroxy acids.[2][9][10] To minimize this, use milder methods like Steglich or Mitsunobu esterification. If Fischer esterification must be used, lower reaction temperatures and shorter reaction times can be employed, though this may reduce the overall yield.

  • Polymerization: The alkyne functionality can be susceptible to polymerization, especially under harsh acidic or radical conditions.[11] Using mild and controlled reaction conditions is crucial. Avoid overly strong acids or high temperatures for extended periods.

  • N-acylurea Formation (Steglich): In the Steglich esterification, a slow 1,3-rearrangement of the O-acylisourea intermediate can form an unreactive N-acylurea, reducing the yield. The use of DMAP as a catalyst effectively suppresses this side reaction.[4][5]

Purification and Characterization

Purification of the resulting esters is most commonly achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or petroleum ether as the eluent.

The successful formation of the ester can be confirmed by standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data for Simple Alkyl 4-Hydroxybut-2-ynoates

Technique Characteristic Features for Methyl 4-hydroxybut-2-ynoate (C₅H₆O₃)
¹H NMR δ (ppm): ~3.7 (s, 3H, -OCH₃), ~4.3 (s, 2H, -CH₂OH), ~2.0-3.0 (br s, 1H, -OH). Note: The exact chemical shifts can vary depending on the solvent and concentration.
¹³C NMR δ (ppm): ~50 (-CH₂OH), ~52 (-OCH₃), ~75-85 (alkynyl C), ~154 (C=O). Note: Predicted values, actual shifts may vary.
IR (Infrared) ν (cm⁻¹): ~3400 (broad, O-H stretch), ~2250 (weak, C≡C stretch), ~1715 (strong, C=O ester stretch), ~1250 (C-O stretch).[12]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield - Incomplete reaction. - Reagents not anhydrous. - Catalyst deactivation.- Increase reaction time or temperature (cautiously). - Use freshly dried solvents and reagents. - Use fresh catalyst.
Formation of lactone byproduct - Intramolecular cyclization under acidic/thermal conditions.- Switch to a milder method (Steglich or Mitsunobu). - In Fischer esterification, use lower temperature and shorter time.
Difficult purification (DCU in Steglich) - DCU is sparingly soluble in many organic solvents.- Filter the reaction mixture thoroughly. - Cool the filtrate to precipitate more DCU before workup. - Use EDC, as the resulting urea is water-soluble.
Difficult purification (phosphine oxide in Mitsunobu) - Triphenylphosphine oxide can co-elute with the product.- Use polymer-supported triphenylphosphine which can be filtered off. - Optimize chromatography conditions (e.g., different solvent system).

Safety Precautions

  • General: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • DCC: N,N'-Dicyclohexylcarbodiimide is a potent skin allergen and sensitizer. Handle with extreme care and always wear gloves.

  • DEAD/DIAD: Diethyl azodicarboxylate and its diisopropyl analogue are toxic and potentially explosive, especially when heated. Handle with care and avoid heating concentrated solutions.

  • Strong Acids: Concentrated sulfuric acid is highly corrosive. Add it slowly and with cooling to prevent splashing and exothermic reactions.

  • Solvents: Dichloromethane is a suspected carcinogen. Anhydrous ethers like THF can form explosive peroxides upon storage. Use with appropriate precautions.

References

Application Notes and Protocols: 4-Hydroxybut-2-ynoic Acid as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Hydroxybut-2-ynoic Acid in Heterocyclic Chemistry

This compound is a trifunctional molecule that serves as a highly versatile and valuable building block in modern organic synthesis.[1] Its structure, incorporating a carboxylic acid, a primary alcohol, and an internal alkyne, provides a rich platform for a variety of chemical transformations, including esterifications, cyclizations, and coupling reactions.[1] This unique combination of functional groups makes it an ideal precursor for the synthesis of a diverse array of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry, drug development, and materials science.

The strategic importance of this compound lies in its ability to undergo controlled intramolecular cyclization reactions to form five- and six-membered rings. The alkyne moiety acts as a potent electrophile, particularly when activated by transition metal catalysts, while the hydroxyl and carboxyl groups serve as internal nucleophiles. This inherent reactivity allows for the efficient construction of complex heterocyclic systems such as butenolides (furanones), pyrones, and pyridinones. These structural motifs are present in numerous biologically active natural products and pharmaceutical agents.

This guide provides an in-depth exploration of the synthetic utility of this compound. It offers detailed protocols for its conversion into key heterocyclic systems, explains the mechanistic rationale behind the synthetic strategies, and furnishes researchers with the practical knowledge required to leverage this precursor in their own synthetic endeavors.

PART 1: Preparation of Key Intermediates

While this compound can be used directly in some transformations, its esterified form, particularly the methyl ester, is often more amenable to metal-catalyzed reactions and can prevent undesirable side reactions associated with the free carboxylic acid.

Protocol 1: Synthesis of Methyl 4-Hydroxybut-2-ynoate

The esterification of this compound can be efficiently achieved using a standard Fischer esterification protocol. An acid catalyst, such as sulfuric acid, in an excess of the corresponding alcohol (methanol) drives the reaction to completion.

Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. Using the alcohol as the solvent ensures a high concentration of the nucleophile, pushing the equilibrium towards the ester product.

Experimental Protocol:

  • To a solution of this compound (1.0 g, 10.0 mmol) in anhydrous methanol (20 mL), add concentrated sulfuric acid (0.1 mL) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 4-hydroxy-2-butynoate as a pale yellow oil.[2]

For a milder deprotection method of a protected precursor, a strongly acidic cation-exchange resin like Dowex 50 in methanol can be employed.[2]

PART 2: Synthesis of Oxygen-Containing Heterocycles

Section 2.1: Butenolides (Furanones) via Intramolecular Cyclization

Butenolides, specifically 2(5H)-furanones, are a common structural motif in natural products with a wide range of biological activities. The synthesis of these compounds from this compound derivatives typically involves a metal-catalyzed intramolecular cyclization.

cluster_0 Preparation of Precursor cluster_1 Butenolide Synthesis This compound This compound Methyl 4-Hydroxy-2-butynoate Methyl 4-Hydroxy-2-butynoate This compound->Methyl 4-Hydroxy-2-butynoate Esterification (Protocol 1) Butenolide (2(5H)-Furanone) Butenolide (2(5H)-Furanone) Methyl 4-Hydroxy-2-butynoate->Butenolide (2(5H)-Furanone) Pd-Catalyzed Cyclization (Protocol 2)

Caption: Workflow for Butenolide Synthesis.

Protocol 2: Palladium-Catalyzed Synthesis of 4-Substituted-2(5H)-furanones

Palladium catalysts are highly effective in promoting the cyclization of γ-hydroxy alkynoates. The reaction proceeds through an oxidative addition/cyclization pathway. This protocol is adapted from methodologies developed for similar substrates.[3]

Rationale: The palladium(II) catalyst coordinates to the alkyne, activating it for nucleophilic attack by the terminal hydroxyl group. This 5-exo-dig cyclization is regioselective and leads to the formation of the furanone ring.

Experimental Protocol:

  • In a clean, dry Schlenk flask, dissolve methyl 4-hydroxy-2-butynoate (114 mg, 1.0 mmol) in anhydrous acetonitrile (5 mL).

  • Add palladium(II) chloride (9 mg, 0.05 mmol, 5 mol%) and copper(II) chloride (13 mg, 0.1 mmol, 10 mol%).

  • Heat the reaction mixture to 80 °C and stir under an inert atmosphere for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2(5H)-furanone.

Catalyst SystemSolventTemperature (°C)Typical Yield (%)
PdCl2/CuCl2Acetonitrile8075-90
Pd(OAc)2Toluene10070-85
Section 2.2: 4-Hydroxy-2-Pyrones

4-Hydroxy-2-pyrones are another important class of oxygen heterocycles that can be accessed from alkyne-containing precursors. Gold catalysis has emerged as a powerful tool for this transformation.

Protocol 3: Gold-Catalyzed Synthesis of 4-Hydroxy-2-pyrones

This protocol is based on the gold-catalyzed cyclization of acetylenic 1,3-dicarbonyl compounds, a strategy that can be conceptually extended to precursors like methyl 4-hydroxy-2-butynoate with subsequent tautomerization.[4][5]

Rationale: The gold(I) catalyst acts as a soft π-acid, activating the alkyne towards intramolecular nucleophilic attack by the oxygen of the enolized ester carbonyl. A subsequent 6-endo-dig cyclization and tautomerization leads to the stable 4-hydroxy-2-pyrone.[3][4]

Experimental Protocol:

  • To a solution of methyl 4-hydroxy-2-butynoate (114 mg, 1.0 mmol) in dichloromethane (5 mL) in a sealed tube, add a gold(I) catalyst such as [Au(PPh3)]SbF6 (3 mol%).

  • Heat the reaction mixture at 60 °C for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to yield the 4-hydroxy-2-pyrone.

PART 3: Synthesis of Nitrogen-Containing Heterocycles

The presence of the alkyne in this compound and its esters makes them excellent Michael acceptors for the synthesis of nitrogen heterocycles via aza-Michael addition reactions.

Section 3.1: 4-Hydroxy-2-Pyridones

4-Hydroxy-2-pyridones are prevalent in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[6] A highly efficient route to this scaffold involves the reaction of a 4-hydroxy-2-pyrone with a primary amine or ammonia.

4-Hydroxy-2-pyrone 4-Hydroxy-2-pyrone 4-Hydroxy-2-pyridinone 4-Hydroxy-2-pyridinone 4-Hydroxy-2-pyrone->4-Hydroxy-2-pyridinone Ring Transformation (Protocol 4) Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->4-Hydroxy-2-pyridinone

Caption: Synthesis of 4-Hydroxy-2-Pyridones.

Protocol 4: Conversion of 4-Hydroxy-2-Pyrones to 4-Hydroxy-2-Pyridones

This transformation proceeds via a nucleophilic attack of the amine on the pyrone ring, leading to ring-opening followed by recyclization to form the more thermodynamically stable pyridone ring. Microwave irradiation can significantly accelerate this process.[3]

Experimental Protocol:

  • In a microwave-safe vial, combine the 4-hydroxy-2-pyrone (1.0 mmol) and a primary amine (e.g., benzylamine, 1.2 mmol).

  • Seal the vial and heat the mixture using microwave irradiation at 150 °C for 15-30 minutes.

  • Cool the reaction vial to room temperature.

  • Dissolve the crude product in a minimal amount of dichloromethane and purify by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to obtain the N-substituted 4-hydroxy-2-pyridinone.

Section 3.2: Piperidinones via Tandem Aza-Michael Addition-Cyclization

A more direct and atom-economical approach to nitrogen heterocycles is a tandem reaction sequence involving an initial intermolecular aza-Michael addition of an amine to the activated alkyne, followed by an intramolecular cyclization.

Protocol 5: Synthesis of Substituted Piperidinones

This protocol outlines the synthesis of a piperidinone derivative through a tandem aza-Michael addition and lactamization.

Rationale: The reaction is initiated by the conjugate addition of a primary amine to the electron-deficient alkyne of methyl 4-hydroxy-2-butynoate. This forms an enamine intermediate which is in equilibrium with its imine tautomer. The terminal hydroxyl group can then undergo an intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization and the formation of the piperidinone ring. This type of intramolecular cyclization is a powerful strategy for building complex heterocyclic systems.[7][8][9]

Experimental Protocol:

  • Dissolve methyl 4-hydroxy-2-butynoate (114 mg, 1.0 mmol) and a primary amine (e.g., 2-aminoethanol, 61 mg, 1.0 mmol) in methanol (10 mL).

  • Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (15 µL, 0.1 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the formation of the intermediate adduct and subsequent cyclization by LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to yield the desired piperidinone derivative.

Amine NucleophileHeterocyclic Product
Ammonia4-Hydroxy-2-piperidinone
Benzylamine1-Benzyl-4-hydroxy-2-piperidinone
Ethanolamine4-Hydroxy-1-(2-hydroxyethyl)-2-piperidinone

Conclusion

This compound and its derivatives are powerful and versatile precursors in the synthesis of a wide array of biologically relevant heterocyclic compounds. The protocols detailed in these application notes provide a practical framework for researchers to access butenolides, pyrones, and pyridinones. The strategic application of modern catalytic methods, such as those employing palladium and gold, unlocks efficient and selective pathways to these important molecular scaffolds. The tandem aza-Michael addition-cyclization reactions further highlight the utility of this precursor in constructing complex nitrogen-containing heterocycles in a single, atom-economical step. These methodologies offer a robust toolkit for professionals in drug discovery and chemical synthesis, enabling the exploration of novel chemical space and the development of new therapeutic agents.

References

Application Notes & Protocols: A Guide to the Experimental Chemistry of 4-Hydroxybut-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Synthetic Potential of a Trifunctional Building Block

4-Hydroxybut-2-ynoic acid is a compact yet remarkably versatile molecule in the arsenal of the modern synthetic chemist. Its structure is deceptively simple, featuring a primary alcohol, an internal alkyne, and a carboxylic acid within a four-carbon chain. This trifunctional arrangement provides three distinct and chemically orthogonal handles for molecular elaboration, making it a coveted starting material for complex syntheses.[1] It is particularly valuable in the construction of butyrolactone derivatives and other heterocyclic systems that form the core of many pharmacologically active compounds.[1] This guide moves beyond a mere recitation of steps, delving into the causality behind the protocols and providing the foundational knowledge required for researchers, scientists, and drug development professionals to confidently and safely manipulate this potent chemical scaffold.

Critical Safety & Handling Protocols

Before any experimental work, a thorough understanding of the associated hazards is paramount. This compound, while not explosive, requires careful handling due to its irritant properties. Furthermore, its acetylenic nature places it in a class of compounds that demand specific precautions to mitigate risks associated with their unique reactivity.

1.1 Hazard Profile of this compound

The compound is a known irritant. Direct contact can cause skin and serious eye irritation, and inhalation may lead to respiratory tract irritation.[2] All handling must be performed within a certified chemical fume hood.

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation❗️WarningH315: Causes skin irritation
Serious Eye Damage/Irritation❗️WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity❗️WarningH335: May cause respiratory irritation
Data sourced from PubChem CID 359297.[2]

1.2 General Precautions for Handling Acetylenic Compounds

The triple bond in acetylenic compounds like this compound is energy-rich. While this molecule is not as hazardous as acetylene gas, certain conditions must be avoided:

  • Pressure: Never use acetylene or its derivatives at pressures exceeding 15 psig, as they can become unstable.[3][4]

  • Incompatible Materials: Avoid contact with certain metals. Copper, silver, and mercury can form explosive acetylides.[4] Use steel or wrought iron piping and fittings. Brass containing less than 65% copper is generally acceptable.[4]

  • Heat and Ignition Sources: Store away from heat, sparks, and open flames.[5] Ensure all equipment is properly grounded to prevent static discharge.[6]

1.3 Required Personal Protective Equipment (PPE)

  • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves prior to use.

  • Body Protection: A flame-resistant lab coat is mandatory.

  • Respiratory Protection: Not typically required when handled within a fume hood.

Foundational Synthetic Protocols

The following sections provide detailed, step-by-step protocols for three fundamental transformations of this compound. Each protocol is designed as a self-validating system, with explanations for each critical step.

Protocol I: Fischer-Speier Esterification

This reaction converts the carboxylic acid moiety into an ester, which can serve as a protecting group or modulate the compound's biological activity. The formation of ethyl 4-hydroxybut-2-ynoate is presented as a representative example.

Principle of the Reaction: Fischer esterification is an acid-catalyzed equilibrium reaction.[7] By using the alcohol reactant as the solvent, its large excess shifts the equilibrium towards the product, ensuring a high yield, in accordance with Le Châtelier's principle.[8]

Fischer_Esterification compound_A This compound reaction_node Reflux compound_A->reaction_node compound_B Ethanol (Excess) compound_B->reaction_node catalyst H₂SO₄ (cat.) catalyst->reaction_node product Ethyl 4-hydroxybut-2-ynoate water H₂O reaction_node->product reaction_node->water

Fig 1. Fischer Esterification Workflow

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous ethanol (30 mL). The ethanol acts as both reactant and solvent.

  • Catalysis: While stirring, slowly and carefully add concentrated sulfuric acid (0.2 mL) to the mixture. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Caution: CO₂ evolution will occur.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Workup - Washing: Combine the organic layers and wash with brine (1 x 30 mL) to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ethyl 4-hydroxybut-2-ynoate.[9]

Protocol II: Gold(I)-Catalyzed Intramolecular Cyclization (Lactonization)

This protocol leverages a modern catalytic approach to construct a 5-membered lactone, a privileged scaffold in medicinal chemistry.

Principle of the Reaction: Alkynoic acids can undergo cycloisomerization to form enol-lactones.[10] So-called "alkynophilic" transition metals, such as Au(I), act as potent Lewis acids that coordinate to the alkyne. This coordination activates the triple bond, making it highly electrophilic and susceptible to intramolecular nucleophilic attack by the terminal hydroxyl group.[11]

Lactonization_Pathway start This compound catalyst Au(I) Catalyst (e.g., Ph₃PAuCl/AgOTf) start->catalyst intermediate Activated Au-Alkyne Complex catalyst->intermediate Coordination attack Intramolecular Nucleophilic Attack (5-exo-dig) intermediate->attack product 5-(Methylene)dihydrofuran-2(3H)-one (γ-Butenolide) attack->product Cyclization & Protodeauration

Fig 2. Gold-Catalyzed Lactonization Pathway

Step-by-Step Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (200 mg, 2.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Catalyst Preparation: In a separate vial, prepare the active Au(I) catalyst. Add (Triphenylphosphine)gold(I) chloride (Ph₃PAuCl, 49.5 mg, 0.1 mmol, 5 mol%) and Silver triflate (AgOTf, 25.7 mg, 0.1 mmol, 5 mol%) to 2 mL of DCM. The silver salt acts as a halide scavenger to generate the cationic, catalytically active gold species. Stir for 5 minutes.

  • Catalysis: Add the catalyst solution to the flask containing the alkynoic acid.

  • Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor completion by TLC, observing the consumption of the starting material.

  • Workup: Once the reaction is complete, concentrate the mixture directly onto a small amount of silica gel.

  • Purification: Purify the product by flash column chromatography (using a hexane/ethyl acetate gradient) to isolate the desired γ-lactone.

Protocol III: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol demonstrates the power of "click chemistry" to append a triazole ring to the molecular scaffold, a common strategy in drug discovery for creating new chemical entities and bioconjugates.[12][13]

Principle of the Reaction: The CuAAC reaction is the quintessential "click" reaction, a term coined to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[14] The copper(I) catalyst orchestrates the cycloaddition between a terminal alkyne and an azide to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[14] For this protocol, the carboxylic acid is first esterified (as per Protocol I) to prevent it from interfering with the basic conditions often used.

CuAAC_Workflow cluster_reactants Core Reactants cluster_catalyst Catalytic System Alkyne Ethyl 4-hydroxybut-2-ynoate Reaction Stir at RT (12-24h) Alkyne->Reaction Azide Benzyl Azide Azide->Reaction Copper CuSO₄·5H₂O Copper->Reaction Reductant Sodium Ascorbate Reductant->Reaction Solvent Solvent (t-BuOH/H₂O) Solvent->Reaction Product Triazole Product Reaction->Product

Fig 3. CuAAC "Click Chemistry" Workflow

Step-by-Step Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve ethyl 4-hydroxybut-2-ynoate (256 mg, 2.0 mmol) and benzyl azide (293 mg, 2.2 mmol, 1.1 equiv) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Catalyst Addition: To this solution, add sodium ascorbate (79 mg, 0.4 mmol, 20 mol%) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (25 mg, 0.1 mmol, 5 mol%). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction: Stir the resulting heterogeneous mixture vigorously at room temperature for 12-24 hours. The reaction mixture will typically turn a green/blue color.

  • Workup: Upon completion, dilute the reaction with 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography or recrystallization to yield the pure 1,2,3-triazole product.

Summary of Reaction Conditions

The following table provides a comparative overview of the described protocols for easy reference.

ReactionKey ReagentsCatalyst SystemSolventTemp. (°C)Typical Yield (%)
Fischer Esterification Ethanol (excess)H₂SO₄ (conc.)Ethanol~7885-95
Au(I)-Catalyzed Lactonization -Ph₃PAuCl / AgOTfDCM20-2570-90
CuAAC Click Chemistry Benzyl Azide, H₂OCuSO₄ / Sodium Ascorbatet-BuOH / H₂O20-25>90

Conclusion and Outlook

The protocols detailed herein represent a foundational toolkit for the chemical manipulation of this compound. Mastery of its esterification, lactonization, and cycloaddition reactions opens the door to a vast chemical space. The resulting esters, lactones, and triazoles are not merely synthetic intermediates but are themselves high-value scaffolds for the development of novel therapeutics and functional materials.[13] The inherent versatility of this building block, combined with robust and efficient synthetic methodologies, ensures its continued relevance in the landscape of modern drug discovery and organic synthesis.

References

analytical methods for quantifying 4-hydroxybut-2-ynoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 4-Hydroxybut-2-ynoic Acid

Abstract

This comprehensive application note provides detailed methodologies for the quantitative analysis of this compound, a critical intermediate in pharmaceutical and chemical synthesis.[1] Given its trifunctional nature, possessing hydroxyl, alkyne, and carboxylic acid moieties, its accurate quantification is paramount for process optimization, quality control, and pharmacokinetic studies. This guide, intended for researchers, analytical scientists, and drug development professionals, details three robust analytical methods: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each protocol is presented with an emphasis on the scientific rationale behind procedural choices, method validation parameters, and step-by-step instructions to ensure reliable and reproducible results.

Introduction and Analyte Profile

This compound (4-HBA) is a versatile building block in organic synthesis. Its structural features allow for diverse chemical transformations, making it a valuable precursor in the manufacturing of heterocyclic compounds, specialty polymers, and various biologically active molecules.[1] The precise measurement of 4-HBA in reaction mixtures, formulation buffers, or biological matrices is essential for ensuring product quality, reaction yield, and understanding its metabolic fate.

Chemical Profile:

PropertyValueSource
Molecular Formula C₄H₄O₃[2]
Molecular Weight 100.07 g/mol [1]
CAS Number 7218-52-2[2]
Melting Point 115-116 °C[1]
Storage 2-8°C[1]
Structure C(C#CC(=O)O)O[2]

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle and Application

This method is ideal for routine quantification in relatively clean sample matrices, such as monitoring the progress of a chemical synthesis.[3] The technique separates 4-HBA from other components based on its polarity using a C18 stationary phase. The carboxylic acid group makes the compound sufficiently polar to be retained on the column, while the overall small size allows for efficient elution with a standard aqueous-organic mobile phase. Quantification is achieved by measuring the absorbance of the alkyne chromophore at a low UV wavelength.

Experimental Protocol

1. Reagents and Materials:

  • This compound Reference Standard (>98% purity)

  • Acetonitrile (ACN), HPLC Grade

  • Phosphoric Acid (H₃PO₄), ACS Grade

  • Water, HPLC Grade (e.g., 18.2 MΩ·cm)

  • Methanol, HPLC Grade

  • 0.22 µm Syringe Filters (e.g., PTFE)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Kinetex C18[4]).

  • Data Acquisition and Processing Software.

3. Standard & Sample Preparation:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 4-HBA reference standard and dissolve in 10 mL of a 50:50 Water:Methanol mixture.

  • Working Standards (0.5 - 100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with Mobile Phase A.

  • Sample Preparation: Dilute the sample matrix (e.g., reaction mixture) with Mobile Phase A to fall within the calibration range. Filter through a 0.22 µm syringe filter before injection.

4. HPLC-UV Conditions:

ParameterSetting
Column Temperature 30°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 210 nm
Gradient Program 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 4 min.

5. Method Validation & Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the working standards.

  • Perform a linear regression to determine the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantify 4-HBA in samples by interpolating their peak areas from the calibration curve.

Hypothetical Performance Characteristics:

ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.15 µg/mL
Limit of Quantification (LOQ) ~0.50 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Workflow Diagram: RP-HPLC-UV Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare 1 mg/mL Stock Standard work Create Working Standards (0.5-100 µg/mL) stock->work hplc Inject into HPLC System (C18 Column) work->hplc sample Dilute & Filter Test Sample sample->hplc detect UV Detection @ 210 nm hplc->detect curve Generate Calibration Curve (Peak Area vs. Conc.) detect->curve quant Quantify Sample Concentration curve->quant

Workflow for 4-HBA quantification by RP-HPLC-UV.

Method 2: GC-MS with Silylation Derivatization

Principle and Application

Gas chromatography is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. 4-HBA, with its polar carboxylic acid and hydroxyl groups, exhibits poor volatility and is prone to thermal degradation.[5] This protocol overcomes these limitations through silylation, a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (TMS) group.[6] This reaction, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), masks the polar functional groups, thereby increasing volatility and thermal stability, making the analyte suitable for GC-MS analysis.[7] Mass spectrometry provides high selectivity and confident peak identification based on the derivative's mass spectrum.

Experimental Protocol

1. Reagents and Materials:

  • This compound Reference Standard (>98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine or Acetonitrile (Anhydrous/Derivatization Grade)

  • Ethyl Acetate, GC Grade

  • Anhydrous Sodium Sulfate

2. Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).

  • Autosampler and GC vials with inserts.

3. Derivatization and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Prepare in anhydrous pyridine or acetonitrile.

  • Calibration Standards: Pipette appropriate volumes of the stock solution into GC vials and evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Sample Preparation: For non-aqueous samples, evaporate a known volume to dryness. For aqueous samples, perform a liquid-liquid extraction into a solvent like ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and then evaporate to dryness.

  • Derivatization Reaction: To the dried residue of standards and samples, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS. Cap the vial tightly.

  • Reaction Conditions: Heat the vial at 70°C for 45 minutes.[7] Allow to cool to room temperature before analysis.

4. GC-MS Conditions:

ParameterSetting
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection)
Carrier Gas Helium, 1.0 mL/min constant flow
Oven Program 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 40-450) for identification; Selected Ion Monitoring (SIM) for quantification.
SIM Ions Hypothetical ions for di-TMS derivative (MW 244.4): m/z 229 ([M-CH₃]⁺), 147 ([Si(CH₃)₃O=Si(CH₃)₂]⁺)

5. Method Validation & Data Analysis:

  • Confirm the identity of the 4-HBA di-TMS derivative peak in full scan mode by comparing its mass spectrum to a reference library or expected fragmentation pattern.

  • For quantification, build a calibration curve using SIM mode by plotting the peak area of a characteristic ion (e.g., m/z 229) against concentration.

Hypothetical Performance Characteristics:

ParameterResult
Linearity (r²) > 0.998
Limit of Detection (LOD) ~5 ng/mL
Limit of Quantification (LOQ) ~20 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Workflow Diagram: GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing extract Sample Extraction (if aqueous) dry Evaporate to Dryness (Standards & Samples) extract->dry deriv Add Pyridine & BSTFA Heat at 70°C for 45 min dry->deriv gcms Inject into GC-MS (HP-5ms Column) deriv->gcms ms EI Ionization & Mass Detection (Scan or SIM mode) gcms->ms identify Identify Peak by Mass Spectrum ms->identify quant Quantify using SIM data and Calibration Curve identify->quant

Workflow for 4-HBA quantification by GC-MS.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Application

LC-MS/MS is the benchmark method for quantifying analytes in complex matrices, such as plasma, serum, or tissue extracts, due to its exceptional sensitivity and selectivity.[8][9] This protocol uses reversed-phase LC for separation, followed by electrospray ionization (ESI) to generate ions. The carboxylic acid group of 4-HBA is readily deprotonated in negative ESI mode, yielding the precursor ion [M-H]⁻ at m/z 99.0.[3] Tandem mass spectrometry (MS/MS) provides specificity by monitoring a unique fragmentation pathway (a Multiple Reaction Monitoring or MRM transition) from the precursor ion to a specific product ion. This virtually eliminates matrix interferences, allowing for ultra-low detection limits.[10]

Experimental Protocol

1. Reagents and Materials:

  • This compound Reference Standard (>98% purity)

  • 4-HBA isotopically labeled internal standard (IS), e.g., 4-HBA-¹³C₄ (if available)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Methanol (LC-MS Grade)

2. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Analytical Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

  • Data Acquisition and Processing Software.

3. Standard & Sample Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Stock Standard Solution (1 mg/mL): Prepare in Methanol.

  • Working Standards (0.1 - 250 ng/mL): Prepare by serial dilution in 50:50 Water:Methanol.

  • Sample Preparation (Protein Precipitation for Plasma): To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at >10,000 x g for 10 minutes. Transfer the supernatant to a clean vial for injection.[9]

4. LC-MS/MS Conditions:

ParameterSetting
Column Temperature 40°C
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Program 2% B for 0.5 min, ramp to 98% B over 3 min, hold for 1 min, return to 2% B and equilibrate for 1.5 min.
Ionization Mode ESI Negative
Capillary Voltage -3.0 kV
Source Temperature 150°C
Desolvation Temp 400°C
MRM Transitions 4-HBA: Precursor m/z 99.0 → Product m/z 55.0 (Quantifier), 99.0 → 81.0 (Qualifier) Note: Product ions are hypothetical and require empirical determination.

5. Method Validation & Data Analysis:

  • Optimize MRM transitions (precursor/product ions, collision energy) by infusing a standard solution.

  • Generate a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against concentration.

  • The method should be validated according to regulatory guidelines (e.g., FDA/EMA) for linearity, sensitivity (LLOQ), accuracy, precision, and matrix effects.[9]

Hypothetical Performance Characteristics:

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 - 0.5 ng/mL
Precision (%RSD) < 15% (< 20% at LLOQ)
Accuracy (% Bias) Within ±15% (±20% at LLOQ)

Workflow Diagram: LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing spike Spike Plasma Sample with Internal Standard ppt Protein Precipitation (add cold Acetonitrile) spike->ppt cent Centrifuge (10,000 x g) ppt->cent collect Collect Supernatant cent->collect lcms Inject into LC-MS/MS (C18 Column) collect->lcms msms ESI (-) Ionization MRM Detection (m/z 99.0 -> 55.0) lcms->msms ratio Calculate Peak Area Ratio (Analyte / IS) msms->ratio quant Quantify using Calibration Curve ratio->quant

Workflow for 4-HBA quantification by LC-MS/MS.

References

Application Notes & Protocols: 4-Hydroxybut-2-ynoic Acid in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Abstract

4-Hydroxybut-2-ynoic acid is a trifunctional chemical scaffold possessing a carboxylic acid, a primary alcohol, and an internal alkyne. This unique combination of reactive groups makes it a highly versatile building block in medicinal chemistry, particularly for the development of enzyme inhibitors.[1] Its rigid structure and the inherent reactivity of the acetylenic group allow for its application in the design of mechanism-based irreversible inhibitors, also known as suicide inhibitors. This document provides an in-depth exploration of the scientific principles behind acetylenic inhibitors, their mechanism of action, and detailed protocols for the synthesis of inhibitor scaffolds derived from this compound.

The Scientific Rationale: Why this compound?

The utility of this compound as a precursor for enzyme inhibitors stems from its distinct functional groups, which can be orthogonally addressed:

  • The Alkyne (C≡C): This is the "warhead" of the molecule. The triple bond is relatively stable until it interacts with the catalytic machinery of a target enzyme. Certain enzymes, particularly oxidoreductases like cytochrome P450s, can oxidize the alkyne.[2][3] This bioactivation creates a highly reactive intermediate that covalently binds to the enzyme, leading to irreversible inactivation.[4][5]

  • The Hydroxyl (-OH): The primary alcohol provides a key handle for synthetic modification. It can be derivatized to introduce moieties that enhance binding affinity and selectivity for the target enzyme's active site.

  • The Carboxylic Acid (-COOH): This group can be converted into esters, amides, or other functional groups to modulate the molecule's physicochemical properties (e.g., solubility, cell permeability) or to establish additional interactions within the enzyme's binding pocket.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₄H₄O₃[6]
Molecular Weight 100.07 g/mol [1][6]
CAS Number 7218-52-2[6]
Melting Point 115-116 °C[1]
Boiling Point (Predicted) 319.2±25.0 °C[1]
Density (Predicted) 1.429±0.06 g/cm³[1]
Storage Temperature 2-8°C[1]

Mechanism of Action: The Acetylenic Suicide Substrate

Derivatives of this compound often function as mechanism-based inhibitors. These molecules are designed to mimic the natural substrate of an enzyme. The enzyme begins its normal catalytic cycle, but in doing so, converts the relatively inert inhibitor into a highly reactive species that ultimately "kills" the enzyme's activity.[5]

For many acetylenic compounds, particularly in the context of cytochrome P450 (CYP) enzymes, the inactivation pathway involves the formation of a ketene.[2][3]

  • Binding: The inhibitor binds to the enzyme's active site.

  • Oxidation: The enzyme's oxidative machinery (e.g., the heme center in a CYP) transfers an oxygen atom to the carbon-carbon triple bond.

  • Ketene Formation: This oxidation generates a highly electrophilic and unstable ketene intermediate.

  • Covalent Modification: The ketene is immediately attacked by a nucleophilic residue (e.g., the side chain of a serine, cysteine, or lysine) in the active site or on the heme prosthetic group itself.[2] This forms a stable, covalent bond.

  • Irreversible Inactivation: The enzyme is now permanently modified and catalytically inactive. New enzyme synthesis is required to restore function.[7]

G cluster_0 Enzyme Active Site Inhibitor Acetylenic Inhibitor (Substrate Mimic) Complex Enzyme-Inhibitor Complex Inhibitor->Complex Binding Enzyme Enzyme (e.g., Cytochrome P450) Ketene Reactive Ketene Intermediate Complex->Ketene Catalytic Oxidation (Bioactivation) Inactive Covalently Modified Inactive Enzyme Ketene->Inactive Nucleophilic Attack by Enzyme Residue

Caption: Mechanism-based inactivation by an acetylenic inhibitor.

Table 2: Enzyme Classes Targeted by Acetylenic Inhibitors
Enzyme ClassExample(s)Mechanism of InactivationReferences
Cytochrome P450s CYP2J2, CYP2B4Oxidation to a reactive ketene intermediate which alkylates the heme group or apoprotein.[2][3]
Lipoxygenases Soybean Lipoxygenase-1, Rabbit Reticulocyte LipoxygenaseAct as suicidal substrates, forming reactive intermediates that modify active site residues (e.g., methionine).[8]
Flavoenzymes Alcohol OxidaseIrreversible inactivation through interaction with the flavin cofactor.[9]
Prostaglandin Synthase Sheep Vesicular Gland OxygenaseInhibition via the acetylenic group, likely through a mechanism-based pathway.

Synthetic Protocols: From Scaffold to Inhibitor

The following protocols provide a generalized workflow for synthesizing potential enzyme inhibitors starting from this compound. These are representative methods that can be adapted based on the specific target and desired molecular properties.

Workflow Overview

Caption: General synthetic workflow for inhibitor development.

Protocol 1: Synthesis of Methyl 4-hydroxybut-2-ynoate

Objective: To convert the carboxylic acid to a methyl ester. Esterification protects the acid and provides a neutral, more synthetically tractable intermediate for further modification. This reaction is a classic Fischer-Speier esterification.

Causality: A strong acid catalyst (H₂SO₄) is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Excess methanol is used to drive the equilibrium towards the product side, according to Le Chatelier's principle.

Materials:

  • This compound (1.0 g, 10.0 mmol)

  • Anhydrous Methanol (MeOH, 20 mL)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.2 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (50 mL), reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask containing this compound, add anhydrous methanol (20 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.2 mL) dropwise while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After cooling to room temperature, slowly pour the reaction mixture into an ice-cold saturated solution of NaHCO₃ (50 mL) to neutralize the acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure methyl 4-hydroxybut-2-ynoate.

Protocol 2: Acylation of Methyl 4-hydroxybut-2-ynoate

Objective: To add a functional group (R-group) to the hydroxyl position via acylation. This 'R' group is critical for achieving target specificity and can be designed to interact with specific residues in the enzyme's active site.

Causality: A base such as pyridine or triethylamine is used to deprotonate the hydroxyl group, making it a more potent nucleophile. It also serves to scavenge the HCl byproduct generated from the reaction with the acyl chloride, driving the reaction to completion.

Materials:

  • Methyl 4-hydroxybut-2-ynoate (1.14 g, 10.0 mmol)

  • Anhydrous Dichloromethane (DCM, 20 mL)

  • Pyridine (1.2 mL, 15.0 mmol)

  • Acyl Chloride of choice (e.g., Benzoyl chloride, 1.2 mL, 10.5 mmol)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous MgSO₄

Procedure:

  • Reaction Setup: Dissolve methyl 4-hydroxybut-2-ynoate in anhydrous DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere and cool to 0°C in an ice bath.

  • Base Addition: Add pyridine (1.2 mL) and stir for 5 minutes.

  • Acyl Chloride Addition: Add the desired acyl chloride (e.g., benzoyl chloride) dropwise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

  • Workup: Dilute the reaction mixture with DCM (20 mL). Wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ (1 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired acylated inhibitor precursor.

Conclusion and Future Outlook

This compound is a powerful and versatile starting material for the synthesis of mechanism-based enzyme inhibitors. Its trifunctional nature allows for a modular approach to inhibitor design, where the alkyne serves as a latent reactive group, and the hydroxyl and carboxyl groups can be modified to confer specificity and optimize pharmacological properties. The principles and protocols outlined in this guide demonstrate the logical framework for leveraging this scaffold in modern drug discovery programs targeting enzymes susceptible to irreversible inhibition by acetylenic compounds. Future work in this area will undoubtedly focus on creating more complex and highly selective inhibitors for challenging therapeutic targets.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxybut-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-hydroxybut-2-ynoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable chemical intermediate. This compound serves as a critical building block in medicinal chemistry and organic synthesis, valued for its trifunctional nature (hydroxyl, alkyne, and carboxylic acid moieties).[1] This guide moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are two predominant routes reported in the literature. The most established method involves the carboxylation of propargyl alcohol . This is typically achieved by deprotonating the terminal alkyne with a strong organometallic base, such as n-butyllithium (n-BuLi), followed by quenching the resulting lithium acetylide with solid carbon dioxide (dry ice).[2] A second, more recent method involves the selective oxidation of 1,4-butynediol . This process uses a synergistic catalyst system, often an N-O free radical catalyst like TEMPO and an iron salt, with air or oxygen as the oxidant.[2] This latter method avoids the hazardous and strictly anhydrous conditions required for the organolithium route.[2]

Q2: What are the major challenges and safety concerns associated with the n-BuLi method?

The primary challenge is the extreme sensitivity of n-butyllithium to moisture and air.[2] Any protic source, including atmospheric water or residual moisture in the solvent or on the glassware, will quench the organolithium reagent, leading to significantly lower or no yield.

  • Safety: n-Butyllithium is pyrophoric and can ignite spontaneously on contact with air.[2] All manipulations must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper syringe/cannula techniques. The reaction is also highly exothermic and requires careful temperature control, typically at low temperatures (-78 °C), to prevent side reactions.

Q3: What is a realistic yield expectation for this synthesis?

Yields are highly dependent on the chosen route and the precision of the experimental execution. For the carboxylation of propargyl alcohol using n-BuLi, literature reports suggest that high yields are possible, but this is contingent on rigorous anhydrous and anaerobic conditions.[2] In practice, yields can vary significantly. The oxidation of 1,4-butynediol is reported to have a selectivity approaching 100% under optimized conditions, suggesting the potential for very high yields.[2]

Q4: How should the final product, this compound, be handled and stored?

This compound is a solid with a reported melting point of 115-116 °C.[1] For long-term stability, it is recommended to store the purified compound in a cool, dry environment, with supplier data suggesting storage at 2-8°C.[1]

Troubleshooting Guide: Carboxylation of Propargyl Alcohol

This section addresses common issues encountered when using the widely cited method of propargyl alcohol carboxylation via an organolithium intermediate.

Workflow Overview: Propargyl Alcohol Carboxylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification glassware Oven-Dry Glassware solvent Distill Anhydrous Solvent (e.g., THF) glassware->solvent reagents Prepare Reagents (Propargyl Alcohol, n-BuLi, Dry Ice) solvent->reagents setup Assemble Under Inert Gas (Argon/Nitrogen) reagents->setup deprotonation Deprotonation: Add n-BuLi to Propargyl Alcohol @ -78°C setup->deprotonation carboxylation Carboxylation: Transfer to CO2 Slurry deprotonation->carboxylation quench Aqueous Quench carboxylation->quench acidify Acidify with HCl quench->acidify extract Extract with Organic Solvent (e.g., EtOAc) acidify->extract dry Dry & Concentrate extract->dry purify Purify Product (Recrystallization) dry->purify product product purify->product Final Product

Caption: General workflow for this compound synthesis.

Issue 1: Low or No Product Yield

Q: My reaction resulted in a very low yield, or I only recovered my starting material (propargyl alcohol). What went wrong?

This is the most common issue and almost always points to problems with the organolithium reagent or the reaction conditions.

A: Let's diagnose the potential causes:

  • Cause 1: Inactive n-Butyllithium Reagent.

    • Explanation: n-BuLi degrades upon exposure to air and moisture. The concentration of commercially available solutions can decrease over time, especially after the bottle has been opened multiple times.

    • Solution: Use a relatively new bottle of n-BuLi. If the reagent's activity is in doubt, it must be titrated before use. A common method is the titration with diphenylacetic acid.

  • Cause 2: Contamination with Water or Air.

    • Explanation: This is the Achilles' heel of this reaction. n-BuLi is a powerful base and will react instantly with any protic source, such as water, more readily than with the weakly acidic terminal alkyne.

    • Troubleshooting Steps:

      • Glassware: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) and allowed to cool in a desiccator or assembled hot and cooled under a stream of inert gas.

      • Solvent: Use a freshly distilled, anhydrous grade solvent (like THF or diethyl ether). Solvents from sealed "anhydrous" bottles should be used immediately after opening.

      • Inert Atmosphere: Maintain a positive pressure of dry argon or nitrogen throughout the entire process, from reagent addition to quenching. Use proper air-free techniques (e.g., Schlenk line or glovebox).

      • Propargyl Alcohol: Ensure the starting alcohol is anhydrous. If necessary, distill it or dry it over molecular sieves.

  • Cause 3: Incorrect Temperature Control.

    • Explanation: The addition of n-BuLi to propargyl alcohol is exothermic. If the temperature rises significantly above -70°C, side reactions can occur, including reaction at the hydroxyl group or polymerization.

    • Solution: Perform the n-BuLi addition very slowly (dropwise) to a cooled solution (-78°C, a dry ice/acetone bath is standard) with efficient stirring to dissipate heat locally.

  • Cause 4: Inefficient Carboxylation.

    • Explanation: The delivery of CO2 can be a source of failure. Simply bubbling CO2 gas through the solution is often inefficient. Atmospheric moisture can also enter the flask during this step.

    • Solution: The most reliable method is to quench the lithium acetylide by transferring it via cannula into a separate flask containing a vigorously stirred slurry of freshly crushed, high-purity dry ice in anhydrous THF. This provides a large surface area of CO2 for a rapid and complete reaction.

Troubleshooting Logic Diagram

Caption: Diagnostic flowchart for low-yield synthesis issues.

Issue 2: Formation of Significant Byproducts

Q: My NMR spectrum is messy, showing multiple products. What are the likely side reactions?

A: Besides unreacted starting material, several side reactions can occur if conditions are not optimal.

  • Cause 1: Di-lithiation and Subsequent Reactions.

    • Explanation: n-BuLi is a strong enough base to deprotonate both the terminal alkyne and the hydroxyl group, forming a di-anion. While the acetylide is the desired reactive species for carboxylation, the alkoxide can lead to other pathways.

    • Solution: Using a slight excess (e.g., 2.1 equivalents) of n-BuLi is common to ensure both sites are deprotonated, forming the dianion cleanly. The subsequent carboxylation is highly selective for the soft acetylide nucleophile over the hard alkoxide. Problems arise if substoichiometric amounts of base are used, leading to mixtures.

  • Cause 2: Polymerization/Oligomerization.

    • Explanation: Acetylide intermediates can be unstable, especially if the temperature is allowed to rise. This can lead to polymerization, often resulting in an intractable brown or black tar in the reaction flask.

    • Solution: Strict adherence to low-temperature conditions (-78°C) is critical. Work up the reaction promptly once the carboxylation is complete and do not let the reaction mixture warm unnecessarily.

Issue 3: Difficulties in Product Isolation

Q: I'm having trouble isolating a pure, solid product from the reaction mixture.

A: The workup procedure is critical for obtaining the final product in good purity.

  • Cause 1: Incomplete Acidification.

    • Explanation: After quenching, the product exists as a lithium carboxylate salt, which is soluble in the aqueous layer. To move it into the organic layer during extraction, it must be fully protonated to the neutral carboxylic acid.

    • Solution: During the workup, add acid (e.g., 1M HCl) until the aqueous layer is acidic, checking with pH paper (target pH ~2-3). Only then will the product be efficiently extracted into a solvent like ethyl acetate.

  • Cause 2: Emulsion Formation.

    • Explanation: The presence of salts and potentially polar intermediates can lead to the formation of emulsions during the liquid-liquid extraction, making separation difficult and trapping product at the interface.

    • Solution: To break emulsions, try adding brine (a saturated aqueous NaCl solution) or filtering the entire mixture through a pad of Celite. Performing the extraction in a separatory funnel with gentle inversions rather than vigorous shaking can also help prevent their formation.

Reference Protocol: Carboxylation of Propargyl Alcohol

This protocol is a representative procedure and must be performed by trained personnel with a thorough understanding of handling pyrophoric reagents.

Table 1: Reagents and Critical Parameters

Reagent / ParameterSpecificationAmount (for 10 mmol scale)Key Consideration
Propargyl AlcoholAnhydrous0.56 g (10 mmol)Must be free of water.
n-Butyllithium2.5 M in hexanes8.4 mL (21 mmol, 2.1 eq)Concentration must be confirmed by titration.
Tetrahydrofuran (THF)Anhydrous, inhibitor-free~100 mLFreshly distilled from Na/benzophenone.
Carbon Dioxide (CO2)Solid (Dry Ice)~20 gUse freshly crushed, high-purity pellets.
TemperatureReaction Temperature-78 °CMaintain strictly throughout additions.
AtmosphereInert GasArgon or NitrogenPositive pressure must be maintained.

Step-by-Step Methodology:

  • Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Reagent Addition: Add anhydrous THF (50 mL) and propargyl alcohol (10 mmol) to the flask via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: While maintaining the temperature at -78 °C, add the n-butyllithium solution (2.1 eq) dropwise via syringe over 20-30 minutes. A color change and/or precipitation may be observed. Stir the resulting mixture for 1 hour at -78 °C.

  • Carboxylation: In a separate flame-dried flask, add anhydrous THF (50 mL) to freshly crushed dry ice (~20 g) to create a slurry. Transfer the lithium acetylide mixture from the first flask into the CO2 slurry via a cannula under positive inert gas pressure.

  • Quench and Workup: Allow the reaction mixture to warm slowly to room temperature. Quench carefully by adding 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes solvent system).

References

Technical Support Center: Purification of 4-Hydroxybut-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-hydroxybut-2-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile synthetic intermediate. This document will cover the primary purification techniques: crystallization, column chromatography, and liquid-liquid extraction, complete with detailed protocols and solutions to frequently asked questions.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification protocols, it is crucial to understand the structural features of this compound that dictate its behavior during purification.

  • Polarity: The presence of a carboxylic acid and a hydroxyl group makes it a highly polar molecule. This suggests solubility in polar solvents and strong interaction with polar stationary phases in chromatography.

  • Acidity: The carboxylic acid moiety (pKa estimated to be around 3-4) allows for manipulation of its charge state through pH adjustment. At a pH above its pKa, it exists as a water-soluble carboxylate anion. Below its pKa, it is in its neutral, more organic-soluble form.

  • Functionality: The molecule contains a hydroxyl group, a carboxylic acid, and an alkyne. These functional groups can participate in hydrogen bonding, which is a key factor in its crystal lattice formation.[1]

PropertyValue/DescriptionSource(s)
Molecular Formula C₄H₄O₃[1]
Molecular Weight 100.07 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 115-116 °C[1]
Solubility Soluble in water, methanol, ethanol. Moderately soluble in ethyl acetate. Sparingly soluble in less polar organic solvents like dichloromethane and hexanes.General chemical principles
Storage 2-8°C[1]

II. Troubleshooting and FAQs: Purification of this compound

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

A. Crystallization

Q1: My this compound is "oiling out" during crystallization instead of forming solid crystals. What should I do?

A1: "Oiling out" is a common problem with polar, hydrogen-bond-donating molecules, especially when impurities are present.[3][4] It occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. Here are several strategies to address this:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Rapid cooling often leads to oiling out.[3]

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a good solvent (e.g., ethanol) and slowly add an anti-solvent (e.g., hexanes or toluene) in which the compound is insoluble, until the solution becomes slightly turbid. Then, gently warm the solution until it is clear again and allow it to cool slowly.

  • Modify the Solvent System:

    • Increase Solvent Volume: You may have too high a concentration of the solute. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it again more slowly.

    • Change the Solvent: A patent for the synthesis of this compound specifies crystallization from 80% ethanol.[2] This suggests that a mixture of a polar solvent and water can be effective. Experiment with different solvent systems like ethyl acetate/hexanes or isopropanol/water.

  • Induce Crystallization:

    • Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the supersaturated solution to act as a nucleation site.

    • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for crystal nucleation.

Q2: The recovery from my crystallization is very low. How can I improve the yield?

A2: Low recovery is often a result of using too much solvent or the compound having significant solubility in the cold solvent.

  • Minimize Solvent Volume: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the crude product.

  • Optimize the Solvent System: Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at cold temperatures.

  • Cool Thoroughly: After slow cooling to room temperature, place the crystallization flask in an ice bath for at least 30 minutes to an hour to maximize precipitation.

  • Wash Crystals with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.

Q3: My final product after crystallization is still impure. What are the likely reasons?

A3: Impurities can be carried through crystallization if they have similar solubility profiles to the target compound or if they are trapped within the crystal lattice.

  • Inadequate Solvent Choice: The chosen solvent may not be effective at leaving the specific impurities in the mother liquor. Try a different solvent system.

  • Rapid Crystallization: If crystals form too quickly, impurities can be occluded. Slower cooling rates generally lead to purer crystals.

  • Consider a Pre-Purification Step: If the crude material is highly impure, consider a preliminary purification by liquid-liquid extraction or a quick filtration through a plug of silica gel before attempting crystallization. Common impurities from the oxidation of 1,4-butynediol can include unreacted starting material and over-oxidation products like but-2-ynedioic acid.[2]

B. Column Chromatography

Q1: I'm trying to purify this compound on a silica gel column, but it's not moving from the baseline, even with 100% ethyl acetate.

A1: This is a common issue for highly polar compounds on normal-phase silica gel. The strong interactions between the carboxylic acid and hydroxyl groups with the acidic silanol groups on the silica surface cause the compound to be strongly retained.

  • Increase Mobile Phase Polarity: You need a more polar eluent to compete for the binding sites on the silica. A common strategy is to add a small percentage of a very polar solvent like methanol to your mobile phase (e.g., 5-10% methanol in dichloromethane or ethyl acetate).

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase will protonate the carboxylic acid of your compound. This reduces its interaction with the silica gel and can lead to better elution and improved peak shape.

  • Use a Different Stationary Phase:

    • Reversed-Phase Chromatography: This is often a better choice for highly polar compounds. Use a C18 column with a mobile phase of water and acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic or trifluoroacetic acid) to ensure the carboxylic acid is protonated.

    • Deactivated Silica: You can deactivate the silica gel by pre-treating it with a base like triethylamine to neutralize the acidic sites, though this is less common for acidic analytes.[5]

Q2: My compound is streaking or tailing badly on the silica gel column.

A2: Peak tailing for acidic compounds is often caused by strong, non-ideal interactions with the stationary phase.

  • Acidify the Mobile Phase: As mentioned above, adding a small amount of acetic or formic acid to the eluent is the most common and effective way to reduce tailing for carboxylic acids on silica gel.

  • Check for Overloading: Injecting too much sample onto the column can lead to peak distortion. Try loading a smaller amount of your crude material.

  • Ensure Proper Packing: A poorly packed column with channels or cracks will lead to poor separation and peak shape.

C. Liquid-Liquid Extraction

Q1: I'm performing a liquid-liquid extraction to separate my this compound from neutral impurities, but an emulsion has formed between the aqueous and organic layers.

A1: Emulsions are common when extracting from crude reaction mixtures, which may contain surfactants or other compounds that stabilize the interface between the two immiscible liquids.[6]

  • Be Gentle: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[7]

  • Filtration: For stubborn emulsions, you can try filtering the entire mixture through a pad of Celite® or glass wool.

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period of time will allow the emulsion to break.

Q2: How do I effectively use pH to my advantage during liquid-liquid extraction?

A2: The acidic nature of this compound is a powerful tool for its separation from neutral or basic impurities. The general strategy is as follows:

  • Dissolve the crude mixture in an organic solvent like ethyl acetate or diethyl ether.

  • Extract with a weak base: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will be deprotonated to its carboxylate salt and will move into the aqueous layer, while neutral impurities will remain in the organic layer.

  • Separate the layers.

  • Acidify the aqueous layer: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1M HCl) until the pH is acidic (pH ~2-3). This will re-protonate the carboxylate, causing the neutral this compound to precipitate or become less water-soluble.

  • Back-extract: Extract the acidified aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate). The purified this compound will now be in the organic layer.

  • Dry and concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

III. Detailed Experimental Protocols

A. Protocol 1: Purification by Recrystallization

This protocol is based on the principle that the solubility of this compound is significantly higher in a hot solvent than in a cold one. An ethanol/water mixture is often effective for polar compounds with hydrogen-bonding capabilities.

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of the crude this compound in a test tube. Add a few drops of 80% ethanol and heat gently. If it dissolves, allow it to cool to see if crystals form. If it does not dissolve, add a small amount of ethanol until it does, then proceed.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot 80% ethanol required to completely dissolve the solid. It is crucial to use the minimum amount of solvent to ensure good recovery.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 80% ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

B. Protocol 2: Purification by Column Chromatography (Reversed-Phase)

Reversed-phase chromatography is often more suitable for highly polar compounds like this compound.

Step-by-Step Methodology:

  • Column Selection: Choose a C18 reversed-phase column.

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation: Dissolve the crude this compound in a small amount of the initial mobile phase composition (e.g., 95% A, 5% B).

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Elution: Inject the sample and elute with a gradient of increasing Mobile Phase B. A typical gradient might be from 5% B to 95% B over 20-30 minutes.

  • Fraction Collection: Collect fractions as they elute from the column.

  • Analysis of Fractions: Analyze the collected fractions by a suitable method (e.g., TLC or HPLC) to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

IV. Purity Assessment

After purification, it is essential to assess the purity of the this compound.

A. High-Performance Liquid Chromatography (HPLC)

  • Method: Reversed-phase HPLC is the recommended method.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the molecule lacks a strong chromophore.

  • Expected Outcome: A single, sharp peak corresponding to the retention time of a pure standard.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation and purity assessment.

  • ¹H NMR (in D₂O):

    • The spectrum is expected to be simple. The protons on the carbon adjacent to the hydroxyl group (C4) would appear as a singlet. The protons of the hydroxyl and carboxylic acid groups will exchange with D₂O and will not be visible.

  • ¹³C NMR (in D₂O):

    • A patent provides the following chemical shifts: δ 51, 78, 87, 159 ppm.[2] These likely correspond to the C4, C2, C3, and C1 (carbonyl) carbons, respectively. The absence of peaks from common impurities like unreacted 1,4-butynediol would indicate high purity.

V. Visualizations and Workflows

A. Logical Flow for Purification Method Selection

Caption: Decision tree for selecting a purification method.

B. Workflow for Troubleshooting Crystallization

Caption: Troubleshooting guide for crystallization issues.

VI. References

  • BenchChem. (2025). Technical Support Center: Troubleshooting guide for the purification of polar quinoline compounds. --INVALID-LINK--

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  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. --INVALID-LINK--

  • MDPI. (2022). Vapor-Phase Oxidant-Free Dehydrogenation of 2,3- and 1,4-Butanediol over Cu/SiO2 Catalyst Prepared by Crown-Ether-Assisted Impregnation. --INVALID-LINK--

  • LCGC International. (2021). Tips for Troubleshooting Liquid–Liquid Extractions. --INVALID-LINK--

  • ACS Publications. (2016). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. --INVALID-LINK--

  • Organic Syntheses. Dry silica gel (84 g) is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). --INVALID-LINK--

  • Reddit. (2023). Purification of strong polar and basic compounds. --INVALID-LINK--

  • Mettler Toledo. Oiling Out in Crystallization. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. --INVALID-LINK--

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. --INVALID-LINK--

  • Quora. (2022). Why is the formation of emulsion in solvent extraction considered as a disadvantage?--INVALID-LINK--

  • Chemistry Stack Exchange. (2016). Emulsion formation during extraction. --INVALID-LINK--

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0240456). --INVALID-LINK--

  • HPLC Troubleshooting Guide. --INVALID-LINK--

  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000142). --INVALID-LINK--

  • Boc Sciences. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. --INVALID-LINK--

  • NCBI. Figure 6, 1H NMR spectrum showing the sample dissolved in DMSO-d6 and subjected to D2O at 40°C was found to undergo proton/deuterium exchange at the dichloromethyl moiety. --INVALID-LINK--

  • Semantic Scholar. Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. --INVALID-LINK--

  • ResearchGate. (2021). Effect of Pore Structures on 1,4-Butynediol Hydrogenation over Mesoporous Ni/Al2O3-SiO2 Catalysts. --INVALID-LINK--

  • Reddit. (2013). Recrystallization (help meeeeee). --INVALID-LINK--

  • PLOS One. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. --INVALID-LINK--

  • ResearchGate. (2020). A protocol for the extraction, identification, and quantification of short-chain fatty acids (SCFAs) in silages using Reverse Phase – High Performance Liquid Chromatography with Diode Array Detector (RP-HPLC-DAD). --INVALID-LINK--

  • The Royal Society of Chemistry. Binding orientation and reactivity of alkyl α,ω-dibromide in water soluble cavitands - Supporting Information. --INVALID-LINK--

  • Agilent. (2011). Reversed Phase HPLC of Fatty Acids. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: HPLC Analysis of Short-Chain Fatty Acids. --INVALID-LINK--

  • ResearchGate. (2020). Insight into the mechanism of the key step for the production of 1,4-butanediol on Ni(111) surface: A DFT study. --INVALID-LINK--

  • The Royal Society of Chemistry. Supplementary Information. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Minimizing Byproduct Formation in Butynediol Reactions. --INVALID-LINK--

  • Nacalai Tesque. Fatty Acid Analysis by HPLC. --INVALID-LINK--

  • MDPI. (2020). Vapor-Phase Oxidant-Free Dehydrogenation of 2,3- and 1,4-Butanediol over Cu/SiO2 Catalyst Prepared by Crown-Ether-Assisted Impregnation. --INVALID-LINK--

  • HPLC Method Development and Validation for Pharmaceutical Analysis. --INVALID-LINK--

  • DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM. --INVALID-LINK--

  • Biosynth. This compound. --INVALID-LINK--

  • PubChem. 4-Hydroxybut-2-enoic acid. --INVALID-LINK--

  • Google Patents. (2021). CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid. --INVALID-LINK--

  • Google Patents. (1956). US2768214A - Elimination of color-forming impurities from 1, 4-butanediol. --INVALID-LINK--

  • Interchim. HPLC Organic Acid Analysis. --INVALID-LINK--

  • ChemicalBook. 4-HYDROXY-BUT-2-ENOIC ACID synthesis. --INVALID-LINK--

  • Catalysis Science & Technology (RSC Publishing). (2015). Solvent inhibition in the liquid-phase catalytic oxidation of 1,4-butanediol: understanding the catalyst behaviour from NMR relaxation time measurements. --INVALID-LINK--

  • National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals. --INVALID-LINK--

  • ChemicalBook. 4-HYDROXY-BUT-2-ENOIC ACID. --INVALID-LINK--

  • ResearchGate. (2018). Selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol: Roles of ammonia, catalyst pretreatment and kinetic studies. --INVALID-LINK--

  • ResearchGate. (2017). Continuous Liquid-Phase Hydrogenation of 1,4-Butynediol to High- Purity 1,4-Butanediol over Particulate Raney Nickel Catalyst in a Fixed Bed Reactor Work from the Organic Reactions Catalysis Society Meeting 2016. --INVALID-LINK--

References

Technical Support Center: Synthesis of 4-Hydroxybut-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-hydroxybut-2-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their experiments. Here, we delve into the causality behind experimental outcomes and provide field-proven insights to ensure the integrity and success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The two most common laboratory-scale synthetic routes to this compound are:

  • Selective oxidation of one of the primary alcohol groups of 2-butyne-1,4-diol. This is the most prevalent and direct method.

  • Carboxylation of propargyl alcohol. This method involves the deprotonation of propargyl alcohol followed by quenching with carbon dioxide.

Each route presents a unique set of challenges and potential side products, which will be addressed in the troubleshooting guides below.

Q2: What is the general stability of this compound?

This compound is a moderately stable compound. However, its bifunctional nature (containing a carboxylic acid, a primary alcohol, and an alkyne) makes it susceptible to certain reactions, especially under harsh conditions. Key stability concerns include:

  • Polymerization: Acetylenic compounds can be prone to polymerization, which can be initiated by heat, light, or certain impurities.

  • Decarboxylation: While not typically spontaneous at room temperature, decarboxylation of α,β-acetylenic carboxylic acids can be induced under certain conditions, particularly at elevated temperatures.

  • Lactonization: Under acidic conditions and with heating, intramolecular esterification can occur to form a five-membered lactone.[1]

Troubleshooting Guide: Oxidation of 2-Butyne-1,4-diol

This is a widely used method due to the commercial availability of the starting material. The goal is to selectively oxidize one of the two primary alcohol functionalities to a carboxylic acid.

Issue 1: Formation of 2-Butynedioic Acid (Over-oxidation Product)

Symptoms:

  • The isolated product has a lower than expected melting point.

  • NMR spectroscopy shows symmetric signals for the methylene protons.

  • Mass spectrometry reveals a molecular ion corresponding to C₄H₂O₄.

Causality: 2-Butynedioic acid is the product of over-oxidation, where both primary alcohol groups of 2-butyne-1,4-diol are converted to carboxylic acids. This is a common issue when using strong oxidizing agents or when the reaction is allowed to proceed for too long or at elevated temperatures. A patent for the synthesis of 4-hydroxy-2-butynoic acid explicitly mentions 1,4-butynedioic acid as a potential impurity.[2]

Mitigation Strategies:

StrategyExperimental DetailsRationale
Choice of Oxidant Utilize milder, more selective oxidizing agents. TEMPO-based systems (e.g., TEMPO/NaOCl/NaClO₂) are known for their high selectivity in oxidizing primary alcohols to carboxylic acids in the presence of secondary alcohols.TEMPO-catalyzed oxidations are highly selective for primary alcohols and can be performed under mild conditions, reducing the likelihood of over-oxidation.
Stoichiometry Control Carefully control the stoichiometry of the oxidizing agent. Use slightly less than one equivalent of the oxidant per equivalent of the diol to favor mono-oxidation.Limiting the amount of oxidant ensures that there is not enough to oxidize both alcohol groups.
Reaction Monitoring Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed and before significant formation of the diacid is observed.Real-time monitoring prevents the reaction from proceeding beyond the desired product formation.
Temperature Control Maintain a low reaction temperature (e.g., 0-10 °C) to slow down the rate of both the desired reaction and the over-oxidation.Lower temperatures generally increase the selectivity of chemical reactions.

Purification of Product: If 2-butynedioic acid is formed, it can often be separated from the desired product by recrystallization. This compound has different solubility properties than the more polar diacid. A common procedure involves crystallization from an ethanol-water mixture.[2]

Issue 2: Presence of Aldehyde Intermediate (Incomplete Oxidation)

Symptoms:

  • The presence of an aldehyde peak in the ¹H NMR spectrum (around 9-10 ppm).

  • A positive result in a qualitative test for aldehydes (e.g., 2,4-DNP test).

Causality: The oxidation of a primary alcohol to a carboxylic acid proceeds through an aldehyde intermediate.[3] If the reaction is not allowed to proceed to completion or if a milder oxidizing agent is used without sufficient reaction time, the aldehyde may be isolated as a significant byproduct.

Mitigation Strategies:

  • Increase Reaction Time: Allow the reaction to stir for a longer period to ensure the complete conversion of the aldehyde to the carboxylic acid.

  • Optimize Oxidant Strength: If using a mild oxidant, ensure the reaction conditions (temperature, catalyst loading) are sufficient for the second oxidation step. With stronger oxidants like Jones reagent, this is less of an issue.

Visualizing the Oxidation Pathway

OxidationPathway A 2-Butyne-1,4-diol B 4-Hydroxybut-2-ynal (Aldehyde Intermediate) A->B [O] D 2-Butynedioic Acid (Over-oxidation Product) A->D Excess [O] C This compound (Desired Product) B->C [O] C->D [O]

Caption: Oxidation pathway of 2-butyne-1,4-diol.

Troubleshooting Guide: Carboxylation of Propargyl Alcohol

This synthetic route involves the deprotonation of propargyl alcohol using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting alkoxide/acetylide with carbon dioxide.

Issue 1: Formation of Valeric Acid and Other n-BuLi Quenching Byproducts

Symptoms:

  • Presence of a significant amount of a saturated carboxylic acid in the product mixture.

  • Gas chromatography-mass spectrometry (GC-MS) analysis indicates the presence of valeric acid (pentanoic acid).

Causality: This side product arises from the reaction of the n-butyllithium with the carbon dioxide used to quench the reaction. This can happen if the addition of CO₂ is not efficient or if there is an excess of n-BuLi present after the deprotonation of propargyl alcohol. One study noted that valeric acid could freeze in the reaction lines in a continuous flow setup.[4]

Mitigation Strategies:

StrategyExperimental DetailsRationale
Controlled Addition of n-BuLi Add the n-butyllithium solution dropwise to a cooled solution of propargyl alcohol. Use an indicator or monitor the reaction to avoid adding a large excess of the base.Precise addition of the base minimizes the amount of unreacted n-BuLi available to react with CO₂.
Efficient CO₂ Quenching Introduce a rapid and efficient stream of dry CO₂ gas into the reaction mixture, or pour the reaction mixture onto a large excess of crushed dry ice.A high concentration of CO₂ will favor the desired carboxylation reaction over the reaction with residual n-BuLi.
Temperature Control Maintain a very low temperature (typically -78 °C) throughout the deprotonation and quenching steps.Low temperatures help to control the reactivity of the organolithium species and minimize side reactions.
Issue 2: Polymerization/Oligomerization

Symptoms:

  • Formation of a tarry, insoluble material in the reaction flask.

  • Low yield of the desired product with a complex mixture of higher molecular weight species observed by mass spectrometry.

Causality: Propargyl alcohol and its derivatives can be susceptible to polymerization, especially under basic conditions. The highly reactive acetylide intermediate could potentially react with other molecules of propargyl alcohol or the product.

Mitigation Strategies:

  • Use of a Protecting Group: Protect the hydroxyl group of propargyl alcohol (e.g., as a tetrahydropyranyl ether) before deprotonation and carboxylation. The protecting group can then be removed in a subsequent step.

  • Inverse Addition: Add the solution of the deprotonated propargyl alcohol to the source of CO₂ (e.g., a flask filled with CO₂ gas or containing dry ice) rather than the other way around. This ensures that the reactive intermediate is immediately consumed by the CO₂, minimizing the chance for side reactions.

Visualizing the Carboxylation Process and Side Reaction

CarboxylationPathway cluster_main Desired Reaction cluster_side Side Reaction A Propargyl Alcohol B Lithium Propargyl Alkoxide/Acetylide A->B n-BuLi C Lithium 4-hydroxybut-2-ynoate B->C CO₂ D This compound C->D H₃O⁺ workup E n-BuLi F Valeric Acid E->F CO₂ then H₃O⁺

Caption: Carboxylation of propargyl alcohol and a common side reaction.

General Purification and Characterization

Purification: Regardless of the synthetic route, purification of this compound typically involves:

  • Acid-base extraction: The acidic product can be extracted into a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then re-acidified to precipitate the pure product.

  • Recrystallization: As mentioned, recrystallization from suitable solvents like ethanol/water or ethyl acetate/hexanes can be effective in removing both more and less polar impurities.[2]

Characterization:

  • ¹H NMR: Expect signals for the hydroxyl proton, the methylene protons adjacent to the hydroxyl group, and the carboxylic acid proton.

  • ¹³C NMR: Signals for the carboxylic carbon, the two acetylenic carbons, and the methylene carbon should be present.

  • IR Spectroscopy: Look for characteristic stretches for the O-H (alcohol and carboxylic acid), C≡C (alkyne), and C=O (carboxylic acid) bonds.

  • Melting Point: The pure compound has a reported melting point of 115-116 °C.[5] A broad or depressed melting point is indicative of impurities.

By understanding the potential pitfalls and their underlying chemical mechanisms, researchers can proactively design their experiments to minimize side product formation and streamline the synthesis and purification of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Hydroxybut-2-ynoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-hydroxybut-2-ynoic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile chemical building blocks. This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and biologically active molecules due to their array of functional groups—alkyne, carboxylic acid, and hydroxyl—which allow for diverse chemical transformations.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information presented here is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reproducibility.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of this compound derivatives.

Q1: What are the most common synthetic routes to this compound and its derivatives?

A1: Several synthetic strategies exist, with the choice often depending on the available starting materials, desired scale, and tolerance of specific functional groups. Key methods include:

  • Carboxylation of Propargyl Alcohols: This is a prevalent method involving the reaction of a propargyl alcohol with a carbon dioxide source.[2] Nickel-catalyzed carboxylation has been shown to be effective, utilizing CO2 at atmospheric pressure in the presence of a nickel catalyst and a reducing agent like diethylzinc.[2] Another approach involves the carboxylation of propargyl alcohol with nickel carbonyl.[3][4]

  • Oxidation of 1,4-Butynediol: A method has been developed for the preparation of 4-hydroxy-2-butynoic acid by the oxidation of 1,4-butynediol using air or oxygen. This reaction is synergistically catalyzed by an N-O radical catalyst, such as TEMPO or its derivatives, and an iron or ferrous salt.[5]

  • Sonogashira Coupling: While not a direct synthesis of the parent acid, the Sonogashira reaction is a powerful tool for creating derivatives. It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6][7][8] This is particularly useful for synthesizing aryl-substituted this compound derivatives.

Q2: My this compound derivative appears unstable. What are the typical storage and handling recommendations?

A2: this compound and its derivatives can be sensitive to heat, light, and pH extremes. For optimal stability, it is recommended to store the compound at 2-8°C.[1] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or moisture-related degradation. The melting point of the parent acid is reported to be between 115-116°C.[1]

Q3: What are the key safety considerations when working with reagents for the synthesis of this compound derivatives?

A3: Safety is paramount in any chemical synthesis. When working with reagents commonly used in these reactions, be aware of the following:

  • Organolithium Reagents (e.g., n-butyllithium): These are highly pyrophoric and react violently with water. Strict anhydrous and inert atmosphere techniques are essential.[5]

  • Nickel Carbonyl: This is a highly toxic and volatile liquid. It should only be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Palladium and Copper Catalysts: While generally less hazardous than the above, fine powders can be irritating to the respiratory system. Always handle in a fume hood and wear appropriate PPE.

  • Solvents: Many organic solvents are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent before use.

II. Troubleshooting Guides

This section provides a structured approach to resolving common experimental issues.

Guide 1: Low Reaction Yield

Low yields are a frequent challenge in organic synthesis.[9][10][11] This guide will help you diagnose and address the potential causes.

Problem: The yield of my this compound derivative is significantly lower than expected.

Troubleshooting workflow for low reaction yields.

Possible Causes & Solutions:

  • Purity of Starting Materials: Impurities in your starting materials can inhibit the catalyst or lead to side reactions.

    • Action: Verify the purity of your propargyl alcohol, halide, and other reagents using techniques like NMR or GC-MS. Purify if necessary.

  • Reaction Conditions: Suboptimal temperature, reaction time, or concentration can lead to incomplete conversion or degradation.

    • Action: Systematically vary the reaction temperature and time while monitoring the reaction progress by TLC or LC-MS.[12] Ensure reagents are added at the correct rate, as rapid addition can sometimes lead to localized heating and side product formation.[10]

  • Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount.

    • Action: Use a fresh batch of catalyst. For air-sensitive catalysts, ensure proper inert atmosphere techniques are employed. Consider increasing the catalyst loading incrementally.

  • Solvent Choice: The solvent can significantly influence the reaction's success.

    • Action: If yields are poor, consider screening a range of solvents with varying polarities. Anhydrous solvents are often crucial, especially when using moisture-sensitive reagents.[11][13]

  • Workup and Purification Losses: The desired product may be lost during the extraction, washing, or chromatography steps.[9][10]

    • Action: Ensure the pH is appropriate during aqueous workup to prevent the loss of the carboxylic acid product into the aqueous layer. Be mindful of the product's polarity during column chromatography to ensure good separation and recovery.

Guide 2: Formation of Side Products

The presence of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of side products.

Problem: My reaction is producing significant amounts of unintended side products.

Common Side Products and Mitigation Strategies:

  • Homocoupling of Alkynes (Glaser Coupling): This is a common side reaction in Sonogashira couplings, leading to the formation of a diyne.[14]

    • Cause: This is often promoted by the copper co-catalyst in the presence of oxygen.

    • Solution: Thoroughly degas your solvents and run the reaction under a strict inert atmosphere. Consider using a copper-free Sonogashira protocol.[15]

  • Isomerization/Decomposition: The desired product may be isomerizing or decomposing under the reaction conditions.

    • Cause: High temperatures or prolonged reaction times can sometimes lead to degradation. The presence of strong bases can also cause issues.

    • Solution: Attempt the reaction at a lower temperature for a longer duration. Screen different bases to find one that promotes the desired reaction without causing decomposition.[16]

  • Formation of α-(Hydroxymethyl)acrylates: In nickel carbonyl-mediated carboxylations of propargyl alcohol, the formation of ethyl α-(hydroxymethyl)acrylate can be a significant side product.[3]

    • Cause: This is an inherent reactivity pattern of this specific reaction.

    • Solution: Carefully control the reaction conditions, such as the addition rate of propargyl alcohol, to maximize the yield of the desired product.[3]

Guide 3: Use of Protecting Groups

The hydroxyl and carboxylic acid functional groups in this compound may require protection depending on the subsequent reaction steps.[17][18]

Q: When should I use a protecting group, and which one should I choose?

A: The decision to use a protecting group depends on the reagents and conditions of your planned synthetic steps.[19]

Protecting_Group_Decision Start Planned Reaction Step Is_Reagent_Basic Reagent is a strong base/nucleophile? Start->Is_Reagent_Basic Is_Reagent_Acidic Reagent is a strong acid? Start->Is_Reagent_Acidic Is_Oxidizing_Reducing Oxidizing or reducing agent? Start->Is_Oxidizing_Reducing Protect_Acid Protect Carboxylic Acid (e.g., as ester) Is_Reagent_Basic->Protect_Acid Yes No_Protection Protection may not be necessary. Proceed with caution. Is_Reagent_Basic->No_Protection No Protect_Alcohol Protect Hydroxyl Group (e.g., as silyl ether, benzyl ether) Is_Reagent_Acidic->Protect_Alcohol Yes (if sensitive) Is_Reagent_Acidic->No_Protection No Is_Oxidizing_Reducing->Protect_Alcohol Yes Is_Oxidizing_Reducing->No_Protection No

Decision-making for protecting group strategy.

Recommended Protecting Groups:

Functional GroupProtecting GroupProtection ConditionsDeprotection Conditions
Hydroxyl Silyl Ethers (e.g., TBDMS, TIPS)Silyl chloride, imidazole, DMFTBAF, THF; or mild acid (e.g., PPTS, CSA)[20]
Benzyl Ether (Bn)Benzyl bromide, NaH, THFH₂, Pd/C[20]
Carboxylic Acid Methyl or Ethyl EsterMeOH or EtOH, cat. acid (e.g., H₂SO₄)LiOH or KOH, THF/H₂O[20]
tert-Butyl EsterIsobutylene, cat. acidTrifluoroacetic acid (TFA)

Table summarizing common protecting groups for hydroxyl and carboxylic acid functionalities.

Key Consideration: Orthogonal Protecting Group Strategy

If you need to deprotect one functional group while leaving another protected, you must choose "orthogonal" protecting groups.[18] For example, a silyl ether (removed by fluoride) and a methyl ester (removed by base) are orthogonal. This allows for selective manipulation of the molecule.

III. Experimental Protocols

This section provides a generalized, step-by-step protocol for a common reaction used to synthesize a derivative of this compound.

Protocol: Copper-Free Sonogashira Coupling of an Aryl Bromide with a Protected Propargyl Alcohol

This protocol is adapted from methodologies that aim to minimize homocoupling side reactions.[15]

1. Materials and Setup:

  • Aryl bromide (1.0 eq)

  • Protected propargyl alcohol (e.g., 4-(tert-butyldimethylsilyloxy)but-2-yne) (1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos or XPhos, 4 mol%)

  • Base (e.g., DBU or TBAF, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., THF)

  • Schlenk flask or oven-dried round-bottom flask with a condenser and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

2. Reaction Procedure:

  • Flask Preparation: Flame-dry or oven-dry the reaction flask and stir bar to remove any moisture.[9] Allow to cool to room temperature under an inert atmosphere.

  • Reagent Addition: To the flask, add the palladium catalyst, ligand, aryl bromide, and a magnetic stir bar.

  • System Purge: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the protected propargyl alcohol and the base.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

References

Technical Support Center: 4-Hydroxybut-2-ynoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-hydroxybut-2-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile trifunctional reagent. Here, we address common challenges encountered during its use, offering scientifically grounded explanations and practical, field-proven solutions.

Section 1: Safety, Handling, and Storage

This compound possesses alkyne, carboxylic acid, and alcohol functionalities, each contributing to its unique reactivity and requiring specific handling protocols.[1] The presence of the acetylene group, in particular, necessitates stringent safety measures.

Q1: What are the primary safety concerns when working with this compound?

A1: The primary concern stems from its nature as an acetylenic compound. Acetylene and its derivatives can be highly flammable and may form explosive mixtures with air.[2][3] Under certain conditions, such as elevated pressure or in the presence of specific metals, acetylenic compounds can decompose explosively.[4][5]

Key Safety Protocols:

  • Avoid Incompatible Metals: Never use copper, silver, or alloys containing more than 70% copper in contact with acetylenic compounds, as this can form explosive acetylides.[4]

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of explosive gas mixtures.

  • Temperature Control: Avoid excessive heating, as this can lead to decomposition.[2] Store the compound at the recommended 2-8°C.[1][6]

  • Personal Protective Equipment (PPE): Always wear flame-resistant clothing, safety glasses, and appropriate gloves.[7]

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to prevent the buildup of any potentially flammable vapors.[7]

Q2: How should I properly store this compound to ensure its stability?

A2: Proper storage is crucial for maintaining the integrity of the reagent. It should be stored in a tightly sealed container at 2-8°C.[1][6] This temperature range minimizes potential degradation pathways, such as polymerization or decarboxylation, which can be accelerated at higher temperatures. Keep it in a cool, well-ventilated place away from sources of heat or ignition.[2]

Section 2: General Reaction Troubleshooting

The trifunctional nature of this molecule presents a unique set of challenges. Reactions may not proceed as expected due to competing side reactions or the inherent reactivity of the starting material.

Q3: My reaction is giving a low yield and a complex mixture of byproducts. What are the likely side reactions?

A3: Several side reactions can occur with this compound, leading to low yields and purification difficulties.

  • Polymerization: The alkyne functionality, especially when activated, can undergo polymerization, often catalyzed by trace metals or heat.[8][9][10] This is particularly prevalent in concentrated solutions or during prolonged heating. The formation of a dark, insoluble tar-like substance is a common indicator of polymerization.

  • Decarboxylation: As a carboxylic acid with an activating group (the alkyne), it can undergo decarboxylation upon heating to release CO2.[11][12] While this typically requires elevated temperatures, it can be a significant side reaction in refluxing solvents.[13][14]

  • Intramolecular Cyclization: The presence of both a hydroxyl and a carboxylic acid group can lead to the formation of lactones (cyclic esters), particularly under acidic or dehydrating conditions.

Troubleshooting Workflow for Low Yields

G cluster_conditions Condition Optimization cluster_byproducts Byproduct Analysis start Low Yield / Complex Mixture check_purity Verify Starting Material Purity (NMR, LC-MS) start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Purity OK temp Lower Temperature? check_conditions->temp analyze_byproducts Identify Byproducts (NMR, MS) check_conditions->analyze_byproducts conc Lower Concentration? temp->conc If heat-sensitive time Shorter Reaction Time? conc->time If polymerization suspected atmosphere Strictly Inert Atmosphere? time->atmosphere If oxidation/decomposition solution Implement Solution atmosphere->solution Degas solvents, use Schlenk line polymer Polymerization analyze_byproducts->polymer decarbox Decarboxylation analyze_byproducts->decarbox cyclization Cyclization analyze_byproducts->cyclization polymer->solution Use lower temp/conc., add inhibitor decarbox->solution Avoid high heat, use milder conditions cyclization->solution Use protecting groups, control pH

Caption: Troubleshooting workflow for low-yield reactions.

Section 3: Specific Reaction Class Troubleshooting

Esterification Reactions

Q4: I'm attempting a Fischer esterification, but the reaction is incomplete and workup is difficult. Why?

A4: Fischer esterification involves heating a carboxylic acid and an alcohol with an acid catalyst. The equilibrium nature of this reaction is a primary challenge.

  • Problem: Equilibrium. The reaction produces water, which can hydrolyze the ester product, pushing the equilibrium back to the starting materials.

  • Solution: Use a method to remove water as it forms, such as a Dean-Stark apparatus or the addition of molecular sieves. Alternatively, using a large excess of the alcohol can shift the equilibrium towards the product.

  • Problem: Difficult Workup. The product, an ester like ethyl 4-hydroxybut-2-ynoate, can have significant water solubility, making extraction from aqueous washes inefficient.[15][16]

  • Solution: After neutralizing the acid catalyst, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product and improve extraction efficiency. Use a continuous liquid-liquid extractor for highly polar products.

Recommended Esterification Protocol (Steglich Esterification)

For a milder, non-equilibrium alternative to Fischer esterification, a carbodiimide-mediated coupling is recommended.

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Add the desired alcohol (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if using DCC).

  • Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

Q5: My Sonogashira coupling with an aryl halide is failing. I'm observing starting material decomposition and catalyst deactivation.

A5: Sonogashira coupling is a powerful C-C bond-forming reaction, but it's sensitive to conditions, especially with a multifunctional substrate like this compound.

  • Problem: Catalyst Deactivation. The palladium catalyst can precipitate as "palladium black" and lose activity, especially at elevated temperatures or in certain solvents like THF.[17] The carboxylic acid functionality can also interfere with the basic conditions required.

  • Solution:

    • Protecting Group: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before attempting the coupling. This prevents acid-base side reactions with the amine base.

    • Temperature: Run the reaction at the lowest effective temperature. Many modern catalyst systems work efficiently at room temperature.[18] For aryl bromides, slightly elevated temperatures (50-80°C) may be necessary.[19]

    • Solvent & Base: Use a solvent/base system known to stabilize the catalyst. A mixture of toluene and diisopropylamine or triethylamine is often effective.[19] Ensure the amine base is dry and freshly distilled.[17]

  • Problem: Homocoupling (Glaser coupling). The terminal alkyne can couple with itself, especially if the oxidative addition of the aryl halide to the palladium center is slow.

  • Solution: Ensure rigorous degassing of all solvents and reagents to remove oxygen, which promotes homocoupling. Add the alkyne slowly to the reaction mixture containing the aryl halide and catalyst.

Section 4: Purification and Analysis

Q6: How can I effectively purify this compound and its derivatives, which are highly polar?

A6: The high polarity of these compounds makes standard silica gel chromatography challenging, often resulting in significant streaking and poor separation.[20]

Purification Strategies for Polar Compounds

TechniqueStationary PhaseMobile Phase SystemBest For
Normal Phase Silica Gel (acid-washed)DCM/Methanol with 1% Acetic AcidModerately polar, non-basic compounds. The acid suppresses deprotonation of the carboxyl group, reducing streaking.
Reverse Phase (RP) C18-SilicaWater/Acetonitrile or Water/Methanol with 0.1% TFA or Formic AcidHighly polar and water-soluble compounds. Excellent for purifying the parent acid and its derivatives.[21][22]
HILIC Amine- or Diol-bonded SilicaHigh organic (e.g., Acetonitrile) with a small amount of aqueous bufferVery polar compounds that have poor retention in reverse phase.[23][24]
Ion Exchange Anion Exchange ResinAqueous buffers of increasing ionic strength or changing pHPurifying the parent acid from non-ionic impurities.[23]

Q7: What analytical techniques are best for characterizing my products?

A7: A combination of techniques is necessary for full characterization.[25]

  • NMR Spectroscopy (¹H, ¹³C): Essential for structural elucidation. The acetylenic carbons have characteristic shifts in the ¹³C NMR spectrum (~70-90 ppm).

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. Electrospray Ionization (ESI) is well-suited for these polar molecules.

  • HPLC: Used to assess purity and can be coupled with a mass spectrometer (LC-MS) for analysis of complex reaction mixtures.[26] Ion-exclusion or reverse-phase chromatography are common separation modes for organic acids.[26]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups: O-H stretch (broad, ~3300-2500 cm⁻¹ for carboxylic acid), C=O stretch (~1700 cm⁻¹), and the alkyne C≡C stretch (weak, ~2200 cm⁻¹).

References

Technical Support Center: Investigating the Stability and Degradation of 4-Hydroxybut-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-hydroxybut-2-ynoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this and similar highly functionalized small molecules. Given the limited direct literature on the specific degradation pathways of this compound, this document provides a framework for anticipating its reactivity, troubleshooting common experimental issues, and establishing a robust analytical strategy to characterize its stability profile.

Our approach is built on the foundational principles of physical organic chemistry, analyzing the molecule's inherent reactivity based on its constituent functional groups: a terminal alkyne, a carboxylic acid, and a primary alcohol. This guide will empower you to proactively address stability challenges and interpret unexpected results in your research.

Part 1: Frequently Asked Questions (FAQs) - Understanding Core Reactivity

This section addresses fundamental questions about the stability and handling of this compound.

Question: What are the most likely sites of reactivity on the this compound molecule?

Answer: The molecule possesses three key functional groups, each contributing to its reactivity profile. The primary sites for potential degradation are:

  • The Alkyne (C≡C bond): The triple bond is electron-rich and susceptible to hydration, oxidation, and nucleophilic addition reactions. Its position, conjugated with a carboxylic acid, further activates it.

  • The Carboxylic Acid (-COOH): This group can undergo decarboxylation, especially with heat or catalytic metals. It also governs the molecule's solubility and can participate in esterification or amide bond formation.

  • The Hydroxyl Group (-OH): As a primary alcohol, this group can be oxidized to an aldehyde and subsequently to a carboxylic acid.

Question: How might the pH of my solution affect the stability of this compound?

Answer: The pH is a critical parameter.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydration of the alkyne is a significant risk, potentially leading to the formation of a ketone.

  • Neutral Conditions (pH ~7): While seemingly benign, neutral pH can still permit enzymatic or trace metal-catalyzed degradation. The carboxylate form will be prevalent.

  • Basic Conditions (pH > 8): Base-catalyzed isomerization or addition reactions at the alkyne can occur. Furthermore, if oxidizing agents are present, the molecule can become more susceptible to oxidative cleavage.

Question: Is this compound sensitive to light or temperature?

Answer: Yes, compounds with conjugated systems like alkynes can be sensitive to photolytic degradation. It is strongly recommended to store the compound and handle solutions in amber vials or under light-protected conditions. Thermally, the molecule may be prone to decarboxylation or polymerization, especially at elevated temperatures. We advise conducting a preliminary thermal stress test (e.g., 40-60°C) to determine its lability.

Part 2: Troubleshooting Guide - From Unexpected Results to Actionable Solutions

This guide provides a structured approach to diagnosing and resolving common experimental issues.

Issue 1: Rapid Loss of Starting Material in Solution

Symptom: You prepare a stock solution of this compound in a common solvent (e.g., DMSO, methanol, water), and upon re-analysis by HPLC or LC-MS, you observe a significant decrease in the parent peak area, even at room temperature.

Potential Causes & Troubleshooting Steps:

  • Solvent-Mediated Degradation:

    • Why it happens: Protic solvents like methanol or water can act as nucleophiles, potentially adding across the activated alkyne, especially under acidic or basic conditions.

    • How to test: Prepare solutions in a panel of solvents with varying properties (e.g., protic: methanol; aprotic polar: acetonitrile; aprotic non-polar: THF) and monitor the stability over a time course (0, 2, 4, 8, 24 hours).

    • Solution: If instability is observed, switch to a less reactive, aprotic solvent like acetonitrile or prepare fresh solutions immediately before use.

  • Trace Contaminant Catalysis:

    • Why it happens: Trace amounts of metal ions (from glassware, spatulas, or reagents) can catalyze alkyne hydration or oxidation. Acids or bases leached from glassware can also alter the local pH.

    • How to test: Prepare a solution using high-purity, acid-washed glassware and another using standard glassware. Compare the stability.

    • Solution: Utilize metal-free handling equipment and high-purity solvents. Consider adding a chelating agent like EDTA (at a low concentration, e.g., 100 µM) to sequester catalytic metal ions as a diagnostic tool.

Issue 2: Appearance of Multiple, Unidentified Peaks in Chromatogram

Symptom: Your reaction or stability study yields a complex mixture of new peaks in your HPLC or LC-MS analysis, making it difficult to determine the primary degradation pathway.

Potential Causes & Troubleshooting Steps:

  • Parallel Degradation Pathways:

    • Why it happens: The molecule may be degrading through several mechanisms simultaneously (e.g., oxidation and hydration).

    • How to diagnose: This is where a structured forced degradation (or stress testing) study is essential. By systematically applying specific stress conditions (acid, base, oxidation, heat, light), you can selectively induce and identify the products of each pathway.

    • Solution: Execute the Forced Degradation Study protocol outlined in Part 3. This will help you create a "fingerprint" of the degradants formed under each condition, which you can then compare to your unknown mixture.

  • Polymerization:

    • Why it happens: Alkynes, particularly terminal ones, can be prone to polymerization, which may appear as a broad, unresolved hump in the chromatogram or as a series of repeating mass units in an MS spectrum.

    • How to diagnose: Analyze the sample using a size-exclusion chromatography (SEC) column to check for higher molecular weight species.

    • Solution: If polymerization is confirmed, investigate the addition of radical scavengers or polymerization inhibitors to your experimental setup, if compatible with your reaction chemistry.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary hypothetical degradation routes based on the molecule's functional groups.

G StartNode This compound PathwayNode1 PathwayNode1 StartNode->PathwayNode1 Hydration (H+, H2O) PathwayNode2 PathwayNode2 StartNode->PathwayNode2 Oxidation ([O]) PathwayNode3 PathwayNode3 StartNode->PathwayNode3 Nucleophilic Addition (Nu-) PathwayNode4 PathwayNode4 StartNode->PathwayNode4 Decarboxylation (Heat, Δ) PathwayNode PathwayNode ProductNode ProductNode Product1 4-Hydroxy-3-oxobutanoic Acid PathwayNode1->Product1 Keto-Enol Tautomerization Product2a 4-Oxobut-2-ynoic Acid PathwayNode2->Product2a Alcohol Oxidation Product2b Glyoxylic Acid & Formic Acid fragments PathwayNode2->Product2b Alkyne Cleavage Product3 Adduct with Nucleophile PathwayNode3->Product3 Michael-type Addition Product4 Propargyl Alcohol PathwayNode4->Product4 Loss of CO2

Caption: Hypothetical degradation pathways of this compound.

Part 3: Experimental Protocols & Workflows

To systematically investigate the degradation of this compound, a forced degradation study is the industry-standard approach.

Protocol: Forced Degradation (Stress Testing) Study

Objective: To identify the primary degradation products and pathways by subjecting the molecule to accelerated stress conditions.

Materials:

  • This compound

  • High-purity water, acetonitrile (ACN), and methanol (MeOH)

  • Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • Class A volumetric flasks, amber HPLC vials

  • Calibrated pH meter, oven, photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in ACN.

  • Stress Condition Setup: For each condition, mix the following in a 10 mL volumetric flask. Prepare a corresponding blank for each condition using only the solvent and stress reagent.

    • Acid Hydrolysis: 1 mL stock + 1 mL 0.1 M HCl. Dilute to volume with 50:50 ACN:Water.

    • Base Hydrolysis: 1 mL stock + 1 mL 0.1 M NaOH. Dilute to volume with 50:50 ACN:Water.

    • Oxidation: 1 mL stock + 1 mL 3% H₂O₂. Dilute to volume with 50:50 ACN:Water.

    • Thermal Stress: 1 mL stock. Dilute to volume with 50:50 ACN:Water.

    • Photolytic Stress: 1 mL stock. Dilute to volume with 50:50 ACN:Water. Place in a photostability chamber.

    • Control: 1 mL stock. Dilute to volume with 50:50 ACN:Water.

  • Incubation:

    • Incubate the Acid, Base, and Oxidation samples at 40°C for 24 hours.

    • Incubate the Thermal Stress sample at 60°C for 24 hours.

    • Expose the Photolytic Stress sample according to ICH Q1B guidelines.

    • Keep the Control sample at 4°C protected from light.

  • Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each sample.

    • If necessary, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Analyze all samples by a stability-indicating HPLC-UV/MS method.

Data Interpretation:

  • Compare the chromatograms from the stressed samples to the control.

  • Characterize new peaks using the MS data to obtain molecular weights.

  • A significant peak appearing only under oxidative stress is likely an oxidation product. A peak appearing under acidic conditions is likely a hydrolysis product.

Workflow for a Forced Degradation Study

G StartEnd StartEnd Process Process Decision Decision IO IO A Prepare 1 mg/mL Stock in Acetonitrile B Aliquot Stock into 5 Conditions: Acid, Base, Oxidative, Thermal, Photolytic A->B C Incubate under Specific Stress Conditions (e.g., 40°C, light) B->C D Sample at Time Points (0, 4, 8, 24h) C->D E Neutralize Acid/Base Samples D->E F Analyze all Samples by LC-MS E->F G Significant Degradation? F->G H Characterize Degradants (MS, MS/MS) G->H Yes K Refine Conditions (e.g., lower temp, shorter time) G->K No / >20% Loss I Identify Degradation Pathways H->I J Report Findings I->J K->C

Caption: Workflow for conducting a systematic forced degradation study.

This guide provides a starting point for understanding and managing the stability of this compound. By combining a theoretical understanding of its reactivity with systematic experimental investigation, you can successfully navigate the challenges posed by this complex molecule. For further inquiries or application-specific support, please do not hesitate to contact our team.

Technical Support Center: Catalyst Selection for 4-Hydroxybut-2-ynoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical guidance on catalyst selection for the synthesis of 4-hydroxybut-2-ynoic acid. As a vital building block in medicinal chemistry and organic synthesis, its efficient preparation is critical.[1] This document is structured as a series of frequently asked questions and troubleshooting scenarios to address specific issues encountered during experimentation.

Section 1: Catalyst & Synthesis Route Selection (FAQs)

This section addresses common questions researchers face when designing their synthetic strategy for this compound.

Q1: What are the primary synthetic routes and associated catalyst types for producing this compound?

A1: There are two predominant strategies, each employing fundamentally different catalytic approaches:

  • Carboxylation of Propargyl Alcohol: This is the most direct and widely reported method. It involves the reaction of propargyl alcohol with carbon dioxide. The key is the activation of the terminal alkyne. This can be achieved stoichiometrically with strong organometallic bases (like n-butyllithium or Grignard reagents) or catalytically using transition metals.[2][3]

  • Selective Oxidation of 1,4-Butynediol: This newer approach avoids the use of highly reactive organometallics. It relies on the selective oxidation of one of the primary alcohol groups of 1,4-butynediol to a carboxylic acid, using a co-catalyst system under an oxygen or air atmosphere.[2]

Below is a diagram illustrating these primary pathways.

cluster_0 Route 1: Carboxylation cluster_catalysts1 Catalyst/Reagent Type cluster_1 Route 2: Oxidation cluster_catalysts2 Catalyst Type Propargyl Alcohol Propargyl Alcohol Product1 This compound Propargyl Alcohol->Product1  Catalyst/Reagent CO2 CO2 CO2->Product1 Organometallic (n-BuLi, Grignard) Organometallic (n-BuLi, Grignard) Transition Metal (e.g., Ni-based) Transition Metal (e.g., Ni-based) 1,4-Butynediol 1,4-Butynediol Product2 This compound 1,4-Butynediol->Product2  Catalyst System O2 Air / O2 O2->Product2 Co-catalyst (TEMPO / Fe Salt) Co-catalyst (TEMPO / Fe Salt)

Caption: Primary synthetic routes to this compound.

Q2: For a small-scale, high-yield laboratory synthesis, what is the classic and most reliable method?

A2: The classic approach involves the deprotonation of propargyl alcohol with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C), followed by quenching the resulting lithium acetylide with solid carbon dioxide (dry ice).[2] A similar method uses a Grignard reagent like ethylmagnesium bromide.[4]

  • Causality: This method is reliable because the formation of the lithium or magnesium acetylide is a very efficient and well-understood reaction. The subsequent nucleophilic attack on CO₂ is rapid and generally high-yielding.

  • Trustworthiness: While effective, this protocol's success is entirely dependent on maintaining strict anhydrous and anaerobic conditions. n-Butyllithium reacts violently with water and air. Any moisture will quench the reagent and the acetylide intermediate, drastically reducing the yield. The solvent (typically THF) must be rigorously dried.[5]

Q3: The organolithium route is too hazardous for my needs. What are the best catalytic alternatives for improved safety and scalability?

A3: For researchers seeking safer and more scalable methods, two main catalytic systems stand out:

  • TEMPO/Iron Co-catalyzed Oxidation: A patented method describes the oxidation of 1,4-butynediol using a composite catalyst system.[2] This system comprises an N-O free radical catalyst, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), and a ferrous (Fe²⁺) or ferric (Fe³⁺) salt co-catalyst. The reaction uses air or oxygen as the terminal oxidant. This process avoids pyrophoric reagents and cryogenic temperatures, significantly improving safety and simplifying the operational setup. Under optimized conditions, this method reports near-quantitative selectivity.[2]

  • Nickel-Catalyzed Direct Carboxylation: Several reports show that nickel complexes can catalyze the direct carboxylation of propargylic alcohols with gaseous CO₂.[3][6] This avoids the pre-formation of a stoichiometric acetylide. For example, a system using a nickel catalyst in conjunction with diethylzinc has been shown to be effective at atmospheric CO₂ pressure.[3] While this still involves an organometallic reagent (diethylzinc), it is used in the catalytic system rather than as a stoichiometric base.

Q4: What are the key differences between using a homogeneous vs. a heterogeneous catalyst for this type of synthesis?

A4: The choice between a homogeneous and heterogeneous catalyst involves a trade-off between activity, selectivity, and practical handling.

  • Homogeneous Catalysts: These are soluble in the reaction medium (e.g., Ni-phosphine complexes, TEMPO/Fe salt system).[2][3]

    • Expertise & Experience: They often exhibit higher activity and selectivity because the active sites are well-defined and highly accessible to the substrate. The reaction mechanism can be more readily studied and modified through ligand tuning.

    • Trustworthiness: The major drawback is the difficulty in separating the catalyst from the product mixture post-reaction. This can lead to product contamination and loss of the expensive catalyst, making reusability a significant challenge.[7]

  • Heterogeneous Catalysts: These exist in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid solution).

    • Expertise & Experience: While no robust heterogeneous catalyst is commercially established for this specific synthesis, the principle is highly attractive. They are easily separated by simple filtration, which simplifies product purification and allows for catalyst recycling.[8][9]

    • Trustworthiness: Heterogeneous catalysts can sometimes suffer from lower activity or selectivity compared to their homogeneous counterparts due to less uniform active sites and potential mass transfer limitations. Catalyst deactivation through leaching of the active metal or fouling of the surface can also be an issue.[10]

Table 1: Comparative Overview of Synthetic Systems
Catalyst System/ReagentStarting MaterialTypical YieldProsCons
n-Butyllithium / CO₂Propargyl AlcoholHigh (>80%)High yield, well-established procedure.[2]Pyrophoric reagent, cryogenic temps, strict inert atmosphere required.[2][5]
Grignard Reagent / CO₂Propargyl AlcoholGood (65%)Less pyrophoric than n-BuLi.[4]Requires autoclave for optimal yield, long reaction times.[4]
TEMPO / Fe Salt / O₂1,4-ButynediolHigh (Selectivity ~100%)High safety profile, scalable, avoids pyrophorics.[2]Requires careful control of oxygen/air feed.
Nickel / Diethylzinc / CO₂Propargyl AlcoholModerate to GoodCatalytic, operates at atmospheric CO₂ pressure.[3]Requires organozinc co-reagent, potential for side reactions.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Q: My carboxylation using n-BuLi followed by CO₂ quench is giving very low yields. What went wrong?

A: This is a classic issue almost always tied to reaction conditions and reagent quality. Here is a systematic troubleshooting workflow.

start Low Yield in n-BuLi Carboxylation q1 1. Was the n-BuLi titrated recently? Is it a fresh bottle? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 2. Was the glassware rigorously flame-dried under vacuum? a1_yes->q2 sol1 Action: Titrate n-BuLi before use or use a fresh, sealed bottle. Old n-BuLi has lower molarity. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 3. Was the solvent (THF/Ether) freshly distilled from a drying agent (e.g., Na/benzophenone)? a2_yes->q3 sol2 Action: Ensure all glassware is free of adsorbed water. Flame-dry all parts immediately before assembly. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 4. How was CO₂ introduced? (Gas vs. Solid) a3_yes->q4 sol3 Action: Use a solvent from a freshly opened anhydrous bottle or distill it. THF is hygroscopic. a3_no->sol3 a4_gas Bubbling Gas q4->a4_gas a4_solid Pouring onto Dry Ice q4->a4_solid sol4a Issue: Bubbling can be inefficient and introduce moisture. The alpha-position of the product is acidic and can be deprotonated by unreacted acetylide, quenching it. [10] a4_gas->sol4a sol4b Best Practice: Quench the reaction by pouring it onto a large excess of freshly crushed, high-quality dry ice. This ensures rapid and complete carboxylation. a4_solid->sol4b

Caption: Troubleshooting workflow for low yield in organolithium-based carboxylation.

Q: My catalytic oxidation of 1,4-butynediol is stalling or showing low conversion. What should I investigate?

A: For the TEMPO/Fe salt system, incomplete conversion is often related to the catalyst turnover or the oxidant delivery.

  • Catalyst Integrity: Ensure the TEMPO has not degraded (it should be a red-orange crystalline solid). The iron salt should be of high purity.

  • Oxygen/Air Delivery: The reaction is dependent on the efficient delivery of the oxidant. If using air, ensure the bubbling is vigorous enough to maintain a saturated solution. If using an O₂ balloon, ensure there are no leaks. Poor mass transfer of oxygen from the gas to the liquid phase is a common reason for slow reactions.

  • Solvent Choice: The patent specifies organic solvents like acetonitrile or acetone.[2] Ensure the solvent is appropriate and not participating in side reactions.

  • pH Environment: While not explicitly stated as a primary factor, the pH can influence the stability of the catalytic species. Ensure no acidic or basic impurities are present in the starting materials.

Issue 2: Poor Product Selectivity
Q: My reaction produces significant byproducts. How can I improve selectivity for the desired acid?

A: Byproduct formation is highly dependent on the chosen synthetic route and catalyst.

  • If using Propargyl Alcohol Carboxylation: A common side reaction with certain metal catalysts is the formation of α-alkylidene cyclic carbonates.[11] This occurs via an intramolecular cyclization pathway. Another potential byproduct with catalysts like nickel carbonyl is the regioisomeric trans-γ-hydroxycrotonate, resulting from addition to the internal carbon of the alkyne.[12]

    • Solution: Catalyst and ligand choice is paramount. If cyclic carbonates are the issue, a different metal system may be needed. For instance, while some Cu-based systems are excellent for carbonate formation, they are not ideal for synthesizing the open-chain acid.[11] If regioisomers are forming, adjusting the ligands on the metal center can often steer the regioselectivity.

  • If using 1,4-Butynediol Oxidation: The primary byproduct is the over-oxidation to 1,4-butynedioic acid.

    • Solution: This indicates the reaction was run for too long or the catalyst loading was incorrect. The patent suggests monitoring the reaction endpoint by HPLC to stop the reaction once the mono-acid is formed, preventing the second oxidation.[2] Adjusting the molar ratio of the N-O free radical catalyst can also control the selectivity.[2]

Issue 3: Catalyst Deactivation
Q: My homogeneous catalyst seems to die during the reaction, evidenced by precipitation (e.g., palladium black). What is happening?

A: Catalyst deactivation is a critical challenge in homogeneous catalysis.

  • Causality: Deactivation can occur via several mechanisms. In a related palladium-catalyzed carbonylation of propargyl alcohol, it was found that the acrylate product reacted with the phosphine ligand to form a quaternary phosphonium salt.[13][14] This sequesters the ligand, destabilizing the palladium(0) active species and leading to its aggregation into inactive palladium black.

  • Self-Validation/Solution:

    • Analyze the Byproducts: Use techniques like NMR or Mass Spectrometry on the crude reaction mixture to identify potential catalyst-inhibiting species, such as the phosphonium salt mentioned.

    • Modify the Ligand: Switching to a more sterically hindered or electronically different phosphine ligand can prevent this side reaction.

    • Optimize Conditions: Lowering the reaction temperature or reducing the reaction time can sometimes minimize the rate of deactivation relative to the rate of the desired catalytic turnover.

    • Consider Immobilization: Anchoring the homogeneous catalyst to a solid support can sometimes enhance its stability and prevent the aggregation that leads to deactivation.[7]

Section 3: Experimental Protocols

Protocol 1: Lab-Scale Synthesis via Carboxylation of Propargyl Alcohol (n-BuLi Method)

This protocol is adapted from established procedures and requires expertise in handling air-sensitive reagents.[2][5]

  • Setup: Flame-dry a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Allow to cool to room temperature under a positive pressure of dry nitrogen.

  • Reagent Addition: Add 100 mL of anhydrous tetrahydrofuran (THF) via cannula. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add 1.1 equivalents of n-butyllithium (e.g., 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Intermediate Formation: Add 1.0 equivalent of propargyl alcohol dropwise. A white precipitate of the lithium acetylide may form. Stir the mixture at -78 °C for 1 hour.

  • Carboxylation: Prepare a separate flask with a large excess (~10 equivalents) of freshly crushed dry ice. Rapidly transfer the cold acetylide suspension via a wide-bore cannula onto the dry ice with vigorous stirring.

  • Quench & Work-up: Allow the mixture to warm to room temperature. The CO₂ will sublime. Quench the remaining mixture by carefully adding 50 mL of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.

Protocol 2: Scalable Synthesis via Catalytic Oxidation of 1,4-Butynediol (TEMPO/Fe Method)

This protocol is based on the process described in patent CN113651684A.[2]

  • Setup: To a 500 mL jacketed reactor equipped with a mechanical stirrer, gas inlet tube, and condenser, add 200 mL of acetonitrile.

  • Catalyst Loading: Add 1,4-butynediol (1.0 eq), TEMPO (0.01 eq, 1 mol%), and ferric chloride (FeCl₃) (0.005 eq, 0.5 mol%).

  • Reaction: Begin vigorous stirring and start bubbling air or oxygen through the solution via the gas inlet tube at a controlled rate. Maintain the reaction temperature at 40-50 °C.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by HPLC. The goal is to maximize the formation of the mono-acid product while minimizing the di-acid byproduct.

  • Work-up: Once HPLC analysis shows complete consumption of the starting material, stop the gas flow and cool the reaction to room temperature.

  • Purification: The solvent can be removed under reduced pressure. The resulting crude product can be purified by standard methods such as crystallization from an appropriate solvent system.

References

Technical Support Center: A Guide to Overcoming Scale-Up Challenges in 4-Hydroxybut-2-ynoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 4-hydroxybut-2-ynoic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of this valuable intermediate from the laboratory bench to larger-scale production. This compound is a critical building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers, prized for its versatile alkyne, carboxylic acid, and hydroxy functional groups that allow for a wide range of chemical transformations.[1]

Scaling up any chemical synthesis introduces challenges not always apparent at the bench. This guide provides in-depth, field-proven insights into common synthetic routes and offers a structured troubleshooting framework to address the specific hurdles encountered during the scale-up of this compound production.

Overview of Primary Synthetic Strategies

The most prevalent and industrially viable method for producing this compound is the selective oxidation of one of the primary alcohol groups of but-2-yne-1,4-diol. The choice of oxidant and reaction conditions is paramount for achieving high selectivity and yield, especially at scale.

  • Modern Catalytic Oxidation (Recommended for Scale-Up): The use of catalytic systems is highly favored for industrial applications due to improved safety, reduced waste, and often milder reaction conditions. A prominent method involves using a stable N-O radical catalyst like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in conjunction with a co-catalyst, such as an iron salt (e.g., FeCl₃, Fe(NO₃)₃).[2][3] This system can utilize air or pure oxygen as the terminal oxidant, making it an environmentally friendly and cost-effective choice.[2][3] These reactions are typically performed in organic solvents like toluene, which is preferred for industrial applications over chlorinated solvents.[3]

  • Stoichiometric Oxidation (Classic, with Caveats): The Jones oxidation, which utilizes chromic acid (CrO₃ in aqueous sulfuric acid and acetone), is a classic and potent method for oxidizing primary alcohols to carboxylic acids.[4][5][6] It is known for being rapid, high-yielding, and tolerant of alkyne functionalities.[4][7] However, its application at scale is strongly discouraged due to the high toxicity and carcinogenicity of chromium(VI) compounds, which present significant handling and waste disposal challenges.[7][8]

  • Alternative Routes (Limited Industrial Viability): Other reported methods, such as the reaction of propargyl alcohol with n-butyllithium followed by quenching with CO₂, are often unsuitable for large-scale production.[2] These routes require cryogenic temperatures, strictly anhydrous conditions, and expensive reagents, posing significant safety and cost hurdles.[2] Similarly, enzymatic and electrolytic oxidation methods reported in the literature often suffer from very low reactant concentrations, making them impractical for producing kilogram-scale quantities.[2]

Scale-Up Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address common problems encountered during the scale-up process.

Q1: My reaction shows low or stalled conversion of the but-2-yne-1,4-diol starting material. What are the likely causes and solutions?

A1: Low conversion at scale often points to issues with mass transfer, catalyst activity, or insufficient oxidant.

  • Causality: At the bench scale, efficient stirring and a high surface-area-to-volume ratio ensure good mixing and gas-liquid transfer (if using air/O₂). In a large reactor, "dead zones" with poor mixing can develop, and the efficiency of gas introduction becomes critical. The catalyst, though used in small amounts, may be deactivated by impurities or may not be distributed homogeneously.

  • Troubleshooting Steps:

    • Evaluate Mixing Efficiency: Ensure your reactor's agitation is sufficient to maintain a homogeneous slurry or solution. For catalytic aerobic oxidations, a vortex that draws gas from the headspace into the liquid phase is crucial. Consider switching to a different impeller design (e.g., Rushton turbine) if gas dispersion is poor.

    • Check Catalyst Purity and Loading: Verify the quality of your TEMPO and iron salt catalysts. Impurities can poison the catalytic cycle. When scaling up, ensure the catalyst is added in a way that promotes rapid dispersion. For the TEMPO/Fe system, catalyst loading is typically between 0.2-2 mol% for TEMPO and 0.2-5 mol% for the iron salt, relative to the but-2-yne-1,4-diol.[2]

    • Optimize Oxidant Delivery: If using air or oxygen, ensure the sparging rate is sufficient and the bubbles are small for maximal gas-liquid contact. Monitor the oxygen concentration in the reactor headspace to ensure it's not being depleted faster than it's supplied.

    • Rule Out Inhibitors: The but-2-yne-1,4-diol starting material can sometimes contain impurities from its manufacturing process that may inhibit the catalyst. Consider purifying the starting material by recrystallization if you suspect this is an issue.

Q2: I am observing a significant amount of the over-oxidation byproduct, but-2-ynedioic acid. How can I improve selectivity for the mono-acid?

A2: Formation of the diacid is a classic selectivity challenge. It indicates that the intermediate product, this compound, is being oxidized further.

  • Causality: The terminal alcohol of the desired product is also susceptible to oxidation. Over-oxidation is often exacerbated by localized high concentrations of the oxidant, extended reaction times, or elevated temperatures. The selectivity of TEMPO-based systems for primary over secondary alcohols is well-known, but its selectivity between two different primary alcohols (one on the starting material, one on the product) depends heavily on reaction conditions.[9]

  • Troubleshooting Steps:

    • Control Reaction Temperature: Run the reaction at the lower end of the recommended temperature range. For TEMPO/Fe oxidations, room temperature is often sufficient.[3] Lower temperatures slow the rate of the second oxidation more than the first.

    • Limit Reaction Time: Monitor the reaction closely using an appropriate analytical method (e.g., TLC, HPLC, or ¹H NMR of aliquots). Stop the reaction as soon as the starting material is consumed to prevent subsequent oxidation of the product.

    • Modify Reagent Addition: Instead of adding all the oxidant at once (in the case of stoichiometric oxidants), use a slow addition profile. For catalytic systems, ensure the delivery of air/O₂ is constant and not excessive.

    • Adjust pH (for hypochlorite-based systems): If using a system with bleach (NaOCl) as the co-oxidant, maintaining the pH in the recommended range (often slightly basic) is critical for selectivity.[9]

Q3: The reaction is highly exothermic and difficult to control at a larger scale. How can I safely manage heat dissipation?

A3: Poor heat management is a major safety risk during scale-up. Oxidations, particularly the Jones oxidation, are notoriously exothermic.[8]

  • Causality: The surface-area-to-volume ratio decreases dramatically as the reactor size increases. A reaction that is easily cooled by the flask walls in the lab can quickly run away in a large vessel where heat cannot be removed efficiently.

  • Troubleshooting Steps:

    • Use Semi-Batch Addition: This is the most effective control strategy. Add the oxidant (e.g., Jones reagent) or the substrate solution slowly and controllably to the reactor, allowing the cooling system to keep pace with heat generation. The addition rate should be directly tied to the internal temperature of the reactor.

    • Ensure Adequate Cooling Capacity: Before starting, confirm that your reactor's cooling jacket and chiller system can handle the calculated maximum heat output of the reaction.

    • Use a Diluted Reagent Stream: Adding a more dilute solution of the oxidant over a longer period can effectively reduce the instantaneous heat generation rate.

    • Implement a Quenching Strategy: Have a pre-planned and tested quenching procedure ready. For Jones oxidation, the addition of isopropanol is a common method to safely consume excess oxidant.[7]

Q4: My final product is difficult to purify. It's contaminated with starting material and inorganic salts from the work-up. What strategies are recommended?

A4: The high polarity and water solubility of both the starting material and the product can complicate purification.

  • Causality: this compound has both a polar hydroxyl group and a carboxylic acid, making it soluble in water and polar organic solvents. This can lead to poor partitioning during aqueous extractions and difficulty in finding a suitable crystallization solvent.

  • Troubleshooting Steps:

    • Optimize Aqueous Work-up: After quenching the reaction, the product is typically present as a salt (e.g., carboxylate). The solution must be acidified (e.g., with 1M HCl) to a pH of ~2-3 to protonate the carboxylic acid, making it more soluble in organic solvents.[10]

    • Select the Right Extraction Solvent: Use a polar organic solvent like ethyl acetate (EtOAc) for extraction. Perform multiple extractions (e.g., 3-5 times) to ensure complete recovery from the aqueous layer.

    • Perform a Brine Wash: After combining the organic layers, wash them with a saturated NaCl solution (brine). This helps to remove residual water and some water-soluble inorganic impurities.

    • Develop a Crystallization Protocol: After drying the organic layer (e.g., over anhydrous MgSO₄ or Na₂SO₄) and concentrating it under reduced pressure, attempt crystallization. Given the product's polarity, a solvent system like EtOAc/hexanes or dichloromethane/hexanes may be effective. The product is a solid with a melting point of 115-116°C, which suggests it should be crystalline.[1]

Frequently Asked Questions (FAQs)

  • Q: What are the primary safety hazards associated with but-2-yne-1,4-diol, and how should it be handled at scale?

    • A: But-2-yne-1,4-diol is a corrosive solid that can cause severe skin and eye burns.[11][12] It is also toxic if swallowed or inhaled.[13] A key hazard is the risk of explosion when it comes in contact with bases, strong oxidizing agents, or halogens.[11] When handling at scale, always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and a face shield.[11][14] Ensure the handling area is well-ventilated and that all equipment is properly grounded. Store away from incompatible materials.[14]

  • Q: What are the disposal considerations for chromium-based reagents from a Jones oxidation?

    • A: All waste streams containing chromium(VI) and chromium(III) are considered hazardous and highly toxic.[7] They must be collected and disposed of according to strict environmental regulations. The waste should never be discharged into standard drains. It must be treated by a licensed hazardous waste disposal company. Due to these environmental and safety concerns, avoiding chromium-based oxidants at scale is strongly recommended.[8]

  • Q: What analytical techniques are recommended for in-process monitoring?

    • A: Thin-Layer Chromatography (TLC) is a fast and effective way to qualitatively monitor the disappearance of the starting material (but-2-yne-1,4-diol) and the appearance of the product. A more quantitative method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization can provide precise information on conversion and purity. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of reaction aliquots can also be used to track the reaction progress by observing the disappearance of starting material signals and the emergence of product signals.

  • Q: What are the recommended storage conditions for the final product, this compound?

    • A: The purified solid product should be stored in a tightly sealed container in a refrigerated environment, typically at 2-8°C, to prevent potential degradation over time.[1]

Key Experimental Protocols

Protocol 1: TEMPO/Fe-Catalyzed Aerobic Oxidation of But-2-yne-1,4-diol

This protocol is a representative procedure based on modern catalytic methods described in the literature.[2][3] Researchers must optimize conditions for their specific equipment and scale.

  • Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, gas inlet/sparger, temperature probe, and condenser with but-2-yne-1,4-diol (1.0 eq).

  • Solvent and Catalyst Addition: Add an appropriate organic solvent (e.g., toluene, acetonitrile) to the reactor.[2][3] Add the catalytic amounts of TEMPO (e.g., 1 mol%) and an iron salt such as Fe(NO₃)₃·9H₂O (e.g., 2 mol%).

  • Reaction Initiation: Begin vigorous stirring to ensure good mixing. Start a continuous flow of air or oxygen through the gas sparger into the reaction mixture.

  • Temperature Control: Maintain the internal temperature at the desired setpoint (e.g., 25-40°C), using the reactor's cooling system to manage any exotherm.

  • Monitoring: Track the reaction's progress by taking aliquots periodically and analyzing them via TLC or HPLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, stop the gas flow and cool the mixture to room temperature.

Protocol 2: Aqueous Work-up and Purification

  • Quench and Filter (if necessary): If catalysts are insoluble, they can be filtered off. Otherwise, proceed to the next step.

  • Acidification: Transfer the reaction mixture to a separation funnel or work-up vessel. Add water and acidify the aqueous phase to pH 2-3 using 1M HCl.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine to remove inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Visualization of Workflows

Diagram 1: Synthesis and Purification Workflow This diagram illustrates the general process flow from starting materials to the final, purified product using the recommended catalytic oxidation method.

cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification A Charge Reactor: - But-2-yne-1,4-diol - Solvent (Toluene) B Add Catalysts: - TEMPO - Fe(NO3)3 A->B C Run Reaction: - Vigorous Stirring - Sparge with Air/O2 - Temperature Control B->C D Monitor Progress (TLC / HPLC) C->D E Acidify Mixture (pH 2-3 with HCl) D->E Reaction Complete F Extract with Ethyl Acetate (3x) G Wash & Dry Organic Layer H Concentrate & Recrystallize I Pure this compound H->I

Caption: Workflow for the Catalytic Synthesis and Purification of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield This diagram provides a logical path for diagnosing and solving issues related to low product yield.

Start Problem: Low Yield Check_Conversion Is Starting Material Fully Consumed? Start->Check_Conversion Check_Mass_Balance Is Mass Balance Low? (Significant Side Products) Check_Conversion->Check_Mass_Balance Yes No_Conversion_Reason Likely Cause: - Poor Mixing - Inactive Catalyst - Insufficient Oxidant Check_Conversion->No_Conversion_Reason No Mass_Balance_Reason Likely Cause: - Over-oxidation - Other Side Reactions Check_Mass_Balance->Mass_Balance_Reason Yes Purification_Issue Likely Cause: - Poor Extraction Efficiency - Losses During Crystallization Check_Mass_Balance->Purification_Issue No No_Conversion_Solution Solution: - Increase Agitation/Gas Flow - Use Fresh Catalyst - Check Oxidant Source No_Conversion_Reason->No_Conversion_Solution Mass_Balance_Solution Solution: - Lower Temperature - Reduce Reaction Time - Monitor Closely Mass_Balance_Reason->Mass_Balance_Solution Purification_Solution Solution: - Adjust Work-up pH - Increase No. of Extractions - Optimize Crystallization Solvent Purification_Issue->Purification_Solution

Caption: Decision Tree for Troubleshooting Low Yield in Synthesis.

References

Technical Support Center: Characterization of Impurities in 4-Hydroxybut-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the characterization of impurities in 4-hydroxybut-2-ynoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with analyzing this unique and highly functionalized molecule. This compound, with its combination of a carboxylic acid, a hydroxyl group, and an alkyne, is a versatile synthetic intermediate but also presents specific analytical hurdles due to its high polarity and potential for a range of impurities.[1]

This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios, ensuring the scientific integrity and reliability of your analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the most common impurities I should expect in my this compound sample?

Answer:

The impurity profile of this compound is heavily dependent on its synthetic route. A common method for its preparation involves the selective oxidation of 1,4-butynediol.[2] Based on this, you should anticipate the following types of impurities:

  • Unreacted Starting Materials: The most common impurity is residual 1,4-butynediol . Its presence indicates an incomplete reaction.

  • Over-oxidation By-products: A likely impurity is 1,4-butynedioic acid (acetylenedicarboxylic acid), which results from the oxidation of both alcohol groups of the starting material.[2]

  • Process-Related Impurities:

    • Catalysts used in the synthesis, such as iron salts or N-O radical catalysts (e.g., TEMPO), could be present in trace amounts.[2]

    • Solvents used during the reaction or purification (e.g., acetonitrile, acetone, halogenated alkanes) may also be present.[2]

  • Degradation Products: Although specific degradation pathways are not extensively documented in readily available literature, the molecule's structure suggests potential for hydration of the alkyne or polymerization under certain pH and temperature conditions.

  • Isomeric Impurities: Depending on the synthetic conditions, the corresponding alkene, 4-hydroxybut-2-enoic acid , could potentially form, though this is less common for this specific synthesis.[3]

FAQ 2: My sample is showing poor peak shape and retention during reversed-phase HPLC analysis. What's causing this and how can I fix it?

Answer:

This is a very common issue. This compound is a highly polar compound due to its carboxylic acid and hydroxyl groups. Standard reversed-phase liquid chromatography (RPLC) columns (like C18) are designed for nonpolar compounds and often provide insufficient retention for polar analytes, leading to elution near the void volume, poor peak shape, and inadequate separation from other polar impurities.[4]

Here are several proven strategies to overcome this challenge:

Troubleshooting Strategies for Poor Retention & Peak Shape
  • Ion Suppression Reversed-Phase Liquid Chromatography (IS-RPLC):

    • Why it works: For acidic compounds like this compound, operating the mobile phase at a low pH (at least 2 pH units below the analyte's pKa) suppresses the ionization of the carboxylic acid group.[4] The neutral, protonated form of the acid is less polar and will interact more strongly with the nonpolar stationary phase, leading to increased retention and improved peak shape.[4]

    • How to implement: Use a mobile phase containing an acidifier like 0.1% formic acid or phosphoric acid. A good starting point is a gradient with water (containing 0.1% formic acid) and acetonitrile or methanol.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Why it works: HILIC is specifically designed for the retention and separation of highly polar analytes. It utilizes a polar stationary phase (like bare silica or polar bonded phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[6] This creates a water-rich layer on the surface of the stationary phase into which polar analytes can partition, leading to strong retention.

    • How to implement: Use a HILIC-designated column. The strong solvent in HILIC is water, which is the opposite of RPLC. A typical gradient would start with high acetonitrile content (e.g., 95%) and decrease over time.[6]

  • Ion-Exclusion Chromatography (IEC):

    • Why it works: This is a highly effective mode for separating organic acids.[7] It uses a stationary phase with fixed ionic groups (an ion-exchange resin) to separate analytes based on charge. Separation is achieved through the Donnan exclusion of ionized analytes from the pores of the stationary phase. It is particularly effective for separating weak acids.[7][8]

    • How to implement: This requires a specialized ion-exclusion column and often an acidic mobile phase, such as dilute sulfuric acid.

Workflow for Optimizing Chromatography

G start Start: Poor Peak Shape/ No Retention in RPLC check_column Is the column appropriate for polar analytes? start->check_column try_is_rplc Implement Ion Suppression RPLC (e.g., add 0.1% Formic Acid) check_column->try_is_rplc Yes, using standard C18/C8 eval_is_rplc Evaluate Peak Shape & Retention try_is_rplc->eval_is_rplc is_rplc_ok Problem Solved eval_is_rplc->is_rplc_ok Good is_rplc_fail Still Poor Performance eval_is_rplc->is_rplc_fail Poor switch_mode Switch Chromatographic Mode is_rplc_fail->switch_mode select_mode Select HILIC or Ion-Exclusion Chromatography switch_mode->select_mode run_hilic Run HILIC Method (High ACN, Polar Column) select_mode->run_hilic HILIC run_iec Run Ion-Exclusion Method (IEC Column, Acidic Eluent) select_mode->run_iec Ion-Exclusion optimize Optimize Gradient & Method Parameters run_hilic->optimize run_iec->optimize end Achieved Good Separation optimize->end G start Start: Low Sensitivity with UV Detector need_id Is structural information or identification needed? start->need_id use_ms Use Mass Spectrometry (LC-MS) for High Sensitivity & Mass Info need_id->use_ms Yes need_quant Is this for routine quantification of known impurities? need_id->need_quant No end_ms Impurity Detected & Identified use_ms->end_ms use_ic Use Ion Chromatography with Conductivity Detection for High Selectivity need_quant->use_ic Yes, for organic acids use_universal Use Universal Detector (CAD or ELSD) for Uniform Response need_quant->use_universal Yes, for general purpose end_quant Impurity Quantified use_ic->end_quant use_universal->end_quant G cluster_0 Separation & Detection cluster_1 Spectroscopic Analysis cluster_2 Confirmation a 1. Develop HPLC Method (e.g., LC-MS) b 2. Isolate Impurity (Preparative HPLC) a->b c 3. High-Resolution MS (HRMS) Determine Elemental Formula b->c d 4. NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Determine Connectivity c->d e 5. FTIR Spectroscopy Identify Functional Groups d->e f 6. Propose Structure e->f g 7. Confirm with Authentic Standard (if available) f->g

References

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 4-Hydroxybut-2-ynoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Building Block

4-Hydroxybut-2-ynoic acid is a highly functionalized molecule that serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[1] Its unique structure, featuring a hydroxyl group, a carboxylic acid, and an alkyne moiety, offers remarkable versatility for synthetic transformations such as esterifications, cyclizations, and coupling reactions.[1] This makes it an invaluable precursor for synthesizing complex molecules, including butyrolactone derivatives and other heterocyclic systems prevalent in medicinal chemistry.[1] Furthermore, its rigid structure and functional handles are leveraged in the development of specialty polymers and agrochemicals.[1] Given its importance, the efficient and safe synthesis of this compound is a topic of considerable interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the primary synthetic strategies, offering field-proven insights into the causality behind experimental choices and a critical evaluation of their respective merits and drawbacks.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches, distinguished by their starting materials and core chemical transformations:

  • Carboxylation of C3 Precursors: These methods start with propargyl alcohol or its derivatives and introduce a carboxyl group to form the C4 backbone.

  • Selective Oxidation of C4 Precursors: These routes begin with but-2-yne-1,4-diol and selectively oxidize one of the two primary alcohol functionalities to a carboxylic acid.

This guide will dissect the most prominent methods within each of these strategies, providing detailed protocols and comparative data to inform your selection of the most appropriate route for your research or development needs.

Route 1: Carboxylation of Propargyl Alcohol Derivatives

The fundamental principle of this approach is the formation of a new carbon-carbon bond by adding a carboxyl group (–COOH) to the terminal alkyne of a propargyl alcohol derivative.

Method A: Classical Deprotonation-Carboxylation

This long-established method relies on the high acidity of the terminal alkyne proton. A strong organometallic base, typically n-butyllithium (n-BuLi), is used to deprotonate the alkyne, generating a highly nucleophilic lithium acetylide. This intermediate is then quenched with solid carbon dioxide (dry ice) to yield the corresponding lithium carboxylate, which upon acidic workup, gives the final product.

Causality of Experimental Choices: The use of n-BuLi is dictated by its sufficient basicity to quantitatively deprotonate the terminal alkyne. The reaction must be conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere) at low temperatures (typically -78 °C) to prevent side reactions, as n-BuLi is highly reactive towards water, oxygen, and even the solvent (tetrahydrofuran, THF) at higher temperatures. The use of a large excess of crushed dry ice ensures efficient trapping of the acetylide.

Experimental Protocol: Deprotonation-Carboxylation

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reaction Setup: Dissolve propargyl alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (2.1 eq, typically 2.5 M in hexanes) dropwise via syringe, maintaining the temperature below -70 °C. The hydroxyl group is deprotonated first, followed by the terminal alkyne. Stir the resulting slurry for 1-2 hours at -78 °C.

  • Carboxylation: In a separate flask, crush a large excess of dry ice. Rapidly transfer the reaction mixture onto the crushed dry ice via a cannula.

  • Quenching and Workup: Allow the mixture to warm to room temperature. Quench with water and acidify to pH ~2 with dilute hydrochloric acid (e.g., 1 M HCl).

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.

Method B: Nickel-Catalyzed Reductive Carboxylation

A more contemporary and safer alternative to the classical approach involves a nickel-catalyzed reductive carboxylation using carbon dioxide at atmospheric pressure.[2] This method avoids pyrophoric organolithium reagents and cryogenic conditions.

Causality of Experimental Choices: This reaction utilizes a Ni(0) catalyst, often generated in situ, which undergoes oxidative addition to the C-O bond of the propargyl alcohol.[2] A reducing agent, such as manganese powder, is required to drive the catalytic cycle.[2] The reaction proceeds through a hydrogenation step, where a nickel hydride intermediate (formed from water) reduces the propargyl alcohol to an allylic alcohol intermediate, which then undergoes carboxylation.[2][3] This provides the β,γ-unsaturated carboxylic acid as the product.

Experimental Protocol: Nickel-Catalyzed Carboxylation

Adapted from Mei, T.-S., et al., Org. Lett., 2017, 19, 2969-2972.[2]

  • Apparatus Setup: In a glovebox, add NiCl₂(dme) (10 mol %), a suitable ligand (e.g., 1,2-bis(diphenylphosphino)benzene, 12 mol %), and manganese powder (3.0 eq) to an oven-dried vial equipped with a magnetic stir bar.

  • Reaction Setup: Remove the vial from the glovebox, add propargyl alcohol (1.0 eq) and a solvent mixture (e.g., DMF/H₂O).

  • Carboxylation: Purge the vial with a balloon of carbon dioxide (1 atm) and stir the mixture vigorously at room temperature for the specified reaction time (e.g., 16-24 hours).

  • Workup and Purification: Upon completion, acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by flash column chromatography.

Route 2: Selective Oxidation of But-2-yne-1,4-diol

This strategy starts with the symmetrical C4 precursor, but-2-yne-1,4-diol, and relies on the selective oxidation of one of the two primary hydroxyl groups to a carboxylic acid. The key challenge is preventing over-oxidation to the corresponding dicarboxylic acid or other side products.

Method A: TEMPO-Catalyzed Aerobic Oxidation

This method represents a greener approach, utilizing a stable nitroxyl radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), as a catalyst. The terminal oxidant is air or oxygen, making it an environmentally benign process. A co-catalyst, typically a ferrous or ferric salt, is used to facilitate the catalytic cycle.[4]

Causality of Experimental Choices: The TEMPO/metal co-catalyst system provides high selectivity for the oxidation of primary alcohols.[4] The active oxidant is the N-oxoammonium ion, which is generated from TEMPO. This species oxidizes the alcohol to an aldehyde, which is then further oxidized to the carboxylic acid in the aqueous environment. The use of air or oxygen as the terminal oxidant makes this process highly atom-economical and avoids hazardous waste associated with stoichiometric inorganic oxidants.

Experimental Protocol: TEMPO-Catalyzed Aerobic Oxidation

Based on patent CN113651684A.[4]

  • Reaction Setup: In a reaction vessel, charge but-2-yne-1,4-diol (1.0 eq), a TEMPO derivative (e.g., TEMPO or 4-hydroxy-TEMPO, 0.2–2 mol %), a ferrous or ferric salt catalyst (e.g., FeCl₃ or FeSO₄, 0.2-5 mol %), and a suitable organic solvent (e.g., acetonitrile, acetone).[4]

  • Oxidation: Continuously bubble air or oxygen through the reaction mixture at a controlled temperature (e.g., room temperature to 60 °C).

  • Monitoring and Workup: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC). Once the starting material is consumed, stop the gas flow.

  • Purification: The solvent is removed under reduced pressure. The residue is then dissolved in water, acidified, and extracted with an organic solvent. The product is isolated after drying and evaporation of the extraction solvent.

Method B: Jones Oxidation

The Jones oxidation is a classical and powerful method for oxidizing primary alcohols to carboxylic acids.[5] It employs Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone.[5][6]

Causality of Experimental Choices: The strongly acidic and oxidizing nature of chromic acid (H₂CrO₄), formed in situ, ensures the complete oxidation of the primary alcohol.[5] The reaction proceeds via a chromate ester intermediate. The alcohol is first oxidized to an aldehyde, which, in the aqueous acidic medium, forms a hydrate (gem-diol).[7] This hydrate is then further oxidized by the Jones reagent to the carboxylic acid.[7] Acetone is used as a co-solvent to solubilize the organic substrate. The reaction is typically exothermic and requires careful temperature control.

Experimental Protocol: Jones Oxidation

  • Preparation of Jones Reagent: Dissolve chromium trioxide in water, and then slowly add concentrated sulfuric acid with cooling in an ice bath.[7]

  • Reaction Setup: Dissolve but-2-yne-1,4-diol (1.0 eq) in acetone and cool the solution in an ice bath (0-5 °C).

  • Oxidation: Add the prepared Jones reagent dropwise to the solution of the diol, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange/red to a murky green as the Cr(VI) is reduced to Cr(III). The addition is continued until a faint orange color persists.

  • Quenching: Quench the excess oxidant by the dropwise addition of isopropyl alcohol until the green color is stable.

  • Workup and Purification: Remove the acetone under reduced pressure. Extract the remaining aqueous layer multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified.

Comparative Summary of Synthesis Routes

FeatureDeprotonation-CarboxylationNi-Catalyzed CarboxylationTEMPO-Catalyzed OxidationJones Oxidation
Starting Material Propargyl AlcoholPropargyl AlcoholBut-2-yne-1,4-diolBut-2-yne-1,4-diol
Key Reagents n-BuLi, Dry Ice (CO₂)Ni catalyst, Mn, CO₂TEMPO, Fe salt, Air/O₂CrO₃, H₂SO₄, Acetone
Yield Generally HighGood to HighHigh SelectivityGenerally High
Reaction Conditions Cryogenic (-78 °C), Inert atm.Room Temp, 1 atm CO₂Mild (RT - 60 °C), Air/O₂Low Temp (0-10 °C), Acidic
Safety Concerns Pyrophoric n-BuLi, CryogenicsMetal catalyst handlingGenerally safeHighly Toxic/Carcinogenic Cr(VI)
Environmental Stoichiometric organometallic wasteCatalytic metal, Mn wasteGreen (Air is oxidant)Hazardous heavy metal waste
Scalability Challenging due to conditionsPotentially goodExcellent potentialProblematic due to waste

Visualization of Synthetic Workflows

Deprotonation_Carboxylation cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product Propargyl_Alcohol Propargyl Alcohol Deprotonation 1. Add n-BuLi in THF @ -78°C Propargyl_Alcohol->Deprotonation Carboxylation 2. Quench with excess Dry Ice (CO₂) Deprotonation->Carboxylation Workup 3. Acidic Workup (e.g., HCl) Carboxylation->Workup Final_Product This compound Workup->Final_Product

Caption: Workflow for Deprotonation-Carboxylation Route.

TEMPO_Oxidation cluster_start Starting Material cluster_reaction Catalytic Oxidation cluster_product Final Product Butynediol But-2-yne-1,4-diol Reaction TEMPO (cat.) Fe Salt (cat.) Air or O₂ in Solvent Butynediol->Reaction Final_Product This compound Reaction->Final_Product

Caption: Workflow for TEMPO-Catalyzed Oxidation Route.

Jones_Oxidation cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product Butynediol But-2-yne-1,4-diol Oxidation 1. Add Jones Reagent (CrO₃/H₂SO₄/Acetone) @ 0°C Butynediol->Oxidation Quench 2. Quench with Isopropanol Oxidation->Quench Workup 3. Extraction & Purification Quench->Workup Final_Product This compound Workup->Final_Product

Caption: Workflow for Jones Oxidation Route.

Conclusion and Future Outlook

The choice of synthetic route to this compound is a critical decision that balances factors of yield, cost, safety, and environmental impact.

  • The classical deprotonation-carboxylation method, while effective, is increasingly disfavored due to its reliance on hazardous reagents and stringent reaction conditions, making it poorly suited for large-scale production.

  • The Jones oxidation is an inexpensive and high-yielding laboratory method, but the extreme toxicity and carcinogenic nature of chromium(VI) reagents, along with the hazardous waste generated, make it untenable for green chemistry and industrial applications.[6][7]

  • The nickel-catalyzed carboxylation and TEMPO-catalyzed aerobic oxidation represent the most promising modern alternatives. The Ni-catalyzed route offers a safer way to utilize C3 precursors, while the TEMPO-catalyzed oxidation of but-2-yne-1,4-diol stands out for its high selectivity and use of air as the terminal oxidant, aligning well with the principles of green chemistry.

Looking forward, the development of enzymatic and electrochemical oxidation methods for but-2-yne-1,4-diol holds significant promise.[4] These approaches could offer even greater selectivity under milder conditions, further reducing the environmental footprint of synthesizing this vital chemical intermediate. As the demand for sustainable chemical manufacturing grows, these biocatalytic and electrocatalytic routes will undoubtedly become a major focus of research and development.

References

A Comparative Analysis of the Biological Efficacy of 4-Hydroxybut-2-ynoic Acid and Its Analogs as Neuromodulatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced differences in the biological activity of structurally related small molecules is paramount. This guide provides an in-depth comparison of 4-hydroxybut-2-ynoic acid and its analogs, focusing on their potential as neuromodulatory agents. We will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols for assessing their efficacy.

Introduction: The Chemical Landscape of this compound and Its Analogs

This compound is a multifunctional organic compound, primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals and other biologically active molecules[1]. Its structure, featuring a terminal alkyne, a carboxylic acid, and a primary alcohol, allows for diverse chemical modifications, leading to a wide array of analogs. While the specific biological targets of this compound are not extensively characterized in publicly available literature, its structural similarity to endogenous signaling molecules provides a strong basis for investigating its biological efficacy.

A prominent and better-studied analog is 4-hydroxybut-2-enoic acid (also known as trans-4-hydroxycrotonic acid or T-HCA). This molecule is a known analog and active metabolite of γ-hydroxybutyric acid (GHB), a neurotransmitter and psychoactive drug[2][3]. This relationship suggests that the primary biological target for this class of compounds is likely the GHB receptor system.

This guide will focus on the comparative efficacy of these compounds as ligands for the GHB receptor, while also exploring other potential biological activities, such as enzyme inhibition.

The GHB Receptor: A Primary Target

The central nervous system harbors specific high-affinity receptors for GHB. Activation of these receptors can modulate the release of various neurotransmitters, including glutamate. Notably, the effects mediated by the high-affinity GHB receptor are distinct from the sedative effects of high-dose GHB, which are mediated through the GABAB receptor[3][4].

Comparative Binding Affinities

A crucial metric for comparing the efficacy of these analogs is their binding affinity for the GHB receptor.

CompoundTarget ReceptorIC50 / AffinityNotes
4-Hydroxybut-2-enoic acid (T-HCA) High-affinity GHB receptor4-fold greater affinity than GHBActs as an agonist. Does not bind to the GABAB receptor[3].
4-Hydroxy-trans-2-nonenoic acid GHB receptorIC50 of 3.9 ± 1.1 µM (human cortex) and 5.6 ± 1.2 µM (rat cortex)A metabolite of lipid peroxidation, demonstrating that other hydroxy acids can bind to this receptor[5].
(E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoic acid GHB receptorIncreased affinity compared to natural GHBA patented derivative designed for enhanced receptor binding[6].
This compound GHB receptorData not availableBased on structural similarity, it is hypothesized to bind to the GHB receptor. The rigid alkyne bond may influence binding pose and affinity compared to the more flexible analogs.

Expert Insight: The introduction of unsaturation (a double or triple bond) in the carbon chain, as seen in T-HCA and this compound, appears to be a key structural feature for high-affinity binding to the GHB receptor. The rigidity of the alkyne in this compound, compared to the alkene in T-HCA, could lead to more specific interactions within the binding pocket, potentially increasing selectivity, though this remains to be experimentally verified.

Signaling Pathway

The activation of the high-affinity GHB receptor by an agonist like T-HCA has been shown to evoke an increase in extracellular glutamate concentrations, particularly in the hippocampus[3]. This suggests a role in modulating excitatory neurotransmission.

GHB_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Agonist 4-Hydroxybut-2-enoic Acid (or other analog) GHBR High-Affinity GHB Receptor Agonist->GHBR Binds Signaling_Cascade Intracellular Signaling Cascade GHBR->Signaling_Cascade Activates Glutamate_Release ↑ Glutamate Release Signaling_Cascade->Glutamate_Release Glutamate Glutamate GluR Glutamate Receptors (e.g., NMDA, AMPA) Glutamate->GluR Binds Postsynaptic_Effect Neuronal Excitation GluR->Postsynaptic_Effect Activates

Caption: Agonist binding to the presynaptic high-affinity GHB receptor, leading to increased glutamate release.

Potential for Enzyme Inhibition: The Case of Lactate Dehydrogenase

While the primary focus is on receptor binding, the structural features of these compounds also suggest they could act as enzyme inhibitors. Specifically, the α-hydroxy acid moiety combined with an unsaturated bond presents a potential pharmacophore for inhibiting dehydrogenases.

A study on 2-hydroxy-3-butynoate, an isomer of this compound, demonstrated that it acts as a suicide inactivator of the FAD-containing flavoenzyme D-lactate dehydrogenase (LDH) from Megasphaera elsdenii[7]. This inactivation occurs through the formation of a covalent adduct with the flavin cofactor.

Mechanism of Inactivation:

  • The enzyme's active site abstracts the α-hydrogen from 2-hydroxy-3-butynoate.

  • This generates a reactive allene carbanion intermediate.

  • The intermediate covalently attaches to the enzyme's FAD cofactor, leading to irreversible inactivation[7].

This finding strongly suggests that this compound and its analogs should be evaluated as potential inhibitors of mammalian lactate dehydrogenases, which are important targets in various diseases, including cancer[8].

LDH_Inhibition_Workflow Compound Test Compound (e.g., this compound) LDH_Assay LDH Enzyme Assay (Pyruvate + NADH -> Lactate + NAD+) Compound->LDH_Assay Spectrophotometer Measure NADH absorbance at 340 nm over time LDH_Assay->Spectrophotometer Data_Analysis Calculate rate of NADH consumption Determine IC50 values Spectrophotometer->Data_Analysis

Caption: Experimental workflow for assessing the inhibition of lactate dehydrogenase by test compounds.

Experimental Protocols

To ensure scientific rigor, the following detailed protocols are provided for assessing the biological efficacy of this compound and its analogs.

Protocol 1: Competitive Radioligand Binding Assay for GHB Receptor Affinity

This protocol determines the affinity of a test compound for the GHB receptor by measuring its ability to displace a known radioligand.

Materials:

  • Rat or human cerebral cortex tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand: [³H]NCS-382 (a specific GHB receptor ligand)

  • Test compounds (this compound and analogs) at various concentrations

  • GHB (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize cerebral cortex tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove debris. Centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in the assay buffer.

  • Binding Assay: In test tubes, combine the membrane preparation, [³H]NCS-382 (at a concentration near its Kd, e.g., 30 nM), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GHB.

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Inhibition Assay

This spectrophotometric assay measures the enzymatic activity of LDH and its inhibition by test compounds.

Materials:

  • Purified LDH enzyme (e.g., from bovine heart)

  • Assay buffer (e.g., 100 mM phosphate buffer, pH 7.0)

  • Sodium pyruvate (substrate)

  • NADH (cofactor)

  • Test compounds at various concentrations

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Assay Preparation: In each well of the 96-well plate, add the assay buffer, NADH solution, and the test compound at the desired concentration. Include control wells with no inhibitor.

  • Enzyme Addition: Add the LDH enzyme solution to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 5-10 minutes. The decrease in absorbance corresponds to the oxidation of NADH to NAD⁺.

  • Data Analysis: For each concentration of the inhibitor, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • IC50 Determination: Plot the percentage of LDH activity (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration. Fit the data to determine the IC50 value.

  • Mechanism of Inhibition (Optional): To determine if the inhibition is reversible or irreversible, perform a dialysis experiment. Incubate the enzyme with a high concentration of the inhibitor, then dialyze the mixture to remove the unbound inhibitor. Re-assay the enzyme activity. If activity is restored, the inhibition is reversible. If not, it is likely irreversible.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its analogs are promising candidates for modulating the GHB receptor system. The unsaturated analog, 4-hydroxybut-2-enoic acid (T-HCA), demonstrates high affinity and agonist activity at this receptor. Future research should focus on a direct comparison of the binding affinities and functional activities of the ynoic acid, enoic acid, and saturated butanoic acid analogs to establish a clear structure-activity relationship.

Furthermore, the potential for these compounds to act as irreversible inhibitors of lactate dehydrogenase opens up an entirely different therapeutic avenue, particularly in oncology. The dual-functionality of these small molecules makes them an exciting area for further investigation in drug discovery and development.

References

A Researcher's Guide to the Spectroscopic Analysis of 4-Hydroxybut-2-ynoic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of molecular structures is paramount. 4-Hydroxybut-2-ynoic acid is a valuable bifunctional molecule, possessing hydroxyl, carboxylic acid, and alkyne moieties that make it a versatile building block for synthesizing heterocyclic compounds and other biologically active molecules.[1] Its purity and identity must be unequivocally confirmed, a task heavily reliant on a multi-faceted spectroscopic approach.

This guide provides an in-depth comparative analysis of this compound and its common synthetic precursors, but-2-yne-1,4-diol and propargyl alcohol. We will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are synergistically employed to monitor the synthetic transformation and validate the final product's structure.

From Precursor to Product: A Common Synthetic Pathway

A prevalent method for synthesizing this compound involves the selective oxidation of a primary alcohol on a difunctional precursor. But-2-yne-1,4-diol serves as an ideal starting material. The selective oxidation of one of the primary alcohol groups to a carboxylic acid, while leaving the other intact, yields the desired product. This transformation is a key validation point for spectroscopic analysis. A common method involves using catalysts like N-O free radicals (e.g., TEMPO) in the presence of a co-catalyst to facilitate oxidation by air or oxygen.[2]

Below is a diagram illustrating this common synthetic route.

Synthesis Precursor But-2-yne-1,4-diol Reagents Selective Oxidation (e.g., TEMPO, O2) Precursor->Reagents Product This compound Reagents->Product

Caption: Synthetic pathway from but-2-yne-1,4-diol to this compound.

Comparative Spectroscopic Analysis

The core of product validation lies in comparing the spectra of the starting material and the final product. The introduction of a carboxylic acid group and the removal of symmetry in the molecule lead to distinct and predictable changes in the NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as its ability to form hydrogen bonds allows for the observation of exchangeable protons from -OH and -COOH groups.

¹H NMR: Tracking the Protons

  • Propargyl Alcohol (Precursor): This simple precursor shows a triplet for the terminal alkyne proton (C≡C-H), a doublet for the methylene protons (-CH₂-), and a broad singlet for the hydroxyl proton (-OH).[3][4][5][6]

  • But-2-yne-1,4-diol (Precursor): Due to the molecule's symmetry, the ¹H NMR spectrum is very simple, showing only two signals: a singlet for the four equivalent methylene protons (-CH₂-) and a broad singlet for the two hydroxyl protons (-OH).

  • This compound (Product): The product's spectrum is more complex due to the loss of symmetry. We expect to see two distinct signals for the non-equivalent methylene protons adjacent to the hydroxyl and carboxyl groups. Crucially, a very broad singlet, often downfield, will appear, corresponding to the acidic proton of the carboxylic acid.

¹³C NMR: The Carbon Skeleton

  • Propargyl Alcohol (Precursor): Three distinct carbon signals are expected: one for the methylene carbon (-CH₂-), and two for the non-equivalent alkyne carbons.[7]

  • But-2-yne-1,4-diol (Precursor): Its symmetry results in only two signals: one for the two equivalent methylene carbons and one for the two equivalent alkyne carbons.

  • This compound (Product): The key indicator of successful synthesis is the appearance of a signal in the characteristic downfield region for a carboxylic acid carbon (~170-185 ppm). The four carbon atoms are now non-equivalent, giving rise to four distinct signals: the carboxylic carbon, two alkyne carbons, and the methylene carbon.

CompoundKey ¹H NMR Signals (Typical δ, ppm)Key ¹³C NMR Signals (Typical δ, ppm)
Propargyl Alcohol ~4.1 (d, -CH₂), ~3.4 (t, C≡C-H), ~5.2 (br s, -OH)~50 (-CH₂), ~75 & ~82 (-C≡C-)
But-2-yne-1,4-diol ~4.1 (s, -CH₂), ~5.1 (br s, -OH)~50 (-CH₂), ~82 (-C≡C-)
This compound ~4.3 (s, -CH₂), ~5.5 (br s, -OH), >12.0 (br s, -COOH)~50 (-CH₂), ~75 & ~85 (-C≡C-), ~172 (C=O)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is exceptionally powerful for identifying functional groups. The transformation from a diol to a hydroxy acid introduces a carbonyl group, which has one of the most intense and recognizable absorption bands in an IR spectrum.

  • But-2-yne-1,4-diol (Precursor): The spectrum is dominated by a very broad and strong O-H stretching band around 3300-3400 cm⁻¹. A C-O stretch will appear in the fingerprint region (~1050-1150 cm⁻¹).[8][9][10] The internal C≡C bond will show a weak or absent signal around 2100-2260 cm⁻¹ due to the lack of a significant dipole moment change during vibration.

  • This compound (Product): The hallmark of the product is the appearance of a very strong, sharp C=O stretching band around 1700-1725 cm⁻¹.[11] Furthermore, the O-H stretch of the carboxylic acid is exceptionally broad, typically appearing from 2500-3300 cm⁻¹, and will overlap with C-H stretching frequencies. This broadness is due to strong hydrogen bonding dimerization. The original hydroxyl group's O-H stretch will still be present, contributing to this broad feature.

CompoundO-H Stretch (cm⁻¹)C≡C Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
But-2-yne-1,4-diol 3400-3300 (strong, broad)~2150 (weak/absent)N/A~1050 (strong)
This compound 3300-2500 (very broad)~2250 (weak)1725-1700 (strong, sharp)~1100 (medium)
Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns of a compound. Electrospray ionization (ESI) is a common soft ionization technique suitable for this class of polar molecules.

  • But-2-yne-1,4-diol (Precursor): The molecular weight is 86.09 g/mol .[8][9] In ESI-MS, one might observe the protonated molecule [M+H]⁺ at m/z 87 or a sodium adduct [M+Na]⁺ at m/z 109.

  • This compound (Product): The molecular weight is 100.07 g/mol .[1][12][13] In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ at m/z 99 would be a clear indicator of the product. The increase in mass by 14 units (O - H₂) from the precursor is a direct confirmation of the oxidation.

Experimental Protocols & Analytical Workflow

Achieving reliable data requires meticulous experimental execution. The following are generalized protocols for the key analytical techniques.

Protocol 1: Synthesis of this compound
  • In a reaction flask, dissolve but-2-yne-1,4-diol in a suitable organic solvent.

  • Add the N-O free radical catalyst (e.g., 4-hydroxy-TEMPO) and a co-catalyst (e.g., a ferrous salt).[2]

  • Continuously introduce air or oxygen into the reaction mixture while maintaining a constant temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and acidify the mixture.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product, for example, by recrystallization.

  • Dry the final product under vacuum and proceed to spectroscopic analysis.

Protocol 2: NMR Sample Preparation and Analysis
  • Accurately weigh 5-10 mg of the analyte (precursor or product).

  • Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • Vortex the tube to ensure complete dissolution.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the data (phasing, baseline correction, and integration) and reference the spectra to the residual solvent peak.

Protocol 3: FTIR Analysis (ATR Method)
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid or liquid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Clean the crystal thoroughly after analysis.

The overall analytical workflow ensures a systematic and verifiable characterization process.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesized Sample (Crude Product) Purification Purification (e.g., Recrystallization) Synthesis->Purification Product Pure Product Purification->Product NMR NMR (¹H, ¹³C) Product->NMR FTIR FTIR Product->FTIR MS Mass Spec. Product->MS Validation Structure Validated NMR->Validation FTIR->Validation MS->Validation

Caption: A typical workflow for the synthesis and spectroscopic validation of a target compound.

Conclusion

The spectroscopic analysis of this compound and its precursors is a clear demonstration of how different analytical techniques provide complementary information. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the successful introduction of the carboxyl group. FTIR spectroscopy offers definitive proof of the key functional group transformation—the appearance of the carbonyl stretch. Finally, Mass Spectrometry validates the molecular weight of the final product. By judiciously applying and comparing these techniques, researchers can confidently verify the structure and purity of their synthesized molecules, a non-negotiable requirement in drug development and scientific research.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Hydroxybut-2-ynoic Acid Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Hydroxybut-2-ynoic Acid

This compound is a versatile chemical intermediate whose unique structure, featuring hydroxyl, alkyne, and carboxylic acid functional groups, makes it a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] The precise and accurate quantification of this analyte is paramount for ensuring the quality of starting materials, monitoring reaction kinetics, assessing final product purity, and conducting pharmacokinetic studies. Consequently, the validation of analytical methods used for its detection is not merely a regulatory formality but a scientific necessity to ensure data integrity.

This guide provides an in-depth comparison of two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the foundational principles of method validation as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, providing detailed experimental protocols and expected performance data to empower researchers in selecting and implementing the most suitable method for their specific application.[3][4]

Pillar 1: The Foundation of Trust - Core Principles of Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] This is achieved by assessing a set of specific performance characteristics, as mandated by ICH guidelines.[5][6]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable accuracy, precision, and linearity.[3][7]

  • Accuracy: The closeness of the test results obtained by the method to the true value, often expressed as percent recovery.[5]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-assay/inter-day), and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Method Comparison: HPLC-UV vs. GC-MS

The selection between HPLC-UV and GC-MS hinges on the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and available instrumentation.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of the polar, non-volatile analyte in the liquid phase based on its partitioning between a stationary phase (e.g., C18) and a mobile phase. Detection is based on the analyte's UV absorbance.Separation of a volatile derivative of the analyte in the gas phase. Detection is based on the mass-to-charge ratio of fragmented ions, providing high specificity.
Derivatization Not required. Direct injection is possible.Mandatory. Required to increase the volatility and thermal stability of the polar analyte.[8][9]
Linearity (r²) Typically ≥ 0.999Typically ≥ 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) ≤ 2.0%≤ 10%
LOD/LOQ Higher (µg/mL range)Lower (ng/mL range)[10][11]
Specificity Good; potential for interference from co-eluting compounds with similar UV spectra.Excellent; mass fragmentation patterns provide a unique fingerprint for the analyte.
Throughput Higher; simpler sample preparation.Lower; additional derivatization step required.

Technique 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Causality of Method Choice: RP-HPLC is an ideal starting point for an analyte like this compound. Its inherent polarity from the carboxyl and hydroxyl groups makes it highly soluble in aqueous-organic mobile phases. A C18 column provides a non-polar stationary phase for effective separation, and the conjugated system (alkyne triple bond and carbonyl group) acts as a chromophore, allowing for direct detection by UV spectrophotometry, typically around 210 nm where many organic acids absorb.[12][13]

Experimental Protocol for HPLC-UV Method Validation

1. Chromatographic System & Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% Phosphoric Acid in Water (Solvent A) and Acetonitrile (Solvent B) (e.g., 95:5 v/v).[14] The acidic mobile phase suppresses the ionization of the carboxylic acid, ensuring a consistent retention time and sharp peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (from a biological matrix): For samples in complex matrices like plasma, a cleanup step is essential.[15] Protein precipitation is a rapid and effective method.[16]

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

3. Validation Procedure:

  • System Suitability: Before analysis, inject the 50 µg/mL standard six times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.

  • Specificity: Inject a blank (mobile phase) and a matrix blank (precipitated plasma from a source known to be free of the analyte). No interfering peaks should be observed at the retention time of this compound.

  • Linearity and Range: Inject the calibration standards (1-100 µg/mL) in triplicate. Plot the average peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Prepare samples by spiking the blank matrix at three concentration levels (e.g., low, medium, high; 5, 50, 90 µg/mL). Analyze these in triplicate and calculate the percent recovery. The mean recovery should be within 98-102%.[17]

  • Precision:

    • Repeatability: Analyze six replicates of the medium concentration (50 µg/mL) standard on the same day. The RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD over the two days should be ≤ 2.0%.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (S/N). LOD is typically established at an S/N of 3:1, and LOQ at an S/N of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

HPLC-UV Validation Workflow Diagram

Caption: HPLC-UV validation workflow for this compound.

Technique 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality of Method Choice: GC-MS is the method of choice when ultimate sensitivity and specificity are required. Due to the high polarity and low volatility of this compound, direct analysis by GC is impossible.[9] A critical derivatization step is required to convert the non-volatile acid into a thermally stable, volatile ester or silyl derivative.[8] Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is highly effective, as it reacts with the active hydrogens on both the carboxylic acid and hydroxyl groups to form trimethylsilyl (TMS) derivatives.[18] This transformation makes the analyte amenable to GC separation, while mass spectrometry provides definitive identification based on its unique fragmentation pattern, virtually eliminating interferences.

Experimental Protocol for GC-MS Method Validation

1. Derivatization and GC-MS Conditions:

  • Derivatization Reagent: BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • GC-MS System: A system with a temperature-programmable gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • Column: A non-polar capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Program: Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 15°C/min, and hold for 5 min.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition: Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification, using a characteristic fragment ion for the derivatized analyte.

2. Preparation of Solutions & Derivatization Procedure:

  • Standard & Sample Preparation: Prepare stock and working standards as described for HPLC. For biological samples, perform an extraction (e.g., protein precipitation followed by liquid-liquid or solid-phase extraction) to isolate the analyte and remove non-volatile matrix components.[19]

  • Derivatization Protocol:

    • Aliquot 100 µL of the standard solution or sample extract into a GC vial insert.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical for successful derivatization.[18]

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of a solvent like pyridine or acetonitrile.

    • Cap the vial tightly and heat at 70°C for 45-60 minutes to ensure complete reaction.[18]

    • Cool to room temperature before injection.

3. Validation Procedure:

  • System Suitability: Inject a derivatized mid-range standard six times. The %RSD for peak area and retention time should be ≤ 15%.

  • Specificity: Analyze a derivatized matrix blank. No interfering peaks should be present at the retention time and m/z of the target analyte ions.

  • Linearity and Range: Prepare and derivatize a series of calibration standards. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: Analyze spiked matrix samples (prepared and derivatized) at three concentration levels. The mean recovery should be within 85-115%.

  • Precision:

    • Repeatability: Analyze six replicates of a derivatized mid-range standard. The RSD should be ≤ 15%.

    • Intermediate Precision: Repeat the analysis on a different day. The inter-day RSD should be ≤ 15%.

  • LOD & LOQ: Determined using the S/N ratio (3:1 for LOD, 10:1 for LOQ) in SIM mode.

GC-MS Validation Workflow Diagram

Caption: GC-MS validation workflow, including the critical derivatization step.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound when properly validated.

  • Choose HPLC-UV for routine quality control, process monitoring, or when analyzing relatively clean sample matrices where high throughput is valued and moderate sensitivity (µg/mL) is sufficient. Its primary advantage is the simplicity of direct analysis without derivatization.

  • Choose GC-MS when the highest level of sensitivity (ng/mL) and specificity is required, particularly for trace-level analysis in complex biological matrices where interferences are a significant concern. The trade-off for its superior performance is a more complex and time-consuming sample preparation workflow that includes a mandatory derivatization step.

Ultimately, the choice of method should be guided by its intended purpose, and the validation process must rigorously demonstrate that the selected method is fit for that purpose, ensuring the generation of reliable and defensible scientific data.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-hydroxybut-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the purity of a synthetic intermediate is not merely a matter of quality control; it is the bedrock upon which the success of subsequent research and the safety of potential therapeutics are built. 4-hydroxybut-2-ynoic acid, a versatile building block in organic synthesis, is no exception.[1][2] Its trifunctional nature—possessing a hydroxyl group, a carboxylic acid, and an alkyne—makes it a valuable precursor for a variety of complex molecules. However, this reactivity also presents challenges in its synthesis and purification, necessitating a robust, multi-faceted analytical approach to accurately assess its purity.

This guide provides an in-depth comparison of key analytical techniques for evaluating the purity of synthesized this compound. It is designed to move beyond mere procedural descriptions, offering insights into the causality behind experimental choices and establishing a framework for self-validating protocols, in line with the stringent expectations of pharmaceutical development.

The Imperative of Purity: A Regulatory and Scientific Standpoint

In the pharmaceutical industry, the control of impurities is a critical aspect of drug development and manufacturing, governed by international guidelines such as those from the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities in new drug substances.[3][4][5][6] Organic impurities, which can arise from starting materials, by-products of the synthesis, intermediates, or degradation products, are of particular concern as they can impact the safety and efficacy of the final drug product.[6][7] Therefore, a thorough understanding and rigorous control of the impurity profile of an intermediate like this compound are essential for regulatory compliance and the overall success of a drug development program.[7]

A common synthetic route to this compound involves the oxidation of 1,4-butynediol.[2] This process can lead to several potential impurities that must be resolved and quantified:

  • Unreacted Starting Material: 1,4-butynediol

  • Over-oxidation By-product: 1,4-butynedioic acid (Acetylenedicarboxylic acid)

  • Other Process-Related Impurities: Residual catalysts and reagents.

This guide will focus on the analytical methodologies best suited to detect and quantify these specific impurities, thereby providing a comprehensive assessment of the purity of this compound.

A Comparative Analysis of Analytical Techniques

The choice of analytical technique is dictated by the physicochemical properties of the analyte and the potential impurities. For this compound, a combination of chromatographic and spectroscopic methods is essential for a complete purity assessment.

Technique Principle Strengths for this compound analysis Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Excellent for separating the polar analyte from potential polar impurities like 1,4-butynediol and 1,4-butynedioic acid. Provides accurate quantification.Requires reference standards for impurity identification. May not distinguish between structurally very similar compounds without mass spectrometry detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, enabling the unambiguous identification of the analyte and its impurities. Can be used for quantitative analysis (qNMR).Lower sensitivity compared to HPLC-MS. Can be complex to interpret in the presence of multiple impurities.
Mass Spectrometry (MS) Ionization of molecules and their separation based on mass-to-charge ratio.Provides accurate molecular weight information and fragmentation patterns for structural elucidation. Highly sensitive.Typically requires coupling with a separation technique like HPLC (LC-MS) for complex mixtures. Ionization efficiency can vary between compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Provides information about the functional groups present (e.g., -OH, -C≡C-, -C=O), which can confirm the identity of the synthesized compound.Not suitable for quantification. Provides limited information on the nature of impurities unless they have unique functional groups.

Experimental Protocols and Workflows

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity assessment of non-volatile organic compounds. For this compound and its potential impurities, a reversed-phase or ion-exclusion chromatography method is typically employed.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve sample in mobile phase prep2 Filter through 0.45 µm syringe filter prep1->prep2 hplc1 Inject sample onto column prep2->hplc1 Prepared Sample hplc2 Separate based on polarity hplc1->hplc2 hplc3 Detect with UV detector (210 nm) hplc2->hplc3 data1 Integrate peak areas hplc3->data1 Chromatogram data2 Calculate % purity and impurity levels data1->data2

Caption: HPLC workflow for purity assessment.

Detailed Protocol:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 0.1% phosphoric acid in water. The acidic mobile phase suppresses the ionization of the carboxylic acid groups, leading to better peak shape and retention on a reversed-phase column.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: 0.1% Phosphoric Acid in Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm. The carboxyl group provides UV absorbance in this range.[8]

    • Injection Volume: 10 µL.

  • Data Analysis: The retention time of this compound will be different from its more polar starting material (1,4-butynediol, which will elute earlier) and its more polar by-product (1,4-butynedioic acid, which may elute earlier or later depending on the exact conditions but will be well-resolved). Calculate the area percentage of the main peak to determine the purity.

Trustworthiness: This protocol is self-validating by running a blank (mobile phase) to ensure no system peaks interfere, and by spiking the sample with standards of the potential impurities (if available) to confirm their retention times. The method's suitability should be confirmed according to ICH guidelines.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides an unparalleled level of structural detail, making it an excellent tool for identifying the main component and any significant impurities.

dot

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr NMR Analysis cluster_data_nmr Data Analysis prep_nmr1 Dissolve sample in deuterated solvent (e.g., D2O or DMSO-d6) prep_nmr2 Add internal standard for qNMR (optional) prep_nmr1->prep_nmr2 nmr1 Acquire 1H and 13C spectra prep_nmr2->nmr1 Prepared Sample nmr2 Process data (Fourier transform, phase, and baseline correction) nmr1->nmr2 data_nmr1 Assign signals to molecular structure nmr2->data_nmr1 NMR Spectrum data_nmr2 Integrate peaks to determine relative amounts of components data_nmr1->data_nmr2

Caption: NMR workflow for structural elucidation and purity.

Detailed Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or D₂O) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Spectral Interpretation:

    • ¹H NMR: The spectrum of this compound is expected to show a signal for the methylene protons adjacent to the hydroxyl group. The protons of the hydroxyl and carboxylic acid groups are typically broad and may exchange with residual water in the solvent.

    • ¹³C NMR: The spectrum should show four distinct signals corresponding to the carboxylic carbon, the two sp-hybridized carbons of the alkyne, and the methylene carbon.

    • Impurity Signals: The presence of 1,4-butynediol would be indicated by a characteristic signal for its two equivalent methylene groups.[10][11] 1,4-butynedioic acid would show signals for its two equivalent carboxylic acid carbons and two equivalent alkyne carbons.[12]

Trustworthiness: The structural assignment is validated by comparing the observed chemical shifts with predicted values and data from similar compounds. The integration of the signals in the ¹H NMR spectrum can provide a quantitative measure of the purity relative to any identified impurities.

Mass Spectrometry (MS)

Coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized compound and identifying unknown impurities.

Detailed Protocol:

  • LC-MS Analysis: Perform HPLC separation as described above, with the eluent directed into the mass spectrometer.

  • Ionization: Use electrospray ionization (ESI) in negative ion mode, which is well-suited for acidic molecules.

  • Data Analysis:

    • The mass spectrum for this compound should show a prominent ion for the deprotonated molecule [M-H]⁻ at an m/z corresponding to its molecular weight (100.07 g/mol ).[1][13]

    • Extract ion chromatograms for the expected m/z of the starting material (1,4-butynediol) and the over-oxidation product (1,4-butynedioic acid) to selectively detect these impurities, even at low levels.

    • Fragmentation analysis (MS/MS) can be performed on the parent ion to further confirm its structure.

Trustworthiness: The high mass accuracy of modern mass spectrometers allows for the determination of the elemental composition of the parent ion and any impurities, providing a high degree of confidence in their identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and straightforward technique to confirm the presence of key functional groups in the synthesized molecule.

Detailed Protocol:

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: The spectrum of this compound should exhibit characteristic absorption bands:

    • A broad O-H stretch from the carboxylic acid and alcohol groups (around 3300-2500 cm⁻¹).

    • A C≡C stretch (around 2200-2100 cm⁻¹).

    • A C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

    • The presence of a strong, broad O-H stretch around 3300 cm⁻¹ without a corresponding C=O peak could indicate a significant amount of unreacted 1,4-butynediol.[14][15][16][17][18]

Trustworthiness: While not quantitative, the presence of all expected functional group absorptions and the absence of unexpected ones provide a good qualitative confirmation of the target molecule's identity.

Conclusion: An Integrated Approach to Purity Assessment

No single analytical technique is sufficient to fully characterize the purity of a synthesized compound like this compound. A comprehensive and trustworthy assessment relies on an integrated approach that leverages the strengths of multiple methodologies. HPLC provides the quantitative backbone for purity determination and impurity profiling. NMR offers definitive structural confirmation of the main product and any significant impurities. LC-MS is invaluable for confirming molecular weights and identifying unknowns. Finally, FTIR serves as a rapid and simple method to verify the presence of the correct functional groups.

By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the quality and integrity of their synthetic intermediates, thereby building a solid foundation for their scientific endeavors.

References

A Comparative Guide to the Kinetic Studies of Reactions Involving 4-Hydroxybut-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of reaction kinetics involving 4-hydroxybut-2-ynoic acid, a highly versatile trifunctional molecule. For researchers, medicinal chemists, and drug development professionals, understanding the reactivity and kinetic profile of this building block is paramount for optimizing synthetic routes, maximizing yields, and ensuring process safety. This document moves beyond simple protocols to explain the causality behind experimental choices, offering a framework for designing robust, self-validating kinetic studies.

The Strategic Importance of this compound

This compound is a valuable intermediate in organic synthesis, primarily due to the presence of three distinct functional groups: a terminal hydroxyl group, an internal alkyne, and a carboxylic acid.[1] This unique combination allows for a wide array of chemical transformations, making it a key precursor in the synthesis of complex pharmaceuticals, butyrolactone derivatives, and other biologically active heterocyclic compounds.[1] Its rigid molecular structure also lends itself to applications in specialty polymers and agrochemicals.[1]

The reactivity of each functional group can be selectively addressed, but the electronic interplay between them dictates the overall kinetic profile of its reactions. The electron-withdrawing nature of the carboxylic acid activates the alkyne for certain transformations, while the hydroxyl group presents opportunities for intramolecular reactions or serves as a handle for further functionalization.

Monitoring Reaction Kinetics: A Comparative Overview

A successful kinetic study hinges on the accurate, real-time measurement of reactant consumption or product formation. The choice of analytical technique is critical and depends on the specific reaction being studied.

Common Techniques for Reaction Monitoring:

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Often considered the gold standard for structural elucidation, NMR can be used to monitor reactions by tracking the appearance and disappearance of signals corresponding to reactants and products.[2] It provides unambiguous structural information, including stereochemistry. However, its lower sensitivity and the cost of high-field instruments can be limitations.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Ideal for tracking changes in functional groups.[2] For instance, in an esterification reaction, one can monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C=O stretch of the ester. In-situ FTIR probes allow for continuous monitoring within the reaction vessel.[2]

    • UV-Vis Spectroscopy: Applicable if the reactants or products have a distinct chromophore that absorbs in the UV-Visible range.[2] While less structurally informative than NMR or FTIR, it is a simple and sensitive technique for concentration measurements.

  • Chromatographic Methods:

    • Thin-Layer Chromatography (TLC): A rapid, qualitative method for monitoring reaction progress by separating compounds based on polarity.[3] It is excellent for quickly determining if the starting material has been consumed.

    • High-Performance Liquid Chromatography (HPLC) & Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful quantitative techniques.[4][5] Aliquots are taken from the reaction at timed intervals, quenched, and analyzed. HPLC is suitable for non-volatile compounds, while GC-MS is excellent for volatile substances and provides mass information for peak identification.[5][6]

Workflow & Decision Making for Kinetic Analysis

The following diagram outlines a general workflow for conducting a kinetic study and a decision matrix for selecting the appropriate monitoring technique.

G cluster_0 Phase 1: Experimental Setup cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Analysis & Modeling A Define Reaction (e.g., Esterification) B Select Parameters (Temp, Conc., Catalyst) A->B C Choose Monitoring Technique (See Diagram 2) B->C D Initiate Reaction (t=0) C->D E Collect Data Points (Aliquots/Spectra at t1, t2...) D->E F Quench Reaction (if necessary) E->F G Process Raw Data (e.g., Peak Integration) F->G H Plot Concentration vs. Time G->H I Determine Rate Law & Rate Constant (k) H->I J Propose Mechanism I->J

Caption: General workflow for a chemical kinetics study.

G node_result node_result A Are there unique NMR-active nuclei? B Do functional groups change significantly? A->B No R1 NMR Spectroscopy A->R1 Yes C Are reactants/products UV-Vis active? B->C No R2 FTIR Spectroscopy B->R2 Yes D Are compounds separable by polarity? C->D No R3 UV-Vis Spectroscopy C->R3 Yes R5 Specialized Technique D->R5 No (Consider derivatization) R4 HPLC / GC-MS / TLC D->R4 Yes

Caption: Decision matrix for selecting a reaction monitoring technique.

Comparative Kinetics: Key Reaction Classes

Esterification Reactions

Esterification of the carboxylic acid moiety is a fundamental transformation. The kinetics are typically studied under acidic catalysis (Fischer esterification) or with enzymatic catalysis.

Comparison with Saturated Analogs: The esterification of this compound can be compared to that of butyric acid. The reaction is generally second-order overall.[7] While specific kinetic data for this compound is not abundant in literature, we can infer its behavior. The electron-withdrawing effect of the alkyne can slightly increase the electrophilicity of the carbonyl carbon, potentially leading to a modest increase in the reaction rate compared to a saturated acid like butyric acid under similar conditions. However, steric hindrance from the rigid alkyne structure might counteract this effect.

ParameterButyric Acid + Ethanol[7]Lactic Acid + Ethanol[8]This compound + Ethanol (Predicted)
Catalyst Amberlyst 15 (Solid Acid)Autocatalyzed (Self-acid)Solid Acid (e.g., Amberlyst 15) or H₂SO₄
Forward Activation Energy (Ea) ~26.6 kJ/mol~47-49 kJ/molExpected to be in a similar range, potentially slightly lower than lactic acid due to electronic effects.
Reaction Order Second OrderSecond OrderExpected Second Order
Key Kinetic Influences Temperature, Catalyst Loading, Molar RatioTemperature, Molar RatioTemperature, Catalyst, Solvent Polarity

Experimental Protocol: Kinetic Study of Acid-Catalyzed Esterification

  • Reactor Setup: A 100 mL three-necked round-bottom flask is equipped with a reflux condenser, a temperature probe, and a magnetic stirrer. The flask is placed in a thermostatically controlled oil bath.

  • Reagent Preparation: Prepare stock solutions of this compound (e.g., 0.5 M) and the alcohol (e.g., ethanol, 2.5 M, to act as both reactant and solvent). A catalytic amount of concentrated sulfuric acid (e.g., 2 mol%) is added to the alcohol.

  • Initiation: Once the alcohol/catalyst mixture reaches the desired temperature (e.g., 70°C), add the this compound stock solution to start the reaction (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 min), withdraw a 0.5 mL aliquot from the reaction mixture.

  • Quenching: Immediately add the aliquot to a vial containing 1.0 mL of ice-cold saturated sodium bicarbonate solution to neutralize the acid catalyst and stop the reaction.

  • Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the resulting ester (e.g., ethyl 4-hydroxybut-2-ynoate).[9] An internal standard should be used for accurate quantification.

  • Data Processing: Plot the concentration of the ester versus time. Use this data to determine the initial reaction rate and fit it to a rate law to find the rate constant (k).

G cluster_0 Fischer Esterification Mechanism RCOOH R-COOH Protonated_Acid R-C(OH)OH+ RCOOH->Protonated_Acid + H+ ROH R'-OH H_plus H+ Protonated_Acid->RCOOH - H+ Tetrahedral_Int1 R-C(OH)2(O+HR') Protonated_Acid->Tetrahedral_Int1 + R'-OH Tetrahedral_Int1->Protonated_Acid - R'-OH Tetrahedral_Int2 R-C(OH)(OH2+)(OR') Tetrahedral_Int1->Tetrahedral_Int2 Proton Transfer Tetrahedral_Int2->Tetrahedral_Int1 Protonated_Ester R-C(O+H)(OR') Tetrahedral_Int2->Protonated_Ester - H2O Protonated_Ester->Tetrahedral_Int2 + H2O Ester R-COOR' Protonated_Ester->Ester - H+ Ester->Protonated_Ester + H+ Water H2O

Caption: Mechanism of Fischer Esterification.

[4+2] Cycloaddition Reactions (Diels-Alder)

The alkyne in this compound or its esters can act as a dienophile in Diels-Alder reactions, a powerful method for forming six-membered rings.[10] These reactions are typically concerted, meaning bond formation and breaking occur in a single step, though stepwise mechanisms are possible with highly polarized reactants.[11][12]

Comparison with Other Dienophiles: The reactivity of a dienophile is enhanced by electron-withdrawing groups. The carboxylic acid/ester group on this compound serves this purpose. Its reactivity can be compared to other activated alkynes like dimethyl acetylenedicarboxylate (DMAD).

DienophileDieneSolventRelative RateKey Kinetic Influences
(E)-2-aryl-1-cyano-1-nitroethenes[13]CyclopentadieneDichloromethaneVaries with aryl substituentSolvent polarity, electronic nature of substituents
Ethyl 4-hydroxybut-2-ynoate CyclopentadieneTolueneModerateTemperature, Lewis acid catalysis
Dimethyl acetylenedicarboxylate (DMAD) CyclopentadieneTolueneHighTemperature

The kinetics of these cycloadditions are sensitive to solvent polarity and substituent effects.[13] Polar solvents can stabilize a more polar transition state, accelerating the reaction.[13]

G Diene Diene (e.g., Cyclopentadiene) TS [Transition State] Diene->TS Dienophile Dienophile (this compound derivative) Dienophile->TS Adduct Cycloadduct TS->Adduct Concerted Mechanism

Caption: Simplified [4+2] Diels-Alder cycloaddition pathway.

Nucleophilic Addition Reactions

The alkyne in this compound is conjugated with a carbonyl group, making it an electrophile susceptible to nucleophilic attack (a Michael-type addition).[14][15] This reaction is fundamental for creating new carbon-carbon or carbon-heteroatom bonds at the β-position relative to the carbonyl.

Comparison with α,β-Unsaturated Alkenes: Alkynes are generally less reactive towards nucleophiles than their alkene counterparts (e.g., acrylates) because the vinyl anion intermediate is less stable than the corresponding enolate from an alkene.[16] However, the reaction is still highly valuable. The mechanism involves the attack of a nucleophile on the β-carbon, forming a tetrahedral intermediate.[17][18]

SubstrateNucleophileRelative RateKey Kinetic Influences
Methyl Acrylate Thiol (e.g., Cysteine)HighpH (thiolate formation), solvent
Ethyl 4-hydroxybut-2-ynoate Thiol (e.g., Cysteine)ModeratepH, solvent, catalyst (base)
4-Hydroxy-2-nonenal (HNE)[14] CysteineVery HighElectrophilicity of the aldehyde

The rate of nucleophilic addition is highly dependent on the nucleophilicity of the attacking species and the electrophilicity of the alkyne. Soft nucleophiles, like thiols, are particularly effective.[14]

Conclusion: A Guide to Predictive Synthesis

This compound is a cornerstone intermediate whose kinetic behavior is a product of the interplay between its three functional groups. By understanding the fundamental principles of its reactivity in esterification, cycloaddition, and nucleophilic addition reactions, researchers can make informed decisions to optimize reaction conditions. This guide provides a comparative framework and detailed protocols to serve as a starting point for rigorous kinetic analysis. The true power of this molecule is unlocked not just by knowing what reactions it undergoes, but by understanding how fast and why, enabling the rational design of complex molecular architectures.

References

A Researcher's Guide to 4-Hydroxybut-2-ynoic Acid: Bridging the Gap Between Experimental and Computational Data

Author: BenchChem Technical Support Team. Date: January 2026

The Molecule in Focus: 4-Hydroxybut-2-ynoic Acid

This compound (C₄H₄O₃, molar mass: 100.07 g/mol ) is a bifunctional molecule containing a carboxylic acid, a hydroxyl group, and an internal alkyne.[1][2] This unique combination of functional groups makes it a valuable building block in the synthesis of pharmaceuticals and other bioactive compounds.[2] Its known physical properties include a melting point of 115-116 °C.[2]

Part 1: The Experimental Approach to Characterization

When encountering a compound like this compound, a multi-technique spectroscopic approach is essential for unambiguous structure elucidation. The primary methods would include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, we would expect to see distinct signals in both ¹H and ¹³C NMR spectra corresponding to the unique chemical environments of each nucleus.

Expected ¹H NMR Spectrum: The ¹H NMR spectrum should reveal three distinct signals:

  • A signal for the protons of the methylene group (-CH₂-) adjacent to the hydroxyl group.

  • A signal for the hydroxyl proton (-OH).

  • A signal for the carboxylic acid proton (-COOH).

The chemical shifts of these protons are influenced by the electronegativity of the neighboring atoms and the overall electronic structure of the molecule.

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum is expected to show four signals, one for each of the four carbon atoms in the molecule, as they are all in unique chemical environments.

  • A signal for the carboxylic carbon.

  • Two signals for the sp-hybridized carbons of the alkyne.

  • A signal for the methylene carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Expected IR Spectral Features:

  • O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 3300-2500 cm⁻¹.

  • O-H Stretch (Alcohol): A broad absorption band around 3500-3200 cm⁻¹.

  • C≡C Stretch (Alkyne): A weak to medium absorption band around 2260-2100 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1760-1690 cm⁻¹.

  • C-O Stretch: An absorption band in the 1320-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expected Mass Spectrum: In an electron ionization (EI) mass spectrum, we would expect to see a molecular ion peak ([M]⁺) corresponding to the molecular weight of the molecule (100.07 g/mol ). Fragmentation patterns would likely involve the loss of water, carbon monoxide, and other small fragments.

Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Protocol 3: Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, for example, via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Scan a range of m/z values to detect the molecular ion and its fragments.

  • Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern.

Part 2: The Computational Approach to Characterization

In the absence of comprehensive experimental data, computational chemistry serves as a powerful predictive tool. Methods like Density Functional Theory (DFT) can be used to calculate molecular properties, including spectroscopic data, with a reasonable degree of accuracy.

Computational Methodology

Geometry Optimization: The first step in any computational analysis is to determine the lowest energy conformation of the molecule. This is typically done using DFT with a suitable basis set (e.g., B3LYP/6-31G(d)).

Prediction of Spectroscopic Data:

  • NMR Chemical Shifts: The optimized geometry is then used to calculate the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them against a standard (e.g., tetramethylsilane).

  • IR Frequencies: Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

Head-to-Head Comparison: Experimental Expectations vs. Computational Predictions

The following table summarizes the expected experimental data alongside computationally predicted values for this compound.

PropertyExperimental ExpectationComputationally Predicted Value
Molecular Weight 100.07 g/mol 100.07 g/mol [1]
Melting Point 115-116 °C[2]Not typically calculated with standard quantum chemistry methods.
¹H NMR Chemical Shifts Signals for -CH₂-, -OH, and -COOH protons.Predictions can be made using DFT or machine learning models.
¹³C NMR Chemical Shifts Four distinct signals for the four carbon atoms.Predictions can be made using DFT or machine learning models.
IR Frequencies (cm⁻¹) O-H (broad, ~3300-2500), C≡C (~2200), C=O (~1700), C-O (~1200)DFT calculations can provide a full vibrational spectrum.
Mass Spectrum (m/z) Molecular ion at ~100.The exact mass can be calculated from the molecular formula.

Visualizing the Comparison Workflow

The following diagram illustrates the workflow for comparing experimental and computational data for molecular characterization.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_sample This compound Sample exp_nmr NMR Spectroscopy exp_sample->exp_nmr exp_ir IR Spectroscopy exp_sample->exp_ir exp_ms Mass Spectrometry exp_sample->exp_ms exp_data Experimental Spectra & Properties exp_nmr->exp_data exp_ir->exp_data exp_ms->exp_data comparison Data Comparison & Analysis exp_data->comparison comp_structure Molecular Structure Input comp_dft DFT Calculations (Geometry Optimization, Frequency, NMR) comp_structure->comp_dft comp_data Predicted Spectra & Properties comp_dft->comp_data comp_data->comparison conclusion Structure Elucidation & Validation comparison->conclusion

Caption: Workflow for the integrated experimental and computational characterization of this compound.

Discussion and Insights: The Synergy of Experiment and Theory

The true power of modern chemical analysis lies in the synergy between experimental observation and theoretical prediction. While experimental data provides the ground truth, computational methods can offer invaluable insights, especially when experimental data is limited.

Strengths of the Experimental Approach:

  • Direct Observation: Provides a direct measurement of the molecule's properties.

  • Definitive Characterization: A complete set of high-quality spectra can provide unambiguous structure determination.

Limitations of the Experimental Approach:

  • Data Availability: As seen with this compound, experimental data may not always be publicly available.

  • Resource Intensive: Requires access to sophisticated and expensive instrumentation.

Strengths of the Computational Approach:

  • Accessibility: Can be performed with standard computational chemistry software.

  • Predictive Power: Can provide valuable information about a molecule's properties before it is even synthesized.

  • Insight into Molecular Properties: Can provide detailed information about molecular orbitals, charge distribution, and other electronic properties.

Limitations of the Computational Approach:

  • Approximations: All computational methods rely on approximations, which can lead to inaccuracies in the predicted data.

  • Dependence on Method and Basis Set: The accuracy of the results is highly dependent on the chosen computational method and basis set.

By understanding the strengths and limitations of each approach, researchers can make more informed decisions about how to characterize a molecule of interest. In the case of this compound, the computational data provides a robust hypothesis that can be tested and confirmed through targeted experiments.

Conclusion

The characterization of this compound serves as an excellent example of the challenges and opportunities in modern chemical research. While a complete set of experimental data is not yet publicly available, a combination of known physical properties and robust computational predictions provides a solid foundation for its identification and use. This guide has outlined the necessary experimental protocols and computational methodologies, providing a comprehensive framework for researchers working with this and other novel chemical entities. The integration of experimental and computational approaches is not merely a matter of convenience; it is a scientifically rigorous and self-validating system that is essential for advancing the frontiers of drug development and chemical science.

References

A Senior Application Scientist's Guide to 4-Hydroxybut-2-ynoic Acid: A Comparative Analysis for Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of a starting material is a critical decision point that dictates the efficiency, elegance, and overall success of a synthetic campaign. Among the myriad of available building blocks, 4-hydroxybut-2-ynoic acid stands out as a trifunctional reagent with significant potential. This guide provides an in-depth, comparative analysis of its applications, grounded in peer-reviewed literature, to empower you with the technical insights needed to make informed strategic decisions in your synthetic endeavors.

Understanding the Asset: Properties and Reactivity of this compound

This compound (MW: 100.07 g/mol ) is a compact yet powerful molecule, possessing a terminal alkyne, a primary alcohol, and a carboxylic acid. This unique combination of functional groups within a four-carbon backbone allows for a diverse range of chemical transformations.[1][2] Its rigid structure and functional handles make it an attractive intermediate for creating complex molecular architectures.[1]

Key Physicochemical Properties:

PropertyValue
Molecular FormulaC₄H₄O₃
Molecular Weight100.07 g/mol [2]
Melting Point115-116 °C[1]
Boiling Point (Predicted)319.2±25.0 °C[1]
Density (Predicted)1.429±0.06 g/cm³[1]
Storage2-8°C[1]

The true value of this reagent lies in the orthogonal reactivity of its functional groups, which can be selectively addressed to build molecular complexity in a controlled manner. It is particularly valuable in the synthesis of butyrolactone derivatives and other heterocyclic compounds that are prevalent in medicinal chemistry.[1]

The Precursor's Journey: A Comparative Look at the Synthesis of this compound

The accessibility and cost-effectiveness of a starting material are paramount. A review of the synthetic routes to this compound itself reveals a critical comparison point for researchers.

Method 1: The Traditional Organolithium Route

A common method involves the use of propargyl alcohol, which is deprotonated with a strong base like n-butyllithium to form the corresponding lithium alkynide. This is followed by quenching with carbon dioxide to yield the target carboxylic acid.[3]

  • Advantages: High yields can be achieved.

  • Disadvantages: This method suffers from significant drawbacks, especially for large-scale synthesis. n-Butyllithium is expensive, pyrophoric (ignites on contact with air), and requires strictly anhydrous and oxygen-free conditions. These demanding operational parameters increase both cost and safety concerns.[3]

Method 2: A Safer and More Economical Aerobic Oxidation

An alternative, more industrially viable method has been developed, which avoids the use of hazardous organolithium reagents. This process utilizes the oxidation of 1,4-butynediol with air or oxygen, catalyzed by an N-O radical catalyst in conjunction with a ferrous or ferric salt.[3]

  • Advantages: This method significantly enhances process safety and reduces production costs. Under optimized conditions, the selectivity for this compound can approach 100%.[3]

  • Disadvantages: While safer, it may require careful optimization of catalyst loading and reaction conditions to achieve high yields consistently.

Experimental Protocol: Aerobic Oxidation of 1,4-Butynediol

  • To a solution of 1,4-butynediol in a suitable organic solvent (e.g., acetonitrile, acetone), add a catalytic amount of an N-O radical catalyst (e.g., TEMPO).

  • Add a catalytic amount of a ferrous or ferric salt (e.g., FeCl₂, Fe(NO₃)₃).

  • Sparge the reaction mixture with air or oxygen while maintaining a constant temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction and isolate the this compound using standard workup and purification procedures.

DOT Diagram: Comparison of Synthetic Routes

G cluster_0 Organolithium Route cluster_1 Aerobic Oxidation Route Propargyl_Alcohol Propargyl_Alcohol nBuLi nBuLi Propargyl_Alcohol->nBuLi Deprotonation CO2 CO2 nBuLi->CO2 Carboxylation Product_A This compound CO2->Product_A High Yield, High Cost, Hazardous Butynediol Butynediol Catalyst N-O Radical + Fe Salt Butynediol->Catalyst Oxidation Air_O2 Air_O2 Catalyst->Air_O2 Safer, Cost-Effective Product_B This compound Air_O2->Product_B High Selectivity

Caption: Comparative workflows for the synthesis of this compound.

Application in Heterocyclic Synthesis: A Case Study in 1,4-Dihydropyridines

This compound is a valuable precursor for synthesizing 1,4-dihydropyridine compounds, which form the core structure of several antihypertensive drugs.[3] The trifunctional nature of the molecule allows for the construction of the dihydropyridine ring system through various cyclization strategies.

Synthetic Strategy using this compound:

While specific, direct comparative studies are not always published in a single paper, a comparative analysis can be constructed by examining different established routes to key intermediates. The use of this compound offers a streamlined approach to certain substituted dihydropyridines.

Alternative Precursors in Heterocyclic Synthesis:

In the broader context of heterocyclic synthesis, other building blocks like tetronic acid (4-hydroxy-[5H]furan-2-one) are also employed.[4] Tetronic acid and its derivatives are key in multicomponent reactions to form various heterocyclic frameworks.[4] The choice between this compound and other precursors like tetronic acid would depend on the desired final structure, with the former being ideal for introducing a linear C4 unit with latent functionality.

DOT Diagram: Conceptual Workflow for Heterocycle Synthesis

G Start This compound Step1 Selective Functionalization (e.g., Esterification) Start->Step1 Step2 Cyclization Precursor Formation Step1->Step2 Step3 Intramolecular Cyclization or Multicomponent Reaction Step2->Step3 End Heterocyclic Core (e.g., Butyrolactone, Dihydropyridine) Step3->End

Caption: Generalized synthetic workflow utilizing this compound.

Bioactive Derivatives and Analogs: Exploring Chemical Space

The derivatization of this compound and its analogs opens avenues to new biologically active molecules. For instance, the reduced analog, 4-hydroxybut-2-enoic acid, has been identified as an analog of γ-Hydroxybutyric acid (GHB) and binds to the GHB receptor with high affinity.[5] This suggests that the C4 backbone is a promising scaffold for developing ligands for neurological targets.

Furthermore, the synthesis and biological evaluation of analogs of related structures, such as (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate, have provided insights into structure-activity relationships for immunomodulatory targets like Butyrophilin 3A1.[6] While not direct derivatives of this compound, these studies underscore the principle that small, functionalized butene and butine backbones are of significant interest in drug discovery.

Comparative Biological Activity Data:

CompoundTargetActivityReference
4-Hydroxybut-2-enoic acidGHB ReceptorHigh-affinity ligand[5]
(E)-4-hydroxy-3-methyl-but-2-enyl diphosphate analogsButyrophilin 3A1Partial agonists[6]
4-hydroxytamoxifen analogsEstrogen-Related Receptor GammaInverse agonists[7]

This comparative data highlights the versatility of the underlying four-carbon scaffold in targeting diverse biological systems.

Conclusion and Strategic Recommendations

This compound is a highly versatile and valuable building block for researchers in organic synthesis and drug development.

  • For Process Chemistry and Scale-Up: The aerobic oxidation method for its synthesis is a significant improvement over traditional organolithium routes, offering enhanced safety and cost-effectiveness.[3] This makes it a more attractive starting material for larger-scale campaigns.

  • For Medicinal Chemistry and Drug Discovery: Its trifunctional nature allows for the efficient construction of complex heterocyclic scaffolds, such as butyrolactones and 1,4-dihydropyridines.[1][3] The biological activity of its reduced analogs and other related small molecules suggests that this is a fruitful area for further exploration and derivatization to generate novel therapeutic candidates.

When considering this compound for a synthetic project, it is crucial to weigh its advantages in providing a compact, functionalized C4 unit against the potential for other building blocks, depending on the specific target molecule. Its utility is most pronounced when the synthetic strategy can leverage its unique combination of alkyne, alcohol, and carboxylic acid functionalities to achieve a convergent and efficient synthesis.

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 4-Hydroxybut-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of research and drug development, the lifecycle of a chemical doesn't end at the synthesis or the final assay. Responsible disposal is the final, critical step in ensuring laboratory safety and environmental stewardship. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 4-Hydroxybut-2-ynoic acid, moving beyond mere compliance to foster a culture of intrinsic safety.

Hazard Assessment: Understanding the Compound's Profile

This compound (CAS 7218-52-2) is a trifunctional molecule featuring a carboxylic acid, a hydroxyl group, and an internal alkyne. This unique structure informs its reactivity and dictates the necessary precautions for its handling and disposal.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1]

Hazard Class GHS Classification Key Considerations
Skin Corrosion/IrritationCategory 2Avoid direct skin contact.
Serious Eye Damage/IrritationCategory 2AWear appropriate eye protection.
Specific Target Organ ToxicityCategory 3 (Respiratory tract irritation)Handle in a well-ventilated area or fume hood.
Potential Unclassified Hazard Reactivity of Alkyne GroupAvoid conditions that could lead to decomposition, such as high heat or pressure.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must address both its acidic nature and the potential reactivity of the alkyne moiety. The primary method involves neutralization of the acidic waste, followed by collection for incineration by a licensed chemical waste disposal facility. Under no circumstances should this compound be disposed of down the drain without neutralization and proper authorization from your institution's Environmental Health and Safety (EHS) department. [2][3]

DisposalWorkflow cluster_prep Preparation cluster_neutralization Neutralization (for aqueous solutions) cluster_collection Waste Collection cluster_final Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in a Fume Hood PPE->Ventilation PrepareBase Prepare Dilute Base (e.g., 5% Sodium Bicarbonate) Ventilation->PrepareBase SlowAddition Slowly Add Acid Waste to Base with Stirring PrepareBase->SlowAddition MonitorpH Monitor pH (Target: 6.0-8.0) SlowAddition->MonitorpH SelectContainer Select Appropriate Waste Container (HDPE or Glass) MonitorpH->SelectContainer LabelContainer Label Container as 'Hazardous Waste' SelectContainer->LabelContainer TransferWaste Transfer Neutralized Waste to Container LabelContainer->TransferWaste Store Store in Designated Satellite Accumulation Area TransferWaste->Store ContactEHS Contact EHS for Pickup Store->ContactEHS

Caption: Disposal workflow for this compound.

Experimental Protocol for Neutralization (for dilute aqueous solutions):

Causality: The primary immediate hazard of this compound is its corrosivity due to the carboxylic acid group. Neutralization mitigates this hazard, making the waste safer to handle and store before final disposal. Sodium bicarbonate is a weak base that reacts with the acid to produce carbon dioxide, water, and a salt, in a controllable manner.

  • Preparation:

    • Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

    • Conduct the entire procedure in a certified chemical fume hood to mitigate inhalation risks.[2]

  • Neutralization:

    • Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate, in a suitably large container. The container should be at least twice the volume of the acid waste to accommodate any potential foaming.

    • While stirring the basic solution, slowly and carefully add the aqueous waste containing this compound. The slow addition is crucial to control the rate of carbon dioxide evolution and prevent splashing.

    • Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the acid waste until the pH of the solution is between 6.0 and 8.0.

  • Waste Collection and Storage:

    • The neutralized solution should be collected as hazardous waste. Do not assume it is safe for drain disposal. The organic component still requires destruction via incineration.

    • Select a robust, leak-proof waste container made of a compatible material such as High-Density Polyethylene (HDPE) or glass.[4] Avoid metal containers.

    • Affix a "Hazardous Waste" label to the container. The label must include the chemical name ("Neutralized this compound Solution"), the major components and their approximate concentrations, and the date of accumulation.

    • Carefully transfer the neutralized waste into the labeled container, ensuring not to overfill it. Leave at least 10% headspace to allow for vapor expansion.

    • Securely cap the container and store it in a designated satellite accumulation area, away from incompatible materials.[3]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.[2] Follow all institutional and local regulations for hazardous waste disposal.

Incompatible Materials: A Critical Safety Consideration

To prevent dangerous reactions, this compound waste must be segregated from the following classes of chemicals:

  • Strong Oxidizing Agents: The alkyne group can react exothermically with strong oxidizers.

  • Strong Bases: While neutralization is performed with a weak base, concentrated strong bases could potentially catalyze unintended reactions involving the alkyne.

  • Reducing Agents: The carboxylic acid can react with strong reducing agents.

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.

SegregationDecision Start This compound Waste IsAqueous Is the waste an aqueous solution? Start->IsAqueous IsSolid Is the waste a solid? IsAqueous->IsSolid No Neutralize Neutralize with dilute base to pH 6.0-8.0 IsAqueous->Neutralize Yes CollectSolid Collect directly into a labeled hazardous waste container IsSolid->CollectSolid Yes FinalDisposal Store in designated area and contact EHS for disposal IsSolid->FinalDisposal No (Consult EHS) CollectLiquid Collect neutralized solution in a labeled hazardous waste container Neutralize->CollectLiquid CollectSolid->FinalDisposal CollectLiquid->FinalDisposal

Caption: Decision tree for this compound waste disposal.

Regulatory Compliance: Adherence to EPA Guidelines

The disposal of this compound falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). As a corrosive waste (D002), it is classified as hazardous.[5] Even after neutralization, the organic nature of the compound necessitates its management as hazardous waste.

Key aspects of RCRA compliance include:

  • Generator Status: Your laboratory's generator status (Very Small, Small, or Large Quantity Generator) will determine specific accumulation time limits and documentation requirements.[6]

  • Cradle-to-Grave Responsibility: The generator is responsible for the waste from its creation to its final disposal.[6]

  • Proper Labeling and Storage: Waste containers must be properly labeled and stored in a designated satellite accumulation area to prevent accidental mixing with incompatible materials.[4]

By adhering to these scientifically sound and regulatorily compliant disposal procedures, you not only ensure the safety of your laboratory personnel but also contribute to the broader mission of environmental protection.

References

A Researcher's Guide to the Safe Handling of 4-Hydroxybut-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Hydroxybut-2-ynoic acid. Our goal is to equip you with the necessary knowledge to handle this compound safely and effectively, ensuring both personal safety and the integrity of your research. This document is structured to provide a deep, practical understanding of the required personal protective equipment (PPE), handling procedures, and disposal methods.

The Chemical Profile of this compound: Understanding the Risks

This compound is a reactive molecule that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. These classifications are the foundation upon which our safety protocols are built. The irritant nature of this compound necessitates a multi-faceted approach to personal protection, focusing on preventing contact with the skin, eyes, and respiratory system.

Core Directive: Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid Form) - Nitrile Gloves- Chemical Splash Goggles- Lab Coat- N95 Respirator (or work in a fume hood)- Prevents skin contact with the solid compound.- Protects eyes from airborne particles.- Shields clothing and skin from contamination.- Minimizes inhalation of fine particles that can cause respiratory irritation[1].
Dissolving and Solution Preparation - Nitrile Gloves- Chemical Splash Goggles and Face Shield- Chemical-Resistant Apron over Lab Coat- Work within a certified chemical fume hood- Protects against splashes of the corrosive solution.- Provides a higher level of facial protection from splashes.- Offers an additional layer of protection for the body.- Contains vapors and prevents respiratory exposure[2].
Running Reactions and Work-up - Nitrile Gloves- Chemical Splash Goggles- Lab Coat- Work within a certified chemical fume hood- Standard protection against chemical contact.- Essential for protecting eyes from potential splashes.- Protects personal clothing.- Ensures containment of any volatile byproducts or reactants.
Waste Disposal - Nitrile Gloves- Chemical Splash Goggles- Lab Coat- Protects against contact with residual chemical during disposal procedures.

Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a standardized protocol is critical for minimizing risk. The following steps provide a framework for the safe handling of this compound from receipt to disposal.

Pre-Handling Preparations
  • Review the Safety Data Sheet (SDS): Although a specific SDS for this compound may not always be readily available, reviewing the SDS for structurally similar compounds can provide valuable insights[3][4].

  • Ensure Proper Ventilation: All work with this compound, especially when handling the solid or preparing solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2][5].

  • Locate Safety Equipment: Before starting any work, confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher[6].

  • Assemble all necessary PPE: Have all required PPE readily available and inspect it for any damage before use[7].

Handling the Compound
  • Donning PPE: Put on your lab coat, followed by safety goggles and/or a face shield, and finally, your gloves.

  • Weighing: When weighing the solid, use a disposable weigh boat. Handle with care to avoid generating dust.

  • Dissolving: When preparing solutions, always add the acid to the solvent slowly and stir continuously to dissipate any heat generated[2]. Never add solvent to the acid.

  • Performing Reactions: Conduct all reactions in appropriate glassware, ensuring it is free from cracks or defects. Use a stir plate to ensure proper mixing.

Post-Handling Procedures
  • Decontamination: Clean any contaminated surfaces thoroughly with an appropriate cleaning agent.

  • Doffing PPE: Remove your PPE in the reverse order it was put on. Remove gloves first, followed by your lab coat and then eye protection. Wash your hands thoroughly with soap and water after removing your gloves[7].

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

  • Segregation: All waste contaminated with this compound, including gloves, weigh boats, and pipette tips, should be collected in a designated, labeled hazardous waste container.

  • Neutralization: Acidic solutions should be neutralized before disposal, following your institution's specific guidelines. This process should be done cautiously, as it can generate heat.

  • Container Labeling: Ensure all waste containers are clearly labeled with the contents, including the full chemical name and any associated hazards.

  • Disposal: Follow your institution's hazardous waste disposal procedures. Do not pour chemical waste down the drain[8][9].

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Decision_Process PPE Selection for this compound Handling start Start: Assess Task is_solid Handling Solid? start->is_solid is_solution Preparing/Handling Solution? is_solid->is_solution No ppe_solid Wear: - Nitrile Gloves - Goggles - Lab Coat - N95 Respirator (or use fume hood) is_solid->ppe_solid Yes is_reaction Running Reaction? is_solution->is_reaction No ppe_solution Wear: - Nitrile Gloves - Goggles & Face Shield - Chemical Apron over Lab Coat - Work in Fume Hood is_solution->ppe_solution Yes is_disposal Disposing Waste? is_reaction->is_disposal No ppe_reaction Wear: - Nitrile Gloves - Goggles - Lab Coat - Work in Fume Hood is_reaction->ppe_reaction Yes ppe_disposal Wear: - Nitrile Gloves - Goggles - Lab Coat is_disposal->ppe_disposal Yes end Proceed with Task Safely is_disposal->end No ppe_solid->end ppe_solution->end ppe_reaction->end ppe_disposal->end

Caption: Decision tree for selecting appropriate PPE based on the handling task for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.